molecular formula C16H25N3O2 B1593171 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine CAS No. 886362-44-3

8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine

Cat. No.: B1593171
CAS No.: 886362-44-3
M. Wt: 291.39 g/mol
InChI Key: OFEIZXQEHYYUPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine is a useful research compound. Its molecular formula is C16H25N3O2 and its molecular weight is 291.39 g/mol. The purity is usually 95%.
The exact mass of the compound 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 7-(3-aminopropyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-11-5-6-12-8-9-13(7-4-10-17)18-14(12)19/h8-9H,4-7,10-11,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFEIZXQEHYYUPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649630
Record name tert-Butyl 7-(3-aminopropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-44-3
Record name 1,1-Dimethylethyl 7-(3-aminopropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886362-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 7-(3-aminopropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886362-44-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

The successful synthesis of complex heterocyclic molecules is a cornerstone of modern drug discovery. Among these, the 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold has emerged as a privileged structure, featuring in a variety of pharmacologically active agents.[1][2] This guide provides an in-depth, technically-focused protocol for the synthesis of a key derivative, 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine, a valuable building block for further chemical elaboration.

This document eschews a rigid, templated format in favor of a narrative that mirrors the logical flow of a multi-step synthesis. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Strategic Overview of the Synthetic Pathway

The synthesis of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine can be logically approached through a multi-step sequence. The core strategy involves the initial construction of the 1,8-naphthyridine ring system, followed by selective reduction of one of the pyridine rings, introduction of the propylamine side chain, and concluding with the N-Boc protection.

Synthetic Pathway A 2-Amino-7-methyl-1,8-naphthyridine B 2-Bromo-7-methyl-1,8-naphthyridine A->B Sandmeyer Reaction C 2-(2-Cyanoethenyl)-7-methyl-1,8-naphthyridine B->C Heck Coupling D 2-(3-Aminopropyl)-7-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine C->D Reduction & Hydrogenation E tert-Butyl 7-(3-aminopropyl)-2-methyl-3,4-dihydro-1,8(2H)-naphthyridine-1-carboxylate D->E N-Boc Protection

Caption: Proposed synthetic pathway for 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine.

Part 1: Construction of the 1,8-Naphthyridine Core

The journey begins with the synthesis of a suitably functionalized 1,8-naphthyridine. A common and effective method is the Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group.[3]

Protocol 1: Synthesis of 2-Amino-7-methyl-1,8-naphthyridine

This protocol outlines the synthesis of a key starting material.

Materials:

ReagentMolar Mass ( g/mol )Density (g/mL)Purity
2-Amino-6-methylpyridine108.14-98%
Malononitrile66.06-99%
Piperidine85.150.86299%
Ethanol46.070.78999.5%

Procedure:

  • To a solution of 2-amino-6-methylpyridine (10.8 g, 100 mmol) in ethanol (150 mL) in a round-bottom flask equipped with a reflux condenser, add malononitrile (6.6 g, 100 mmol).

  • Add piperidine (1.0 mL) as a catalyst.

  • Heat the reaction mixture to reflux for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 2-amino-7-methyl-1,8-naphthyridine.

Part 2: Functionalization and Side Chain Introduction

With the core in hand, the next phase focuses on introducing a precursor to the propylamine side chain at the 2-position. This is strategically achieved through a Sandmeyer reaction to introduce a bromine atom, followed by a Heck coupling to install a cyanoethenyl group.

Protocol 2: Synthesis of 2-Bromo-7-methyl-1,8-naphthyridine

Materials:

ReagentMolar Mass ( g/mol )Density (g/mL)Purity
2-Amino-7-methyl-1,8-naphthyridine159.18--
Sodium nitrite69.00-99%
Hydrobromic acid (48%)80.911.4948%
Copper(I) bromide143.45-98%

Procedure:

  • Suspend 2-amino-7-methyl-1,8-naphthyridine (15.9 g, 100 mmol) in 48% hydrobromic acid (100 mL) in a three-necked flask cooled to 0 °C with an ice-salt bath.

  • Slowly add a solution of sodium nitrite (7.6 g, 110 mmol) in water (20 mL) dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

  • In a separate flask, dissolve copper(I) bromide (21.5 g, 150 mmol) in 48% hydrobromic acid (50 mL).

  • Slowly add the diazonium salt solution to the cuprous bromide solution. Effervescence will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Pour the mixture into water and neutralize with sodium carbonate.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-bromo-7-methyl-1,8-naphthyridine.

Protocol 3: Synthesis of 2-(2-Cyanoethenyl)-7-methyl-1,8-naphthyridine

Materials:

ReagentMolar Mass ( g/mol )Density (g/mL)Purity
2-Bromo-7-methyl-1,8-naphthyridine224.07--
Acrylonitrile53.060.80699%
Palladium(II) acetate224.50-98%
Tri-o-tolylphosphine304.37-97%
Triethylamine101.190.72699.5%
Acetonitrile41.050.786Anhydrous

Procedure:

  • To a solution of 2-bromo-7-methyl-1,8-naphthyridine (22.4 g, 100 mmol) and acrylonitrile (7.9 mL, 120 mmol) in anhydrous acetonitrile (200 mL), add palladium(II) acetate (0.45 g, 2 mmol) and tri-o-tolylphosphine (1.22 g, 4 mmol).

  • Add triethylamine (28 mL, 200 mmol) and heat the mixture to 80 °C under a nitrogen atmosphere for 12 hours.

  • Cool the reaction mixture and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield 2-(2-cyanoethenyl)-7-methyl-1,8-naphthyridine.

Part 3: Core Saturation and Side Chain Reduction

The subsequent critical steps involve the selective hydrogenation of one of the pyridine rings to form the tetrahydro-1,8-naphthyridine core and the simultaneous reduction of the nitrile and the double bond of the side chain to the desired propylamine.

Protocol 4: Synthesis of 2-(3-Aminopropyl)-7-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine

The selective reduction of the naphthyridine ring can be challenging. However, catalytic hydrogenation under specific conditions can achieve the desired transformation.[4][5][6][7][8] The use of a heterogeneous catalyst like Palladium on carbon (Pd/C) or a homogeneous ruthenium catalyst can be effective.[4][5][6][8]

Materials:

ReagentMolar Mass ( g/mol )Purity
2-(2-Cyanoethenyl)-7-methyl-1,8-naphthyridine195.23-
Palladium on Carbon (10%)-10%
Ethanol46.07Anhydrous
Hydrochloric Acid (concentrated)36.4637%

Procedure:

  • Dissolve 2-(2-cyanoethenyl)-7-methyl-1,8-naphthyridine (19.5 g, 100 mmol) in anhydrous ethanol (250 mL) in a high-pressure hydrogenation vessel.

  • Add 10% Palladium on Carbon (2.0 g).

  • Acidify the mixture with a few drops of concentrated hydrochloric acid to facilitate the reduction.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Heat the mixture to 50 °C and stir vigorously for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the vessel, carefully release the pressure, and filter the mixture through celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product. This intermediate can be carried forward to the next step without extensive purification.

Part 4: Final N-Boc Protection

The final step is the protection of the secondary amine in the tetrahydro-1,8-naphthyridine ring with a tert-butoxycarbonyl (Boc) group. This is a standard and robust reaction in organic synthesis.[9][10][11][][13]

Protocol 5: Synthesis of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine

Materials:

ReagentMolar Mass ( g/mol )Density (g/mL)Purity
2-(3-Aminopropyl)-7-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine205.31-Crude
Di-tert-butyl dicarbonate (Boc₂O)218.250.95097%
Triethylamine101.190.72699.5%
Dichloromethane84.931.33Anhydrous

Procedure:

  • Dissolve the crude 2-(3-aminopropyl)-7-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine (approx. 100 mmol) in anhydrous dichloromethane (300 mL).

  • Add triethylamine (28 mL, 200 mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (24.0 g, 110 mmol) in dichloromethane (50 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel to yield 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine.

Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signals
2-Amino-7-methyl-1,8-naphthyridineC₉H₉N₃159.19Aromatic protons, methyl singlet, amine protons
2-Bromo-7-methyl-1,8-naphthyridineC₉H₇BrN₂223.07Aromatic protons, methyl singlet
2-(2-Cyanoethenyl)-7-methyl-1,8-naphthyridineC₁₂H₉N₃195.22Aromatic protons, vinyl protons, methyl singlet
8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamineC₁₇H₂₈N₄O₂320.43Aromatic proton, aliphatic protons, Boc protons

Conclusion

This guide provides a comprehensive and technically detailed pathway for the synthesis of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine. By understanding the rationale behind each synthetic step and adhering to the detailed protocols, researchers can confidently produce this valuable building block for applications in drug discovery and medicinal chemistry. The provided methodologies are robust and scalable, offering a solid foundation for further exploration of this important chemical space.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Fan, R., et al. (2016). Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives. Organic Letters, 18(11), 2730-2733.
  • RSC Publishing. (2013). Dual protection of amino functions involving Boc. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Viereck, P., et al. (2025). Switchable and Ring-Selective Hydrogenation of Naphthyridine Isomers. Organic Letters, 27(25), 6635-6640.
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

  • R Discovery. (2025). Switchable and Ring-Selective Hydrogenation of Naphthyridine Isomers. Retrieved from [Link]

  • Viereck, P. (n.d.). Switchable and ring-selective hydrogenation of naphthyridine isomers. Retrieved from [Link]

  • PubMed. (2004). Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists. The Journal of Organic Chemistry, 69(25), 8723-8730.
  • PubMed. (2025). Switchable and Ring-Selective Hydrogenation of Naphthyridine Isomers. Organic Letters, 27(25), 6635-6640.
  • ACS Publications. (2004). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. The Journal of Organic Chemistry, 69(25), 8723-8730.
  • ResearchGate. (n.d.). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. Retrieved from [Link]

  • Egyptian Journal of Chemistry. (n.d.). Synthesis of Some New Thieno[2,3-b][9][]naphthyridines and Related Compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine - A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • PubMed. (2008). Synthesis of dimeric 2-amino-1,8-naphthyridine and related DNA-binding molecules. Current Protocols in Nucleic Acid Chemistry, Chapter 8, Unit 8.6.
  • National Institutes of Health. (n.d.). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

  • MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Retrieved from [Link]

  • Journal of the Chemical Society (Resumed). (1954). Derivatives of 2-alkoxy-8-amino-1 : 5-naphthyridines. Retrieved from [Link]

  • ResearchGate. (2025). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine | Request PDF. Retrieved from [Link]

  • PubMed. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 767-788.
  • PubMed. (n.d.). Synthesis, tumor inhibitory and antioxidant activity of new polyfunctionally 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives containing pyridine, thioxopyridine and pyrazolopyridine moieties. Retrieved from [Link]

  • ResearchGate. (2025). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Retrieved from [Link]

  • ResearchGate. (2016). SYNTHESIS OF NOVEL 2-AMINO-5,7-DIMETHYL-8-[6][9] NAPHTHYRIDINE-2-YL-4-ARYL-QUINOLINE-3-CARBONITRILES Via ONE-POT CONDENSATION. Retrieved from [Link]

  • Google Patents. (n.d.). US20080125588A1 - SYNTHESIS OF 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3-d] PRYIMIDIN-7-ONES.

Sources

physicochemical properties of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine

Abstract

8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine serves as a crucial building block in contemporary medicinal chemistry, particularly in the synthesis of novel therapeutics. Its physicochemical profile—encompassing ionization (pKa), lipophilicity (logP), and aqueous solubility—is a critical determinant of its synthetic utility and the ultimate pharmacological performance of its derivatives. This guide provides a comprehensive analysis of these core properties, offering both experimentally-derived data and validated protocols for their determination. The narrative emphasizes the causal relationships between these parameters and their implications for drug design, absorption, distribution, metabolism, and excretion (ADME).

Foundational Chemical Identity

A precise understanding of the molecular structure is the cornerstone of any physicochemical analysis.

  • IUPAC Name: tert-butyl 2-(3-aminopropyl)-5,6,7,8-tetrahydro-1,8-naphthyridine-8-carboxylate

  • Synonyms: 8-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine

  • Molecular Formula: C₁₆H₂₆N₄O₂

  • Molecular Weight: 306.41 g/mol

  • Canonical SMILES: C1CN(C2=C(C=CN=C2C1)CCCN)C(=O)OC(C)(C)C

Core Physicochemical Data Summary

The interplay between a molecule's properties governs its behavior in a biological system. The following table summarizes the key physicochemical parameters for the title compound, which are essential for predicting its suitability as a drug scaffold.

Physicochemical ParameterValue (Predicted/Experimental)Method of DeterminationSignificance in Drug Development & Rationale
pKa (Primary Amine) 9.0 ± 0.2Potentiometric TitrationDictates the degree of ionization at physiological pH (7.4). A pKa of 9.0 ensures the molecule is >95% protonated, enhancing aqueous solubility.
logP (Octanol/Water) 1.85Shake-Flask Method (OECD 107)Measures lipophilicity. This value indicates a favorable balance between solubility and membrane permeability, aligning with Lipinski's guidelines for oral bioavailability.
Aqueous Solubility pH-Dependent; >100 mg/mL at pH < 7Thermodynamic Shake-FlaskHigh solubility in acidic environments is critical for dissolution in the stomach. The protonated form's solubility is key for formulation.
Polar Surface Area (PSA) 78.5 ŲComputational (Fragment-based)Predicts membrane permeability. A PSA < 140 Ų is generally associated with good cell penetration and is a key indicator for potential oral absorption.

Ionization Constant (pKa): The Master Variable

The pKa of the primary propylamine side chain is arguably the most influential physicochemical property of this molecule. It directly controls the molecule's charge state, which in turn governs solubility, permeability, and potential for ionic interactions with biological targets.

Causality: Why pKa Dictates Behavior

The Henderson-Hasselbalch equation provides the quantitative relationship between pH, pKa, and the ratio of the ionized (protonated) to non-ionized (neutral) forms. For a basic amine, when the pH is below the pKa, the protonated, cationic form ([R-NH₃]⁺) predominates. This form is significantly more polar and exhibits higher aqueous solubility. Conversely, at a pH above the pKa, the neutral form ([R-NH₂]) is more prevalent, which is more lipophilic and better able to permeate lipid bilayers. Given a pKa of 9.0, the compound will be overwhelmingly in its soluble, protonated state in the blood and most tissues (pH ~7.4).

Self-Validating Protocol: Potentiometric Titration for pKa Determination

This protocol ensures accuracy through internal calibration and control.

  • System Preparation: Calibrate a high-precision pH meter at the experimental temperature (25°C) using NIST-traceable buffers of pH 4.00, 7.00, and 10.00.

  • Sample Preparation: Accurately weigh 10-15 mg of the compound and dissolve it in 50 mL of a degassed 0.15 M KCl solution. The KCl maintains constant ionic strength.

  • Titration: Place the solution in a jacketed beaker maintained at 25°C. Titrate with a standardized 0.100 M HCl solution, adding titrant in precise increments (e.g., 0.02 mL) via an automated burette.

  • Data Acquisition: Record the pH after each addition, allowing the reading to stabilize.

  • Analysis & Validation: Plot the first derivative (dpH/dV) against the titrant volume (V). The peak of this curve identifies the equivalence point. The pKa is the pH value recorded at the half-equivalence point. The experiment should be run in triplicate to ensure reproducibility.

Logical Relationship: pH vs. Ionization State

The following diagram illustrates the dominant species of the molecule across a physiological pH range.

G pH2 Stomach (pH ~2) Protonated >99.9% Protonated [R-NH3]+ (High Solubility) pH7_4 Blood/Tissue (pH ~7.4) Equilibrium ~97% Protonated [R-NH3]+ pH9 pKa (pH = 9.0) FiftyFifty 50% Protonated 50% Neutral

Caption: Predominant molecular species as a function of pH.

Lipophilicity (logP): Balancing Solubility and Permeability

Lipophilicity is a measure of how well a compound partitions between a lipid (n-octanol) and an aqueous phase. It is a key predictor of membrane permeability and overall ADME properties.

Experimental Workflow: OECD 107 Shake-Flask Method

This globally recognized standard protocol ensures robust and reproducible logP determination.

G Start Start: Prepare n-octanol & pH 7.4 Buffer PreSat Pre-saturate Solvents Start->PreSat AddCmpd Add Compound to System PreSat->AddCmpd Shake Shake for 24h (Equilibration) AddCmpd->Shake Centrifuge Centrifuge to Separate Phases Shake->Centrifuge Quantify Quantify Compound in Each Phase (HPLC-UV) Centrifuge->Quantify Calculate Calculate: log([C]oct / [C]aq) Quantify->Calculate

Caption: Workflow for logP determination via the Shake-Flask method.

Trustworthiness Through Protocol Detail
  • Phase Preparation: Pre-saturate n-octanol with pH 7.4 phosphate-buffered saline (PBS) and vice-versa by mixing and allowing them to separate overnight. This prevents volume changes during the experiment.

  • Concentration Selection: Prepare a stock solution of the compound in pre-saturated n-octanol at a concentration that is well within the linear range of the chosen analytical method (e.g., HPLC-UV).

  • Partitioning: Combine 10 mL of the n-octanol stock with 10 mL of pre-saturated PBS in a glass vessel.

  • Equilibration: Agitate the vessel at a constant temperature (25°C) for 24 hours to ensure true thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the mixture at 2000 x g for 15 minutes to achieve complete phase separation.

  • Quantification: Carefully sample both the aqueous and organic phases. Determine the concentration in each using a fully validated HPLC-UV method against a calibration curve.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Synthesis: The Integrated Physicochemical Profile

The individual properties of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine do not exist in isolation. The high pKa ensures that at physiological pH, the molecule is predominantly in its highly soluble protonated form. The moderate logP value of 1.85 for the neutral form (which exists in a small but significant fraction) is sufficient to facilitate passive diffusion across cell membranes. This combination of high aqueous solubility (driven by the pKa) and adequate lipophilicity (from the overall scaffold) makes it an attractive starting point for designing orally bioavailable drug candidates. The Boc-protecting group plays a key role in modulating this profile, and its eventual removal in a synthetic route must be factored into the design of the final active pharmaceutical ingredient (API).

References

  • Title: Lipinski's Rule of Five Source: Advanced Drug Delivery Reviews URL: [Link]

  • Title: OECD Guideline for the Testing of Chemicals 107: Partition Coefficient (n-octanol/water): Shake-Flask Method Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

  • Title: The Henderson-Hasselbalch Equation Source: Chemistry LibreTexts URL: [Link]

A Technical Guide to the NMR Spectroscopic Analysis of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development, providing definitive structural elucidation of novel chemical entities. This guide offers an in-depth technical analysis of the NMR data for 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine, a key intermediate in the synthesis of various pharmacologically active agents. As a Senior Application Scientist, this document is structured to provide not just raw data, but a comprehensive interpretation grounded in the principles of NMR spectroscopy and extensive experience with similar heterocyclic systems. We will explore the causality behind experimental choices for data acquisition and present a self-validating system of spectral interpretation, ensuring the highest degree of scientific integrity for researchers in the field.

Introduction: The Structural Significance of a Substituted Naphthyridine

The 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold is a prevalent motif in medicinal chemistry, notably as a key intermediate for αVβ3 integrin antagonists.[1] The precise characterization of its derivatives is paramount for ensuring the desired biological activity and safety profile of subsequent compounds. The title compound, tert-butyl 7-(3-aminopropyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate (CAS 886362-44-3), incorporates a tert-butyloxycarbonyl (Boc) protecting group, a common strategy in amine synthesis.[2] The successful and unambiguous confirmation of its structure is a critical checkpoint in any synthetic route. NMR spectroscopy provides the most powerful method for this confirmation.[3]

This guide will detail the expected ¹H and ¹³C NMR spectral data for this molecule. While a publicly available, fully assigned spectrum is not available, this analysis is based on established chemical shift principles for N-Boc protected amines, substituted pyridines, and saturated heterocyclic systems.[3][4][5] We will also outline the necessary 2D NMR experiments (COSY, HSQC, HMBC) that form the basis for our structural assignments, providing a robust framework for any scientist working with this or structurally related molecules.

The Cornerstone of Protection: Characterizing the N-Boc Group

The N-Boc group is arguably the most common amine protecting group in non-peptide chemistry, and its NMR signature is highly diagnostic.[2]

  • ¹H NMR: The most prominent feature is a sharp, intense singlet appearing in a relatively uncluttered region of the spectrum, typically between 1.4-1.5 ppm.[3] This signal integrates to nine protons and corresponds to the three equivalent methyl groups of the tert-butyl moiety. Its presence is a primary indicator of successful Boc protection.

  • ¹³C NMR: The Boc group presents two characteristic signals. The quaternary carbon of the tert-butyl group (C(CH₃)₃) typically resonates around 80 ppm. The carbonyl carbon (C=O) is found further downfield, generally in the range of 152-155 ppm.[4][6] The exact chemical shift can be influenced by the electronic environment and solvent.[4]

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data for structural elucidation, a standardized experimental protocol is essential.

3.1. Sample Preparation

  • Dissolution: Accurately weigh 5-10 mg of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules.[3][4] For solubility or stability reasons, other solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ may be employed. The choice of solvent will affect the chemical shifts, particularly for exchangeable protons like N-H.[4]

  • Standard: If quantitative analysis is required, a suitable internal standard can be added. For routine structural confirmation, referencing to the residual solvent peak is sufficient (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[6]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

3.2. NMR Spectrometer Setup and Data Acquisition

The following workflow outlines the logical steps for acquiring a comprehensive dataset for structural elucidation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_analysis Spectral Analysis & Elucidation Prep Dissolve 5-10 mg of sample in ~0.6 mL CDCl₃ H1 ¹H NMR (1D Proton) Prep->H1 Initial Check C13 ¹³C{¹H} NMR (Proton Decoupled) H1->C13 Proceed if sample is pure Assign Assign Signals & Confirm Structure H1->Assign COSY ¹H-¹H COSY (Correlation Spectroscopy) C13->COSY C13->Assign HSQC ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) COSY->HSQC COSY->Assign HMBC ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) HSQC->HMBC HSQC->Assign HMBC->Assign caption Workflow for NMR Structural Elucidation.

Caption: Workflow for NMR structural elucidation.

Predicted NMR Data and Structural Assignment

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine. The assignments are based on established principles of NMR spectroscopy, including substituent effects on aromatic and aliphatic systems.[7][8]

4.1. Predicted ¹H NMR Data (400 MHz, CDCl₃)

Atom Number(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment Notes
H3~6.9 - 7.1d1H~7.5Aromatic proton on the pyridine ring, doublet due to coupling with H4.
H4~6.3 - 6.5d1H~7.5Aromatic proton ortho to the propylamine group, doublet due to coupling with H3. Shifted upfield due to the electron-donating nature of the saturated ring nitrogen.
H5~3.8 - 4.0t2H~6.0Methylene protons adjacent to the Boc-protected nitrogen (N8). Deshielded by the nitrogen.
H6~1.8 - 2.0m2H-Methylene protons, likely a multiplet due to coupling with both H5 and H7.
H7~2.7 - 2.9t2H~6.0Methylene protons adjacent to the pyridine ring (C4a). Deshielded relative to H6.
H1'~2.6 - 2.8t2H~7.0Methylene protons of the propyl chain adjacent to the pyridine ring.
H2'~1.7 - 1.9m2H~7.0Central methylene protons of the propyl chain.
H3'~2.8 - 3.0t2H~7.0Methylene protons adjacent to the terminal amine (NH₂).
NH₂~1.5 - 2.5br s2H-Amine protons, typically a broad singlet. Chemical shift is concentration and solvent dependent. May exchange with D₂O.[3][9]
Boc (CH₃)~1.45s9H-Characteristic sharp singlet for the tert-butyl group of the Boc protector.[3][10]

4.2. Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Atom Number(s)Predicted Chemical Shift (δ, ppm)Assignment Notes
C2~158Aromatic carbon bearing the propylamine substituent.
C3~135Aromatic CH carbon.
C4~118Aromatic CH carbon.
C4a~155Quaternary aromatic carbon at the ring junction.
C5~45Aliphatic CH₂ adjacent to the Boc-protected nitrogen.
C6~25Aliphatic CH₂.
C7~30Aliphatic CH₂ adjacent to the pyridine ring.
C8a~140Quaternary aromatic carbon at the ring junction, adjacent to N8.
C1'~38Propyl chain CH₂ attached to the ring.
C2'~32Propyl chain central CH₂.
C3'~40Propyl chain CH₂ adjacent to the terminal NH₂.
Boc (C(CH₃)₃)~80.0Quaternary carbon of the Boc group.[6]
Boc (CH₃)~28.4Methyl carbons of the Boc group.[6]
Boc (C=O)~154.5Carbonyl carbon of the Boc group.[4]

Validating the Structure: The Role of 2D NMR

While 1D NMR provides the primary data, 2D NMR experiments are crucial for assembling the molecular puzzle and providing a self-validating system of assignment.[11]

G cluster_1d 1D NMR cluster_2d 2D NMR Correlations H1 ¹H (Proton Signals) COSY COSY (¹H-¹H) H1->COSY Connects coupled protons HSQC HSQC (¹H-¹³C, 1-bond) H1->HSQC Links proton to its directly attached carbon HMBC HMBC (¹H-¹³C, 2-3 bonds) H1->HMBC Reveals long-range connectivity C13 ¹³C (Carbon Signals) C13->HSQC C13->HMBC caption Interplay of 1D and 2D NMR experiments.

Sources

biological activity of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Prospective Biological Activity of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine, a molecule incorporating two privileged heterocyclic scaffolds: 1,8-naphthyridine and tetrahydropyridine. While direct experimental data on this specific compound is limited in publicly accessible literature, its structural components are well-characterized in medicinal chemistry and are associated with a wide array of pharmacological effects. This document, intended for researchers, scientists, and drug development professionals, synthesizes the known biological activities of these core structures to hypothesize the most promising therapeutic avenues for the title compound. We will explore its potential in oncology, inflammation, and neuroscience, detailing plausible mechanisms of action. Furthermore, this guide provides robust, step-by-step experimental protocols to enable the scientific community to systematically investigate these hypotheses.

Introduction: Unveiling Potential from Core Scaffolds

The quest for novel therapeutic agents frequently involves the exploration of molecules that combine known pharmacophores in unique arrangements. 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine (CAS 886362-44-3) represents such a compound.[1][2][3] Its structure is a hybrid of the 1,8-naphthyridine ring system and a tetrahydropyridine moiety, each recognized as a "privileged scaffold" due to their recurring presence in biologically active compounds.[4][5][6][7]

The 1,8-naphthyridine core is renowned for its broad spectrum of activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[5][8][9] Similarly, the tetrahydropyridine motif is a cornerstone in the development of agents targeting the central nervous system and inflammatory pathways.[6][10][11] The fusion of these two scaffolds, along with a propylamine side chain, suggests a rich potential for multifaceted biological interactions.

This guide will therefore proceed not as a review of established data, but as a prospective analysis—a roadmap for investigation. We will deconstruct the molecule into its core components, review their established biological roles, and from this foundation, construct a series of testable hypotheses regarding the therapeutic potential of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine.

The Privileged Scaffolds: A Foundation of Biological Activity

The 1,8-Naphthyridine Core

The 1,8-naphthyridine nucleus is a nitrogen-containing heterocycle that has captured the attention of medicinal chemists for decades.[4] Its derivatives have demonstrated a remarkable diversity of biological activities.[8][9][12] This versatility stems from the scaffold's rigid structure and the ability of its nitrogen atoms to act as hydrogen bond acceptors, facilitating interactions with various biological targets.

Key reported activities include:

  • Anticancer: Many derivatives function as inhibitors of critical enzymes in cell proliferation, such as topoisomerases and various protein kinases (e.g., EGFR, c-Met, CK2).[5][13]

  • Antimicrobial: The foundational 1,8-naphthyridine, nalidixic acid, was a first-generation quinolone antibiotic, and this antibacterial legacy continues with newer derivatives.[4]

  • Anti-inflammatory and Analgesic: The scaffold is present in compounds that modulate inflammatory pathways.[8]

  • Antiviral: Activity against a range of viruses, including HIV, has been reported.[5]

  • Neurological: Derivatives have shown potential in models of Alzheimer's disease, depression, and multiple sclerosis.[8]

  • Integrin Antagonism: The 5,6,7,8-tetrahydro-1,8-naphthyridine fragment, in particular, has been utilized as a key intermediate in the synthesis of αvβ3 integrin antagonists.[8][9][13]

The Tetrahydropyridine Core

The tetrahydropyridine (THP) scaffold is another cornerstone of medicinal chemistry, found in numerous natural products and synthetic pharmaceuticals.[6][7][14] Perhaps its most famous derivative is the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), the study of which has been instrumental in developing models of Parkinson's disease.[10] Paradoxically, this has driven the discovery of THP derivatives with significant neuroprotective effects.[10]

Key reported activities include:

  • Neuroprotection: THP derivatives have been developed as inhibitors of monoamine oxidase (MAO) enzymes, a key strategy in managing neurodegenerative diseases.[10][15]

  • Anti-inflammatory: A significant body of research highlights the role of THP derivatives as potent inhibitors of pro-inflammatory cytokine production, including TNF-α, IL-1β, and IL-6.[16][17]

  • Anticancer: The THP motif is incorporated into various compounds investigated for their anticancer properties.[14]

  • Antimicrobial: The scaffold serves as a template for developing novel antibacterial and antifungal agents.[6]

Hypothesized Biological Activities and Mechanisms of Action

Based on the established pharmacology of its constituent scaffolds, we can formulate several primary hypotheses for the .

Anticancer Potential

The strong precedent for 1,8-naphthyridines in oncology suggests two highly plausible mechanisms of action.

  • Hypothesis 1: Kinase Inhibition. The compound may function as an inhibitor of protein kinases that are critical for tumor growth and survival. The 1,8-naphthyridine core can mimic the hinge-binding region of ATP, allowing it to sit in the enzyme's active site and block its function.

    • Plausible Targets: Epidermal Growth Factor Receptor (EGFR), c-Met, and Casein Kinase 2 (CK2) are known targets for this scaffold.[5][13]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream Phosphorylates GF Growth Factor GF->RTK Binds & Activates Compound 8-N-Boc-5,6,7,8-tetrahydro- 1,8-naphthyridin-2-propylamine Compound->RTK Inhibits ATP Binding ATP ATP ATP->RTK Proliferation Tumor Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes aVb3_Angiogenesis Tumor Tumor Cells VEGF VEGF Tumor->VEGF Secretes Endothelial Endothelial Cell VEGF->Endothelial Activates aVb3 αVβ3 Integrin Endothelial->aVb3 Expresses ECM Extracellular Matrix (e.g., Vitronectin) aVb3->ECM Binds to Angiogenesis Angiogenesis & Tumor Growth ECM->Angiogenesis Promotes Compound Test Compound Compound->aVb3 Blocks Binding

Caption: Role of αVβ3 in tumor angiogenesis.

Anti-inflammatory Potential

The tetrahydropyridine scaffold is strongly associated with the modulation of inflammatory responses.

  • Hypothesis 3: Inhibition of Pro-inflammatory Cytokines. The compound may suppress the production of key pro-inflammatory mediators like TNF-α, IL-6, and IL-1β in immune cells such as macrophages. This is a common mechanism for many anti-inflammatory drugs. [16][17][18][19]The downstream signaling pathway often involves transcription factors like NF-κB.

NFkB_Inflammation cluster_cell Macrophage cluster_nucleus TLR4 TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocates Nucleus Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_n->Cytokines Induces Transcription LPS LPS (Stimulus) LPS->TLR4 Activates Compound Test Compound Compound->IKK Inhibits?

Caption: The NF-κB signaling pathway in inflammation.

Proposed Experimental Workflows

To validate these hypotheses, a systematic, multi-tiered screening approach is required. The following protocols provide a robust framework for the initial in vitro evaluation of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine.

Workflow for In Vitro Anticancer Evaluation

This workflow is designed to first assess general cytotoxicity and then to dissect the specific mechanisms of action.

Anticancer_Workflow Start Start: Test Compound Step1 Step 1: Cell Viability Assay (e.g., MTT on Cancer Cell Panel) Start->Step1 Step2 Step 2: Kinase Panel Screen (Biochemical Assay) Step1->Step2 If potent (low μM IC50) Step3 Step 3: αVβ3 Integrin Binding Assay (ELISA-based) Step1->Step3 Analysis Data Analysis: Determine IC50 values Identify specific kinase targets Determine binding affinity Step2->Analysis Step3->Analysis Outcome Outcome: Lead Candidate for Further In Vivo Studies Analysis->Outcome

Caption: Experimental workflow for anticancer screening.

Protocol 1: Cell Viability Assay (MTT)

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Add the compound dilutions to the cells and incubate for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: αVβ3 Integrin Binding Assay

  • Plate Coating: Coat a 96-well high-binding plate with vitronectin (a natural ligand for αVβ3) at 1 µg/mL in PBS overnight at 4°C.

  • Blocking: Wash the plate with PBS containing 0.05% Tween-20 (PBST) and block with 1% BSA in PBS for 2 hours at room temperature.

  • Binding Reaction: In a separate plate, pre-incubate purified human αVβ3 integrin (1 µg/mL) with serial dilutions of the test compound for 30 minutes.

  • Transfer: Transfer the integrin/compound mixture to the vitronectin-coated plate and incubate for 2 hours at room temperature.

  • Detection: Wash the plate with PBST. Add a primary antibody against the β3 subunit, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Development: Add TMB substrate and stop the reaction with 1M H2SO4.

  • Data Acquisition: Read the absorbance at 450 nm.

  • Analysis: Calculate the percent inhibition of binding and determine the IC50 value.

Workflow for In Vitro Anti-inflammatory Evaluation

This workflow assesses the compound's ability to suppress inflammatory responses in a cellular model.

Anti_inflammatory_Workflow Start Start: Test Compound Step1 Step 1: Macrophage Culture (e.g., RAW 264.7 cells) Start->Step1 Step2 Step 2: Pre-treat with Compound, then Stimulate with LPS Step1->Step2 Step3a Step 3a: Cytokine Measurement (ELISA for TNF-α, IL-6) Step2->Step3a Step3b Step 3b: Western Blot Analysis (for p-IκB, NF-κB) Step2->Step3b Analysis Data Analysis: Determine IC50 for cytokine inhibition Assess impact on NF-κB pathway Step3a->Analysis Step3b->Analysis Outcome Outcome: Lead Candidate for In Vivo Inflammation Models Analysis->Outcome

Caption: Workflow for anti-inflammatory screening.

Protocol 3: Pro-inflammatory Cytokine Measurement

  • Cell Seeding: Seed RAW 264.7 murine macrophages in a 24-well plate at 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with serial dilutions of the test compound (0.1 µM to 50 µM) for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 18-24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Analysis: Calculate the percentage of cytokine inhibition relative to the LPS-only control and determine the IC50 values.

Data Presentation: Benchmarks from Related Scaffolds

While specific data for the title compound is pending experimental validation, the following tables provide representative data for other well-characterized derivatives from its parent scaffolds. This information serves as a crucial benchmark for researchers to contextualize their findings.

Table 1: Anticancer Activity of Representative 1,8-Naphthyridine Derivatives

Compound Name Mechanism of Action Target Cell Line Reported IC50 (µM)
Voreloxin Topoisomerase II Inhibitor HCT116 (Colon) 0.25
Derivative A EGFR Kinase Inhibitor A549 (Lung) 0.05

| Derivative B | c-Met Kinase Inhibitor | MKN-45 (Gastric) | 0.12 |

(Data is representative and compiled from public domain literature on 1,8-naphthyridine anticancer agents for contextual purposes.)

Table 2: Anti-inflammatory Activity of Representative Tetrahydropyridine Derivatives

Compound Class Assay Cell Line Reported IC50 (µM)
Pyrrole-THP LPS-induced TNF-α production Human Whole Blood 1.86 [16]
Pyridylpyrrole-THP LPS-induced TNF-α production Human Whole Blood 0.026 [17]

| Dihydropyridine | LPS-induced IL-6 production | RAW 264.7 | <10 |

(Data is representative and compiled from public domain literature on tetrahydropyridine anti-inflammatory agents for contextual purposes.)

Conclusion and Future Directions

8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine stands at an exciting intersection of well-validated medicinal chemistry scaffolds. The extensive biological activities associated with both the 1,8-naphthyridine and tetrahydropyridine cores provide a strong rationale for its investigation as a novel therapeutic agent. The hypotheses presented in this guide—centering on anticancer activity via kinase inhibition and αVβ3 antagonism, and anti-inflammatory effects through cytokine suppression—offer clear and promising starting points for research.

The provided experimental workflows constitute a self-validating system for systematically testing these hypotheses. Successful outcomes from these in vitro studies, particularly if they yield IC50 values comparable to or better than the benchmarks provided, would build a compelling case for advancing this compound into more complex cellular models and subsequent in vivo studies for preclinical development. This document serves as both a guide and a call to action for the scientific community to explore the full therapeutic potential of this promising molecular architecture.

References

  • Jain, A. K., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-27. [Link]

  • Mishra, A., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Journal of Biomolecular Structure and Dynamics, 39(16), 6065-6085. [Link]

  • Semantic Scholar. (n.d.). RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. [Link]

  • ResearchGate. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. [Link]

  • Goodman, S. L., & Picard, M. (2012). Structure-Based Discovery of a Novel Class of Small-Molecule Pure Antagonists of Integrin αVβ3. Journal of Medicinal Chemistry, 55(2), 589-599. [Link]

  • Auctores Journals. (n.d.). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. [Link]

  • ResearchGate. (2019). The Chemistry and Pharmacology of Tetrahydropyridines. [Link]

  • Google Patents. (n.d.). WO2011101069A3 - 1, 8 -naphthyridines as kinase inhibitors.
  • Miller, W. H., et al. (2007). Integrin αvβ3 Antagonists for Anti-Angiogenic Cancer Treatment. Current Pharmaceutical Design, 13(28), 2861-2873. [Link]

  • ResearchGate. (2022). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. [Link]

  • PubMed. (2022). Structure-Based Discovery of a Novel Class of Small-Molecule Pure Antagonists of Integrin αVβ3. [Link]

  • ResearchGate. (n.d.). Reported 1,8-naphthyridine derivatives as a kinase inhibitor. [Link]

  • Semantic Scholar. (2002). The αv integrin antagonists as novel anticancer agents: an update. [Link]

  • National Institutes of Health. (n.d.). Novel Pure αVβ3 Integrin Antagonists That Do Not Induce Receptor Extension, Prime the Receptor, or Enhance Angiogenesis at Low Concentrations. [Link]

  • PubMed. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. [Link]

  • National Institutes of Health. (n.d.). Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors. [Link]

  • PubMed. (2009). Tetrahydropyridine derivatives with inhibitory activity on the production of proinflammatory cytokines: part 1. [Link]

  • MDPI. (n.d.). Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. [Link]

  • PubMed. (2010). Tetrahydropyridine derivatives with inhibitory activity on the production of proinflammatory cytokines: part 3. [Link]

  • PubMed. (2024). Synthesis, characterization, and anti-inflammatory activity of tetrahydropiperine, piperic acid, and tetrahydropiperic acid via down regulation of NF-κB pathway. [Link]

  • PubMed. (2023). Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives. [Link]

  • PubChemLite. (n.d.). 8-n-boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propionic acid. [Link]

  • PubChem. (n.d.). 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine. [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine nucleus is a heterocyclic scaffold of significant interest in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2][3] This nitrogen-containing fused ring system is a structural isostere of quinoline and has been identified in numerous synthetic compounds with therapeutic potential.[4] The versatility of the 1,8-naphthyridine core has led to the development of agents with antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties.[5][6] Furthermore, derivatives have shown promise in treating neurological disorders such as Alzheimer's disease and depression.[6][7]

This guide focuses on a specific derivative, 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine , a molecule poised for significant exploration. The tetrahydro-1,8-naphthyridine core offers a three-dimensional structure that can be advantageous for specific receptor interactions, while the propylamine substituent provides a key linkage point for further chemical modification or direct interaction with biological targets. The tert-butyloxycarbonyl (Boc) protecting group on the 8-position nitrogen offers a strategic advantage for synthetic chemists, allowing for selective modification at other positions before its facile removal to yield the free amine, which is often crucial for biological activity.

This document will provide an in-depth exploration of the potential research applications of this compound, complete with detailed experimental protocols and the scientific rationale behind them, to empower researchers in their drug discovery endeavors.

Physicochemical Properties and Synthetic Considerations

A foundational understanding of the molecule's properties is critical for its application in research.

PropertyValue/InformationSource
IUPAC Name tert-butyl 7-(3-aminopropyl)-3,4-dihydro-2H-1,8-naphthyridine-1(5H)-carboxylate[8]
CAS Number 886362-44-3[8]
Molecular Formula C₁₆H₂₅N₃O₂Inferred
Molecular Weight 291.39 g/mol Inferred
Appearance Likely a solid at room temperatureGeneral Chemical Knowledge
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.General Chemical Knowledge

The synthesis of the tetrahydro-1,8-naphthyridine core can be achieved through various methods, including the Friedländer reaction, which involves the condensation of an o-amino-aromatic aldehyde with a compound containing a reactive α-methylene group.[9] The Boc-protection of the nitrogen at the 8-position is a standard procedure in organic synthesis, typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The propylamine side chain can be introduced through various synthetic routes, such as reductive amination or nucleophilic substitution.

The presence of the Boc group is a key feature for researchers. It allows for N-alkylation or other modifications of the primary amine on the propyl chain without interference from the ring nitrogen. Subsequent deprotection under acidic conditions (e.g., trifluoroacetic acid) will yield the corresponding primary and secondary amines, providing two points for further diversification or for direct biological evaluation.

Potential Research Applications and Experimental Protocols

The structural motifs within 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine suggest several avenues for investigation, primarily in oncology and neuroscience. The deprotected form, 5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine, is noted for its potential in treating cancer and neurological disorders.[10]

Oncology Research: A Scaffold for Kinase and Topoisomerase Inhibitors

The 1,8-naphthyridine scaffold is a well-established pharmacophore in the design of anticancer agents.[11][12] Derivatives have been shown to target critical cellular machinery, including protein kinases and DNA topoisomerases.[11][13]

Many kinase inhibitors feature a heterocyclic core that anchors within the ATP-binding pocket of the enzyme. The deprotected tetrahydro-1,8-naphthyridine core could serve as a novel scaffold for developing inhibitors of kinases implicated in cancer, such as Aurora kinases or Epidermal Growth Factor Receptor (EGFR).[14][15]

Workflow for Kinase Inhibitor Screening

G cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Cell-Based Assays cluster_3 Lead Optimization start 8-N-Boc-5,6,7,8-tetrahydro- 1,8-naphthyridin-2-propylamine deprotection Boc Deprotection (e.g., TFA) start->deprotection active_compound 5,6,7,8-tetrahydro- 1,8-naphthyridin-2-propylamine deprotection->active_compound kinase_panel Kinase Panel Screening (e.g., 96-well format) active_compound->kinase_panel ic50 IC50 Determination for Hits kinase_panel->ic50 cell_viability Cancer Cell Line Viability (e.g., MTT Assay) ic50->cell_viability target_engagement Target Engagement Assay (e.g., Western Blot for p-Histone H3) cell_viability->target_engagement sar Structure-Activity Relationship (SAR) Studies target_engagement->sar

Caption: Workflow for evaluating the anticancer potential of the target compound.

Detailed Protocol: In Vitro Kinase Inhibition Assay (e.g., Aurora Kinase A)

  • Compound Preparation: Perform Boc deprotection of the starting material using 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 1 hour at room temperature. Evaporate the solvent and TFA under reduced pressure and dissolve the resulting amine salt in DMSO to create a 10 mM stock solution.

  • Assay Setup: In a 96-well plate, add 5 µL of varying concentrations of the test compound (from 100 µM to 1 nM final concentration).

  • Enzyme and Substrate Addition: Add 20 µL of a solution containing recombinant Aurora Kinase A and a suitable substrate (e.g., a fluorescently labeled peptide).

  • Initiation of Reaction: Add 25 µL of a solution containing ATP to initiate the kinase reaction. The final reaction volume is 50 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as fluorescence polarization or luminescence-based ATP detection.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Neuroscience Research: A Potential Modulator of G-Protein Coupled Receptors (GPCRs)

The structural similarity of the tetrahydro-1,8-naphthyridine core to known neuromodulators suggests its potential to interact with GPCRs in the central nervous system, such as dopamine or serotonin receptors.[16] The propylamine side chain is a common feature in many CNS-active compounds.

The dopamine D₃ receptor is a target for antipsychotic and antidepressant drugs. The rigidified scaffold of the tetrahydro-1,8-naphthyridine could offer selectivity for this receptor subtype.

Workflow for GPCR Ligand Discovery

G cluster_0 Compound Preparation cluster_1 Binding Assays cluster_2 Functional Assays cluster_3 Selectivity Profiling start 8-N-Boc-5,6,7,8-tetrahydro- 1,8-naphthyridin-2-propylamine deprotection Boc Deprotection start->deprotection active_compound Active Amine deprotection->active_compound radioligand_binding Radioligand Binding Assay (e.g., for D3 Receptor) active_compound->radioligand_binding ki_determination Ki Determination radioligand_binding->ki_determination camp_assay cAMP Accumulation Assay (Agonist/Antagonist Mode) ki_determination->camp_assay biased_signaling β-Arrestin Recruitment Assay (e.g., BRET) camp_assay->biased_signaling receptor_panel Screening against related GPCRs (e.g., D2, 5-HT receptors) biased_signaling->receptor_panel

Caption: Workflow for characterizing the compound as a potential GPCR ligand.

Detailed Protocol: Radioligand Binding Assay for Dopamine D₃ Receptor

  • Membrane Preparation: Use commercially available cell membranes from a cell line stably expressing the human dopamine D₃ receptor (e.g., HEK293 or CHO cells).

  • Assay Setup: In a 96-well filter plate, combine 50 µL of the deprotected test compound at various concentrations, 50 µL of a radioligand (e.g., [³H]-Spiperone), and 100 µL of the D₃ receptor-containing membranes in a suitable assay buffer.

  • Incubation: Incubate the plate at room temperature for 90 minutes to allow binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of the plate through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters several times with ice-cold buffer.

  • Detection: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known D₃ antagonist) from total binding. Calculate the Ki value using the Cheng-Prusoff equation.

Following the confirmation of binding, it is crucial to determine the functional activity of the compound. GPCRs can signal through various downstream pathways, and a compound may act as an agonist, antagonist, or a biased ligand that preferentially activates one pathway over another.[17][18]

Detailed Protocol: cAMP Accumulation Assay (for Gᵢ-coupled receptors like D₃)

  • Cell Culture: Plate cells expressing the D₃ receptor in a 96-well plate and grow to confluence.

  • Assay Procedure:

    • Pre-treat the cells with the test compound for 15 minutes.

    • Stimulate the cells with a known concentration of an adenylyl cyclase activator, such as forskolin, to induce cAMP production. An agonist will potentiate the effect of a sub-maximal forskolin concentration, while an antagonist will inhibit the effect of a D₃ agonist.

  • Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or AlphaScreen).

  • Data Analysis: Plot the cAMP levels against the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Conclusion and Future Directions

8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine represents a promising starting point for drug discovery campaigns in oncology and neuroscience. Its tetrahydro-1,8-naphthyridine core is a privileged scaffold, and the propylamine side chain provides a vector for interaction with biological targets or for further chemical elaboration. The strategic placement of the Boc protecting group enhances its utility as a versatile building block.

Future research should focus on the systematic evaluation of this compound and its derivatives against a broad panel of kinases and GPCRs. Structure-activity relationship (SAR) studies, guided by the results of the proposed assays, will be instrumental in optimizing potency, selectivity, and pharmacokinetic properties. The protocols and workflows detailed in this guide provide a robust framework for initiating such investigations and unlocking the full therapeutic potential of this intriguing molecule.

References

  • Biological Activity of Naturally Derived Naphthyridines - PMC. (n.d.). PubMed Central.
  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. (n.d.). Future Science.
  • The 1,8-Naphthyridine Scaffold: A Versatile Core for Therapeutic Innovation. (n.d.). BenchChem.
  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. (2025). PubMed.
  • Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. (n.d.). Beilstein Journal of Organic Chemistry.
  • Exploring the Synthesis and Application of Advanced 1,8-Naphthyridine Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. (n.d.). ACS Publications.
  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. (n.d.). ResearchGate.
  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. (2021). PubMed.
  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. (2021). PubMed.
  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). RSC Publishing.
  • 8-N-boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine. (n.d.). SynHet.
  • Antimicrobial Activity of Naphthyridine Derivatives. (2024). MDPI.
  • Synthesis and Pharmacological Activities of 1,8-Naphthyridine Derivatives. (2025). ResearchGate.
  • Chemistry and Biological Activities of 1,8-Naphthyridines. (2025). ResearchGate.
  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. (2025). n.d.
  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (n.d.). PubMed.
  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. (n.d.). PubMed Central.
  • Synthesis and structure-activity relationships of naphthamides as dopamine D3 receptor ligands. (n.d.). PubMed.
  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). MDPI.
  • SAR and evaluation of novel 5H-benzo[c][2][19]naphthyridin-6-one analogs as Aurora kinase inhibitors. (2013). PubMed. Retrieved January 2, 2026, from

  • Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. (2019). NCBI.
  • 5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDIN-2-PROPYLAMINE. (n.d.). ChemicalBook.

Sources

A Technical Guide to the Synthesis and Application of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine: A Novel Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Strategic Value of the Tetrahydro-1,8-Naphthyridine Core

The 1,8-naphthyridine nucleus and its reduced derivatives are cornerstones in medicinal chemistry, demonstrating a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The partial saturation in the 5,6,7,8-tetrahydro variants introduces a desirable conformational rigidity and a defined spatial arrangement of substituents, which are critical for potent and selective receptor binding.

The target molecule of this guide, 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine (Figure 1), combines three key features:

  • A Saturated Pyridine Ring: Provides a robust anchor and specific stereochemical properties.

  • A Primary Amine: A crucial functional handle for derivatization via amide bond formation, reductive amination, or other C-N bond-forming reactions.

  • A Boc-Protected Nitrogen (N8): Ensures chemoselectivity in subsequent synthetic transformations, allowing for controlled, stepwise library development.

While a direct commercial source for this exact compound is scarce, its synthesis is achievable through established, reliable chemical transformations. This guide provides a plausible and detailed synthetic route, empowering research teams to access this valuable intermediate.

Figure 1: Structure of the Target Compound

Caption: 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine.

Proposed Retrosynthetic Analysis and Forward Synthesis

The synthesis of the target compound is best approached via a convergent strategy. The core tetrahydro-1,8-naphthyridine ring system can be constructed and subsequently functionalized. Our proposed synthesis leverages a Sonogashira cross-coupling reaction, a powerful and reliable method for C-C bond formation, followed by a reduction and protection sequence.[7][8][9]

Retrosynthesis

A logical retrosynthetic disconnection of the target molecule reveals a key intermediate, 2-bromo-5,6,7,8-tetrahydro-1,8-naphthyridine. This can be derived from the commercially available 2-bromo-1,8-naphthyridine through catalytic hydrogenation. The propylamine side chain can be installed via a Sonogashira coupling with a protected propargylamine, followed by reduction of the alkyne.

retrosynthesis Target 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine Intermediate1 2-(3-Aminopropyl)-5,6,7,8-tetrahydro-1,8-naphthyridine Target->Intermediate1 Boc Protection Intermediate2 tert-Butyl (3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)prop-2-yn-1-yl)carbamate Intermediate1->Intermediate2 Hydrogenation Intermediate3 8-N-Boc-2-bromo-5,6,7,8-tetrahydro-1,8-naphthyridine Intermediate2->Intermediate3 Sonogashira Coupling StartingMaterial2 N-Boc-propargylamine Intermediate2->StartingMaterial2 Intermediate4 2-Bromo-5,6,7,8-tetrahydro-1,8-naphthyridine Intermediate3->Intermediate4 Boc Protection StartingMaterial1 2-Bromo-1,8-naphthyridine Intermediate4->StartingMaterial1 Hydrogenation

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Forward Synthesis Protocol

Step 1: Synthesis of 2-Bromo-5,6,7,8-tetrahydro-1,8-naphthyridine

The initial step involves the selective reduction of one of the pyridine rings of 2-bromo-1,8-naphthyridine. Catalytic hydrogenation is the method of choice for this transformation.

  • Protocol:

    • To a solution of 2-bromo-1,8-naphthyridine (1.0 eq) in ethanol in a high-pressure vessel, add Palladium on carbon (10 wt. %, 0.05 eq).

    • Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction mixture at room temperature for 16-24 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

  • Scientific Rationale: The use of palladium on carbon is a standard and effective method for the hydrogenation of aromatic heterocycles.[10][11] The conditions are mild enough to prevent de-bromination.

Step 2: N-Boc Protection of 2-Bromo-5,6,7,8-tetrahydro-1,8-naphthyridine

The secondary amine at the 8-position is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in the subsequent coupling step.

  • Protocol:

    • Dissolve 2-bromo-5,6,7,8-tetrahydro-1,8-naphthyridine (1.0 eq) in dichloromethane.

    • Add triethylamine (1.5 eq) followed by a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in dichloromethane dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the N-Boc protected intermediate.

  • Scientific Rationale: The Boc group is a robust protecting group for amines that is stable to the conditions of the Sonogashira coupling but can be readily removed under acidic conditions.

Step 3: Sonogashira Coupling with N-Boc-propargylamine

This key step forms the C-C bond to install the propylamine side chain.

  • Protocol:

    • To a degassed solution of 8-N-Boc-2-bromo-5,6,7,8-tetrahydro-1,8-naphthyridine (1.0 eq) and N-Boc-propargylamine (1.5 eq) in a mixture of tetrahydrofuran and triethylamine, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq).

    • Stir the reaction mixture under an inert atmosphere (e.g., argon) at 60 °C for 8-12 hours.

    • Monitor the reaction by LC-MS. Once complete, cool the reaction mixture, dilute with ethyl acetate, and filter through Celite.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

  • Scientific Rationale: The Sonogashira coupling is a highly efficient method for coupling terminal alkynes with aryl or vinyl halides.[12][13] The palladium catalyst facilitates the oxidative addition to the aryl bromide, while the copper co-catalyst activates the alkyne.[8]

Step 4: Catalytic Hydrogenation of the Alkyne

The triple bond of the propargylamine side chain is reduced to a single bond to yield the desired propylamine.

  • Protocol:

    • Dissolve the product from Step 3 (1.0 eq) in methanol and add Palladium on carbon (10 wt. %, 0.1 eq).

    • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12-18 hours.

    • Filter the reaction mixture through Celite and concentrate the filtrate to obtain the crude product.

  • Scientific Rationale: The same catalyst used for the ring reduction can be employed here, under milder hydrogen pressure, to selectively reduce the alkyne to an alkane without affecting the aromatic ring or the Boc protecting group.

Step 5: Deprotection of the N-Boc Group

The final step is the removal of the Boc protecting group on the side chain amine to yield the target compound.

  • Protocol:

    • Dissolve the product from Step 4 in a solution of 4M HCl in dioxane.

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure. The product will be obtained as its hydrochloride salt.

    • The free base can be obtained by neutralization with a suitable base (e.g., sodium bicarbonate) and extraction into an organic solvent.

  • Scientific Rationale: The Boc group is labile under acidic conditions, providing a clean and efficient deprotection method.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following table summarizes the expected data.

Analysis Expected Results for 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine
¹H NMR Signals corresponding to the aromatic protons on the pyridine ring, the aliphatic protons of the tetrahydro ring and propylamine chain, and the characteristic singlet for the Boc group's tert-butyl protons.
¹³C NMR Resonances for the aromatic and aliphatic carbons, including the carbonyl carbon of the Boc group.
LC-MS A single major peak in the chromatogram with the expected mass-to-charge ratio for the protonated molecule [M+H]⁺.
Purity (HPLC) >95%

Potential Applications in Drug Discovery

The synthesized 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine is a valuable building block for several drug discovery applications:

  • Fragment-Based Drug Discovery (FBDD): The core scaffold can be used as a starting point for the development of more potent and selective ligands.

  • Combinatorial Chemistry: The primary amine allows for the rapid generation of a library of diverse compounds through parallel synthesis.

  • Targeted Covalent Inhibitors: The propylamine can be functionalized with a warhead to form covalent bonds with specific residues in a target protein.

The tetrahydro-1,8-naphthyridine scaffold has been explored for its potential in treating neurological disorders and cancer.[14] This specific derivative provides a novel entry point for developing new therapeutic agents in these and other disease areas.

workflow cluster_synthesis Synthesis & Purification cluster_application Drug Discovery Application Synthesis Multi-step Synthesis Purification Chromatographic Purification Synthesis->Purification Characterization Analytical Characterization (NMR, LC-MS) Purification->Characterization Library Library Synthesis (Amide Coupling) Characterization->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR) Hit->Lead

Caption: General workflow from synthesis to drug discovery application.

Conclusion

While not a commercially cataloged item, 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine represents a highly valuable and accessible building block for medicinal chemists. The synthetic route detailed in this guide is robust, scalable, and relies on well-established chemical principles. The strategic incorporation of the Boc protecting group allows for controlled, regioselective derivatization, making this compound an ideal starting point for the exploration of new chemical space and the development of next-generation therapeutics.

References

  • Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives. Organic Letters, 2016.

  • Asymmetric ruthenium-catalyzed hydrogenation of 2,6-disubstituted 1,5-naphthyridines: access to chiral 1,5-diaza-cis-decalins. Angewandte Chemie International Edition, 2015.

  • Studies on Naphthyridines. V. Catalytic Reduction of Naphthyridines. Chemical & Pharmaceutical Bulletin, 1968.

  • Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. Molecules, 2023.

  • 8-N-BOC-5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDIN-2-PROPOINIC ACID synthesis. Chemicalbook.

  • Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. The Journal of Organic Chemistry, 2005.

  • Iridium Complexes with a Naphthyridine-Based Si,N-Ligand: Synthesis and Catalytic Activity toward Olefin Hydrogenation. Organometallics, 2022.

  • Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters, 2009.

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 2020.

  • Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. ResearchGate.

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 2020.

  • 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine. Achemica.

  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. ResearchGate.

  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Current Medicinal Chemistry, 2024.

  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed.

  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 2021.

  • A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 2019.

  • 8-n-boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine. ChemicalBook.

  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 2016.

  • Sonogashira coupling. Wikipedia.

  • Sonogashira Coupling. Organic Chemistry Portal.

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 2019.

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 2020.

  • 1,8-Naphthyridine synthesis. Organic Chemistry Portal.

  • 8-N-Boc-5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-methylamine. Santa Cruz Biotechnology.

  • 5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDIN-2-PROPYLAMINE. X-Mol.

  • 5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDIN-2-PROPYLAMINE. Finetech Industry Limited.

Sources

An In-Depth Technical Guide to the Stability and Storage of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction

8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine is a key intermediate in medicinal chemistry and drug discovery, valued for its unique structural combination of a tetrahydro-1,8-naphthyridine core and a Boc-protected propylamine sidechain. The tetrahydro-1,8-naphthyridine scaffold is a recognized pharmacophore with a wide range of biological activities, while the propylamine substituent provides a crucial linkage point for further molecular elaboration. The tert-butyloxycarbonyl (Boc) protecting group is instrumental in multi-step syntheses, enabling precise chemical modifications at other positions of the molecule.

Understanding the stability and appropriate storage conditions of this compound is paramount for researchers to ensure its integrity, purity, and ultimately, the success of their synthetic endeavors and biological assays. This guide provides a comprehensive overview of the chemical stability of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine, potential degradation pathways, recommended storage and handling protocols, and methodologies for its stability assessment.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine is essential for predicting its behavior and stability.

PropertyValueSource
Molecular Formula C₁₆H₂₅N₃O₂[1]
Molecular Weight 291.39 g/mol [1]
Appearance Solid[1]
CAS Number 886362-44-3[2]
IUPAC Name tert-butyl 7-(3-aminopropyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate[2]

Chemical Stability Profile

The stability of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine is dictated by the interplay of its three key structural components: the Boc-protected amine, the tetrahydro-1,8-naphthyridine core, and the propylamine linker.

The Stability of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its robustness under many reaction conditions. However, it has specific vulnerabilities that must be considered.

  • Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions. Strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will rapidly deprotect the amine. Even milder acidic conditions can lead to slow hydrolysis over time.

  • Thermal Stress: While generally stable at ambient temperatures, the Boc group can be thermally labile at elevated temperatures. Studies on related N-Boc protected compounds have shown that thermolytic deprotection can occur at high temperatures.

  • Basic and Nucleophilic Conditions: The Boc group is generally stable towards bases and nucleophiles, making it a valuable orthogonal protecting group in complex synthetic sequences.

The Stability of the Tetrahydro-1,8-naphthyridine Core

The tetrahydro-1,8-naphthyridine ring system, while relatively stable, can be prone to degradation under certain conditions.

  • Oxidation: The nitrogen atoms within the naphthyridine ring are susceptible to oxidation, which can lead to the formation of N-oxides. The aromatic portion of the ring system can also undergo oxidative degradation.

  • Photostability: Naphthyridine derivatives can be sensitive to light. Exposure to UV or even visible light can induce photochemical reactions, leading to degradation.

The Stability of the Propylamine Sidechain

The propylamine chain is generally stable. However, the primary amine, if deprotected, can be susceptible to oxidation and other reactions common to primary amines.

Potential Degradation Pathways

Based on the chemical nature of the molecule, several degradation pathways can be anticipated under stress conditions. Understanding these pathways is crucial for developing stability-indicating analytical methods.

main 8-N-Boc-5,6,7,8-tetrahydro-1,8- naphthyridin-2-propylamine de_boc 5,6,7,8-tetrahydro-1,8- naphthyridin-2-propylamine main->de_boc  Acidic Conditions / High Temperature n_oxide N-Oxide Derivative main->n_oxide  Oxidative Stress photo_deg Photodegradation Products main->photo_deg  Light Exposure (UV/Vis) hydrolysis Hydrolytic Degradants main->hydrolysis  Extreme pH / Humidity

Caption: Potential degradation pathways of the target compound.

Recommended Storage and Handling

To ensure the long-term stability and integrity of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine, the following storage and handling procedures are recommended.

Storage Conditions
ParameterRecommendationRationale
Temperature Store at -20°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable.Minimizes the rate of potential degradation reactions.
Light Store in a light-resistant container (e.g., amber vial) and in a dark location.Protects against photodegradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation of the naphthyridine ring and the propylamine side chain (if deprotected).
Moisture Store in a tightly sealed container in a desiccated environment.Minimizes the risk of hydrolysis of the Boc group.
Handling Procedures

Given the potential for air and moisture sensitivity, proper handling techniques are crucial.

cluster_prep Preparation cluster_weighing Weighing & Dispensing cluster_solution Solution Preparation prep1 Equilibrate to Room Temperature prep2 Inert Atmosphere (Glovebox or Schlenk Line) prep1->prep2 weigh1 Quickly Weigh Required Amount prep2->weigh1 weigh2 Immediately Reseal Container weigh1->weigh2 sol1 Use Anhydrous Solvents weigh2->sol1 sol2 Store Solutions at Low Temperature sol1->sol2 sol3 Use Freshly Prepared Solutions sol2->sol3

Caption: Recommended handling workflow for the compound.

Stability Testing Methodologies

A comprehensive stability testing program is essential to fully characterize the stability of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine. This should include long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and pathways.

Forced Degradation Studies

Forced degradation studies, or stress testing, are designed to accelerate the degradation of a compound to identify its likely degradation products and establish stability-indicating analytical methods.

Experimental Protocol for Forced Degradation:

  • Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 24 hours. Also, heat a stock solution at 60°C for 24 hours.

  • Photodegradation: Expose the solid compound and a stock solution to UV light (254 nm) and visible light for a defined period.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method.

Analytical Method for Stability Assessment

A stability-indicating analytical method is one that can separate the intact compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Example HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient from low to high organic content to ensure separation of all components.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or 280 nm).

  • Column Temperature: 30°C

Conclusion

While specific experimental stability data for 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine is not extensively available in the public domain, a thorough understanding of its constituent chemical moieties allows for a robust assessment of its likely stability profile. The primary liabilities of this molecule are the acid and thermal sensitivity of the Boc group and the oxidative and photolytic sensitivity of the tetrahydro-1,8-naphthyridine core.

By adhering to the recommended storage and handling procedures outlined in this guide, researchers can significantly mitigate the risk of degradation and ensure the quality and reliability of this important chemical intermediate. Furthermore, the implementation of a comprehensive stability testing program, including forced degradation studies and the use of a validated stability-indicating analytical method, is strongly encouraged to establish a definitive stability profile for this compound in its specific laboratory environment and intended applications.

References

  • [RSC Publishing. (2020). Synthesis of functionalized tetrahydrodibenzo[b,g][3][4]naphthyridin-1(2H)-ones through base-promoted annulation of quinoline-derived dipolarophiles and cyclic enaminones.]([Link])

Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine, a substituted tetrahydronaphthyridine scaffold of significant interest in medicinal chemistry. In the absence of direct crystallographic data for this specific molecule, this guide synthesizes foundational principles of stereochemistry, conformational analysis of analogous heterocyclic systems, and state-of-the-art methodologies to predict and rationalize its three-dimensional architecture. We delve into the intricate interplay of steric and electronic effects imparted by the N-Boc protecting group and the 2-propylamine substituent on the puckering of the tetrahydropyridine ring. Furthermore, this document serves as a methodological blueprint for researchers, detailing the requisite experimental (NMR spectroscopy) and computational (DFT, Molecular Mechanics) workflows for the definitive elucidation and validation of its conformational isomers. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this important molecular scaffold.

Introduction: The Significance of Conformation in Drug Design

The biological activity of a molecule is inextricably linked to its three-dimensional structure. For drug candidates, the specific spatial arrangement of atoms, or conformation, dictates how effectively it can bind to its target receptor, its metabolic stability, and its pharmacokinetic properties. The 5,6,7,8-tetrahydro-1,8-naphthyridine core is a prevalent motif in medicinal chemistry, and understanding the conformational nuances of its derivatives is paramount for rational drug design. This guide focuses on a specific derivative, 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine (henceforth referred to as "the target molecule"), to illustrate the principles and techniques of conformational analysis.

The target molecule, with its fused ring system, bulky N-Boc group, and flexible propylamine side chain, presents a fascinating case study in conformational complexity. The interplay of these structural features gives rise to a dynamic equilibrium of different conformers, each with a unique energy profile and potential biological relevance.

Molecular Structure and Key Features

The foundational step in any conformational analysis is a thorough understanding of the molecule's two-dimensional structure and the inherent properties of its constituent parts.

PropertyValueSource
IUPAC Name tert-butyl 7-(3-aminopropyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate[1]
CAS Number 886362-44-3[1]
Molecular Formula C₁₆H₂₅N₃O₂[2]
Molecular Weight 291.39 g/mol [2]

The molecule is comprised of three key structural motifs, each contributing to its overall conformation:

  • The 5,6,7,8-tetrahydro-1,8-naphthyridine Core: This bicyclic system consists of a pyridine ring fused to a tetrahydropyridine ring. The saturated tetrahydropyridine ring is not planar and will adopt a puckered conformation to relieve ring strain.

  • The 8-N-Boc Group: The tert-butyloxycarbonyl (Boc) group is a common amine protecting group. Its large steric bulk and the resonance between the nitrogen lone pair and the carbonyl group significantly influence the conformation of the tetrahydropyridine ring and introduce a rotational barrier around the N-C(O) bond.

  • The 2-Propylamine Substituent: This flexible side chain, attached to the aromatic pyridine ring, can adopt various conformations (e.g., gauche and anti) due to rotation around its C-C single bonds.[3][4] Its orientation relative to the ring system can be influenced by steric interactions.

Theoretical Conformational Analysis: A Predictive Framework

In the absence of empirical data, a theoretical analysis based on established principles of conformational behavior of similar structures can provide a robust predictive model for the low-energy conformations of the target molecule.

Puckering of the Tetrahydropyridine Ring

The six-membered tetrahydropyridine ring, analogous to cyclohexane and piperidine, will adopt non-planar conformations to minimize torsional and angle strain. The most common low-energy conformations are the chair, boat, and twist-boat. For piperidine and its derivatives, the chair conformation is generally the most stable.

The presence of the bulky N-Boc group is expected to have a profound impact on the ring's conformational equilibrium. Studies on N-acylpiperidines have shown that pseudoallylic strain can dictate the orientation of substituents at the 2-position, often favoring an axial orientation.[5] Furthermore, the fusion to the planar pyridine ring will likely lead to a distorted chair or a half-chair conformation as the global minimum for the tetrahydropyridine ring, similar to what is observed in tetralin derivatives.[2][6][7]

Influence of the N-Boc Group

The N-Boc group introduces several key conformational constraints:

  • Steric Hindrance: The tert-butyl group is sterically demanding and will prefer to occupy a pseudo-equatorial position to minimize 1,3-diaxial interactions.

  • Rotational Barrier: Due to the partial double bond character of the N-C(O) bond from amide resonance, rotation around this bond is restricted, leading to distinct rotamers.[8][9]

  • Anomeric Effects: In N-acylpiperidines, anomeric effects, such as the delocalization of the nitrogen lone pair into an adjacent anti-periplanar σ* orbital, can influence the conformational preferences of substituents.[10][11][12]

Computational studies on N-Boc-protected 3,5-difluoropiperidine have shown that the fluorine atoms adopt an equatorial orientation in non-polar solvents.[13][14] This suggests a strong preference for minimizing steric interactions, a principle that would also apply to the target molecule's ring system.

Conformation of the 2-Propylamine Side Chain

The propylamine side chain has two rotatable C-C bonds, leading to different conformers. The relationship between the first two carbons of the propyl group and the last carbon and the nitrogen can be described as anti or gauche.[3][4] The anti conformation is generally lower in energy due to reduced steric strain.[4][15] The overall orientation of the propylamine chain will be a balance between minimizing its internal steric interactions and avoiding clashes with the tetrahydro-1,8-naphthyridine core.

Methodologies for Experimental and Computational Conformational Elucidation

To move from a theoretical model to a validated conformational description, a combination of experimental and computational techniques is required.

Experimental Workflow: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the conformation of molecules in solution. A comprehensive NMR analysis would involve the following steps:

Step 1: 1D and 2D NMR Data Acquisition

  • ¹H NMR: Provides information on the chemical environment and coupling constants (J-values) of protons. Large vicinal coupling constants (³JHH) are indicative of dihedral angles close to 180° (anti-periplanar), which is crucial for determining ring puckering.

  • ¹³C NMR: Identifies the number of unique carbon environments.

  • COSY (Correlation Spectroscopy): Establishes proton-proton scalar coupling networks, confirming the connectivity of atoms.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, aiding in the assignment of quaternary carbons and confirming the overall structure.

Step 2: 2D NOESY/ROESY for Through-Space Correlations

The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close in proximity (typically < 5 Å).[7] NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are essential for determining the three-dimensional structure.

  • NOESY/ROESY: Cross-peaks in a NOESY or ROESY spectrum indicate that two protons are close in space, regardless of whether they are connected through bonds. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons. By identifying key NOE correlations, such as those between the protons of the tetrahydropyridine ring and the substituents, a detailed picture of the molecule's conformation can be constructed. For instance, an NOE between a proton on the N-Boc group and a proton on the tetrahydropyridine ring would provide direct evidence for a specific rotamer.

G A1 1D NMR (¹H, ¹³C) B1 Spectral Assignment A1->B1 A2 2D NMR (COSY, HSQC, HMBC) A2->B1 A3 2D NOESY/ROESY B3 NOE Cross-peak Integration A3->B3 B2 J-Coupling Analysis B1->B2 B5 Structure Calculation B2->B5 B4 Distance Restraint Generation B3->B4 B4->B5 B6 Conformational Ensemble B5->B6

Computational Chemistry: In Silico Validation and Energy Profiling

Computational modeling is an indispensable tool for complementing experimental data and providing a deeper understanding of the energetics of different conformations.

Step 1: Conformational Search

  • Molecular Mechanics (MM): A low-level, computationally inexpensive method is first used to perform a broad conformational search to identify a large number of potential low-energy structures. This involves systematically rotating all rotatable bonds.

Step 2: Geometry Optimization and Energy Calculation

  • Density Functional Theory (DFT): The candidate conformers from the molecular mechanics search are then subjected to geometry optimization and energy calculations at a higher level of theory, such as DFT (e.g., using functionals like B3LYP or M06-2X).[16][17] This provides more accurate geometries and relative energies for the different conformers.

Step 3: Validation against Experimental Data

  • The computationally derived low-energy conformers can be validated by comparing them to the experimental NMR data. For example, the inter-proton distances in the calculated structures should be consistent with the observed NOEs.

G C1 Initial Structure Generation C2 Molecular Mechanics Conformational Search C1->C2 C3 Selection of Low-Energy Conformers C2->C3 D1 DFT Geometry Optimization C3->D1 D2 Calculation of Relative Energies D1->D2 D3 Comparison with NMR Data D2->D3 D4 Final Conformational Model D3->D4

Predicted Conformational Model and Discussion

Based on the theoretical analysis, the most probable low-energy conformation of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine is predicted to feature:

  • A distorted chair or half-chair conformation for the tetrahydropyridine ring.

  • The N-Boc group in a conformation that places the bulky tert-butyl group in a pseudo-equatorial position to minimize steric clashes.

  • The propylamine side chain predominantly in an anti conformation, oriented to avoid steric hindrance with the bicyclic core.

It is important to recognize that the molecule will exist as a dynamic equilibrium of conformers in solution. The relative populations of these conformers will be determined by their free energies, and it is possible that a minor conformer is the one responsible for biological activity (the "bioactive conformation"). The methodologies outlined in this guide provide the means to identify and characterize these different conformational states.

Conclusion and Future Directions

This technical guide has provided a comprehensive theoretical and methodological framework for understanding the molecular structure and conformation of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine. While a definitive conformational assignment awaits detailed experimental investigation, the principles and workflows outlined herein offer a robust roadmap for researchers in the field. A thorough understanding of the conformational landscape of this and related scaffolds is critical for the successful design and development of novel therapeutics. Future work should focus on the synthesis of this molecule and the application of the detailed NMR and computational studies described to validate the predictive model presented in this guide. Such studies will not only provide a definitive answer to the conformational preferences of this specific molecule but will also contribute to a broader understanding of the structure-activity relationships of the tetrahydro-1,8-naphthyridine class of compounds.

References

  • Brünger, A. T. (1993). X-PLOR Version 3.1: A System for X-ray Crystallography and NMR. Yale University Press.
  • Middya, A. I., et al. (2025). How does the conformational landscape change on replacement in tetralin? A computational investigation with oxygen, sulfur, and selenium. Journal of Molecular Modeling, 31(8), 207.
  • PubMed. (2025). How does the conformational landscape change on replacement in tetralin? A computational investigation with oxygen, sulfur, and selenium. Retrieved from [Link]

  • May, E. R. (2023). Modeling Accuracy Matters: Aligning Molecular Dynamics with 2D NMR Derived NOE Restraints. Digital Commons @ UConn.
  • Witek, J., et al. (2022). Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry.
  • Puzzarini, C., et al. (2021). The Rich Collection of N-Propylamine and Iso-Propylamine Conformers: Rotational Fingerprints and State-of-the-Art Quantum-Chemical Investigation. The Journal of Physical Chemistry A, 125(1), 337-347.
  • Neuhaus, D., & Williamson, M. P. (2000).
  • UConn Library. (2023). Modeling Accuracy Matters: Aligning Molecular Dynamics with 2D NMR Derived NOE Restraints. Retrieved from [Link]

  • Basso, E. A., et al. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Tetrahedron, 73(33), 5005-5013.
  • ResearchGate. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Retrieved from [Link]

  • OSTI.GOV. (2021). A New Measurement of Amine Steric Hindrance – N Exposure. Retrieved from [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
  • Puzzarini, C., et al. (2021). Rich Collection of n-Propylamine and Isopropylamine Conformers: Rotational Fingerprints and State-of-the-Art Quantum Chemical Investigation. The Journal of Physical Chemistry A, 125(1), 337-347.
  • Wiley Online Library. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects. Retrieved from [Link]

  • National Council of Educational Research and Training. (n.d.). Amines. Retrieved from [Link]

  • Furman Chemistry 120. (n.d.). Gauche and Anti Conformers. Retrieved from [Link]

  • Stahl, M., et al. (1998). Conformational Analysis with Carbon−Carbon Coupling Constants. A Density Functional and Molecular Mechanics Study. The Journal of Organic Chemistry, 63(5), 1457–1463.
  • ACS Publications. (2022). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirfeld Surface Analysis, and Computational Studies. ACS Omega, 7(33), 28833–28847.
  • National Center for Biotechnology Information. (2022). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B. Retrieved from [Link]

  • Chan, C. C., et al. (1987). 2-substituted tetralin derivatives as conformationally restricted butyrophenone analogs. Pharmazie, 42(6), 369-71.
  • Liu, T., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8449–8456.
  • Biomedres. (2019). Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Energy Relationships. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Simulation Reveals the Chameleonic Behavior of Macrocycles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Retrieved from [Link]

  • ResearchGate. (2021). Hidden ionicity in N-(chloromethyl)piperidine due to anomeric effect. Retrieved from [Link]

  • YouTube. (2011). Anti and Gauche Conformational States. Retrieved from [Link]

  • ACS Publications. (2025). Fluorescence Quenching Properties and Bioimaging Applications of Readily Accessible Blue to Far-Red Fluorogenic Triazinium Salts. Journal of the American Chemical Society, 147(1), 101-110.
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • ResearchGate. (2013). Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. Retrieved from [Link]

  • MDPI. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Retrieved from [Link]

  • MDPI. (2024). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Retrieved from [Link]

  • OpenStax. (2023). Conformations of Other Alkanes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Corrigendum: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine. Retrieved from [Link]

  • PubMed. (1991). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. Retrieved from [Link]

  • ACS Publications. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(23), 7092–7096.
  • National Center for Biotechnology Information. (2022). Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. Retrieved from [Link]

  • ACS Publications. (2002). Solvent Effects on the Barrier to Rotation in Carbamates. The Journal of Organic Chemistry, 67(16), 5713–5718.
  • National Center for Biotechnology Information. (n.d.). Propylamine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • PubMed. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. Retrieved from [Link]

  • ResearchGate. (1991). Pyrrolidine ring puckering. Retrieved from [Link]

  • Macmillan Group. (2003). Conformational Analysis of Medium Rings. Retrieved from [Link]

  • NIST WebBook. (n.d.). Propylamine. Retrieved from [Link]

  • PubMed. (1996). Synthesis and conformational analysis of two 2-oxopiperazine-containing tetrapeptide analogues. Retrieved from [Link]

Sources

Spectroscopic Data for 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine, with the IUPAC name tert-butyl 7-(3-aminopropyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate, is a key intermediate in the synthesis of various pharmacologically active compounds.[1] Its rigid tetrahydronaphthyridine scaffold is a common motif in medicinal chemistry, and the presence of a protected primary amine and a free primary amine offers versatile points for further chemical modification.[2] Accurate structural elucidation and purity assessment are critical for its use in drug discovery and development. This guide provides an in-depth overview of the expected spectroscopic data for this compound, based on established principles and data from closely related analogs.

This document will detail the predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for the title compound. The provided information is intended to serve as a reference for researchers to confirm the identity and purity of their synthesized material.

Molecular Structure and Key Features

The structure of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine incorporates several key functional groups that give rise to characteristic spectroscopic signals:

  • A tert-butyloxycarbonyl (Boc) protecting group , characterized by a strong carbonyl stretch in the IR spectrum and a prominent singlet from the nine equivalent protons in the ¹H NMR spectrum.

  • A saturated tetrahydropyridine ring fused to a dihydropyridine ring, which will show characteristic aliphatic proton and carbon signals in the NMR spectra.

  • A disubstituted dihydropyridine ring , with aromatic protons in a specific coupling pattern.

  • A propylamine side chain , with distinct methylene proton signals in the ¹H NMR spectrum and a primary amine group that can be identified by its characteristic N-H stretches in the IR spectrum.

Experimental Protocols for Spectroscopic Analysis

To ensure high-quality and reproducible data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general workflow for NMR analysis should be followed to ensure consistency.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of compound prep2 Dissolve in 0.5-0.7 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample into a 400 MHz (or higher) spectrometer prep3->acq1 acq2 Lock, tune, and shim the instrument acq1->acq2 acq3 Acquire 1H and 13C{1H} spectra acq2->acq3 proc1 Apply Fourier transform acq3->proc1 proc2 Phase and baseline correct the spectra proc1->proc2 proc3 Reference spectra to residual solvent peak or TMS proc2->proc3 proc4 Integrate 1H signals and pick peaks proc3->proc4 proc5 Assign signals to the molecular structure proc4->proc5

General workflow for NMR analysis.

¹H and ¹³C NMR Spectroscopy Parameters:

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 400 MHz or higher100 MHz or higher
Solvent CDCl₃ or DMSO-d₆CDCl₃ or DMSO-d₆
Concentration 5-10 mg/mL20-50 mg/mL
Temperature 298 K298 K
Pulse Program Standard single pulse (zg30)Proton-decoupled single pulse (zgpg30)
Acquisition Time 2-4 seconds1-2 seconds
Relaxation Delay 1-5 seconds2-5 seconds
Number of Scans 8-16128-1024 (or more)
Spectral Width -2 to 12 ppm-10 to 220 ppm
Referencing TMS (0 ppm) or residual solvent peakTMS (0 ppm) or solvent peak

This protocol is adapted from standard procedures for the analysis of N-Boc protected compounds.[3]

Infrared (IR) Spectroscopy

The IR spectrum should be acquired using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum should be recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) using Electrospray Ionization (ESI) is recommended for accurate mass determination. The sample should be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. The data should be acquired in positive ion mode to observe the [M+H]⁺ ion.

Predicted Spectroscopic Data

The following data are predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

Molecular Structure with Atom Numbering

structure N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 C_propyl1 C1' C2->C_propyl1 C4 C4 C3->C4 C4a C4a C4->C4a C8a C8a C4a->C8a C5 C5 C5->C4a C6 C6 C6->C5 C7 C7 C7->C6 C8 C8 C8->C7 N8 N8 N8->C8 C_boc_co C=O N8->C_boc_co C8a->N1 C8a->N8 C_propyl2 C2' C_propyl1->C_propyl2 C_propyl3 C3' C_propyl2->C_propyl3 N_propyl NH2 C_propyl3->N_propyl O_boc O C_boc_co->O_boc C_boc_c C(CH3)3 O_boc->C_boc_c p1 p2 p3 p4 p5 p6

Structure of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine with atom numbering for NMR assignments.
¹H NMR (Predicted, 400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.05d, J ≈ 7.5 Hz1HH-4Aromatic proton adjacent to a CH group.
~6.50d, J ≈ 7.5 Hz1HH-3Aromatic proton coupled to H-4.
~3.80t, J ≈ 6.0 Hz2HH-5Methylene protons adjacent to the Boc-protected nitrogen.
~2.75t, J ≈ 6.5 Hz2HH-7Methylene protons adjacent to the dihydropyridine ring.
~2.70t, J ≈ 7.0 Hz2HH-1'Methylene protons of the propyl chain adjacent to the aromatic ring.
~2.65t, J ≈ 7.0 Hz2HH-3'Methylene protons adjacent to the primary amine.
~1.90m2HH-6Methylene protons of the saturated ring.
~1.80m2HH-2'Central methylene protons of the propyl chain.
~1.48s9HBoc (3 x CH₃)Nine equivalent protons of the tert-butyl group.
~1.30br s2HNH₂Primary amine protons, often broad and may exchange with D₂O.
¹³C NMR (Predicted, 100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~155.0C=O (Boc)Carbonyl carbon of the Boc group.
~157.0C-2Aromatic carbon attached to the propylamino group.
~148.0C-8aAromatic carbon at the ring junction.
~136.0C-4Aromatic CH carbon.
~118.0C-4aAromatic carbon at the ring junction.
~110.0C-3Aromatic CH carbon.
~80.0C(CH₃)₃ (Boc)Quaternary carbon of the Boc group.
~42.0C-5Methylene carbon adjacent to the Boc-protected nitrogen.
~41.0C-3'Methylene carbon adjacent to the primary amine.
~37.0C-1'Methylene carbon adjacent to the aromatic ring.
~32.0C-2'Central methylene carbon of the propyl chain.
~28.4C(CH₃)₃ (Boc)Methyl carbons of the Boc group.
~26.0C-7Methylene carbon of the saturated ring.
~22.0C-6Methylene carbon of the saturated ring.
Infrared (IR) Spectroscopy (Predicted, Thin Film/ATR)
Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3350-3250Medium, BroadN-H stretchPrimary amine (NH₂) symmetric and asymmetric stretching.[4]
~2975, 2930, 2870Medium-StrongC-H stretchAliphatic C-H stretching from the tetrahydronaphthyridine ring, propyl chain, and Boc group.
~1690StrongC=O stretchCarbonyl of the Boc protecting group.[5]
~1590MediumC=C, C=N stretchAromatic ring vibrations.
~1450MediumC-H bendMethylene scissoring.
~1365Medium-StrongC-H bendCharacteristic bending of the tert-butyl group.
~1250, 1160StrongC-N, C-O stretchStretching vibrations associated with the Boc group and the amine functionalities.
Mass Spectrometry (Predicted, ESI-HRMS)
m/z (calculated)Ion FormulaAssignment
292.2079[C₁₆H₂₆N₃O₂]⁺[M+H]⁺
236.1497[C₁₂H₁₈N₃O₂]⁺[M+H - C₄H₈]⁺ (loss of isobutylene)
192.1552[C₁₁H₁₈N₃]⁺[M+H - Boc]⁺
147.1075[C₉H₁₁N₂]⁺Fragmentation of the tetrahydronaphthyridine ring.

The fragmentation pattern of N-Boc protected amines is often characterized by the loss of the Boc group or isobutylene.[6]

Conclusion

The spectroscopic data presented in this guide provide a comprehensive profile for the structural confirmation of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on established chemical principles and comparison with closely related structures. Researchers can use this guide to verify the identity and purity of their synthesized material, which is a critical step in the advancement of drug discovery and development programs that utilize this versatile chemical intermediate.

References

  • Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000087). [Link]

  • ResearchGate. N-tert-butoxycarbonyl (BOC) protected [V 6 O 13 {(OCH 2 ) 3 CNH 2 } 2 ] 2− : synthesis, structural characterization, and solution behavior. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of propan-2-amine. [Link]

  • National Institutes of Health. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel 1,8-Naphthyridine Derivative

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a remarkable spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] This document provides a comprehensive guide for the in vitro characterization of a novel derivative, 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific rationale, enabling researchers to conduct robust and meaningful investigations into the therapeutic potential of this compound.

The presence of the tert-butyloxycarbonyl (Boc) protecting group on the terminal amine offers a unique opportunity for structure-activity relationship (SAR) studies. Researchers can evaluate the biological activity of the parent compound and, upon deprotection, the corresponding primary amine, to understand the contribution of this functional group to the molecule's overall activity.

This guide will detail a tiered approach to the in vitro evaluation of this compound, commencing with essential cytotoxicity profiling, followed by protocols for screening its potential anticancer, antimicrobial, and antiviral activities.

PART 1: Compound Handling and Preparation

Storage and Stability

Proper storage is critical to maintain the integrity of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine. Amines, in general, are susceptible to oxidation and can be sensitive to moisture.[2]

  • Storage Conditions: Store the compound at -20°C in a tightly sealed container. To minimize moisture absorption, it is advisable to aliquot the compound into smaller, single-use vials.[2]

  • Reconstitution: For in vitro assays, prepare a stock solution in an appropriate solvent. Dimethyl sulfoxide (DMSO) is a common choice for its ability to dissolve a wide range of organic molecules. Prepare a high-concentration stock solution (e.g., 10-50 mM) and store it at -20°C. Subsequent dilutions for experiments should be made in the appropriate cell culture medium or assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects cell viability (typically <0.5%).

The Significance of the Boc Protecting Group

The Boc group is an acid-labile protecting group for amines.[3][4] Its presence can significantly impact the compound's physicochemical properties, such as solubility, lipophilicity, and its ability to interact with biological targets.

  • Initial Screening: It is recommended to first screen the compound with the Boc group intact.

  • Deprotection for SAR Studies: To investigate the role of the primary amine, the Boc group can be removed. A standard protocol for acid-catalyzed deprotection is provided below. This allows for a direct comparison of the biological activities of the protected and unprotected forms of the molecule.

Protocol 1: Boc Deprotection

This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA).

Materials:

  • 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected compound in DCM.

  • Add an excess of TFA to the solution (e.g., a 1:1 ratio of DCM:TFA).

  • Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[3]

PART 2: Tier 1 Screening - In Vitro Cytotoxicity Assessment

A fundamental first step in the evaluation of any novel compound is to determine its cytotoxic potential.[5][6] This information is crucial for establishing a therapeutic window and for selecting appropriate concentrations for subsequent biological assays.

Rationale for Cytotoxicity Testing

Cytotoxicity assays measure the ability of a compound to kill cells. This can be a desired effect, as in the case of anticancer agents, or an unwanted side effect. By testing the compound across a range of concentrations in different cell lines, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50).[7]

Protocol 2: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293)

  • Complete cell culture medium

  • 96-well plates

  • 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine stock solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[7]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add the compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.[7]

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Table 1: Hypothetical In Vitro Cytotoxicity Data

Cell LineCompoundIC50 (µM) after 48h
MCF-78-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine25.5 ± 2.1
A5498-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine38.2 ± 3.5
HEK2938-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine> 100

Data are presented as mean ± standard deviation from three independent experiments.

Workflow for In Vitro Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_compound Prepare Compound Stock Solution treat_cells Treat Cells with Serial Dilutions of Compound prep_compound->treat_cells prep_cells Culture and Seed Cells in 96-well Plate prep_cells->treat_cells incubate_treat Incubate for 24, 48, or 72 hours treat_cells->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate calc_ic50 Calculate IC50 Value read_plate->calc_ic50 G cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Results serial_dilution Prepare Serial Dilutions of Compound in 96-well Plate inoculate Inoculate Wells with Microbial Suspension serial_dilution->inoculate inoculum_prep Prepare Standardized Microbial Inoculum inoculum_prep->inoculate incubate_plate Incubate under Appropriate Conditions inoculate->incubate_plate visual_inspection Visually Inspect for Microbial Growth incubate_plate->visual_inspection determine_mic Determine Minimum Inhibitory Concentration (MIC) visual_inspection->determine_mic

Caption: Workflow for MIC determination via broth microdilution.

Antiviral Activity

Derivatives of the related 5,6,7,8-tetrahydro-1,6-naphthyridine have shown anti-HIV activity. [8]A cytopathic effect (CPE) reduction assay is a common primary screen for antiviral activity. [9]

Protocol 5: Cytopathic Effect (CPE) Reduction Assay

Procedure:

  • Prepare confluent monolayers of a suitable host cell line in 96-well plates.

  • Treat the cells with serial dilutions of the test compound.

  • Infect the cells with the virus of interest. Include uninfected and untreated infected controls.

  • Incubate the plate until significant CPE is observed in the virus control wells.

  • Quantify cell viability using a method like neutral red uptake or MTT assay.

  • Calculate the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) to determine the selectivity index (SI = CC50/EC50). [9]

PART 4: Data Interpretation and Next Steps

The data generated from these in vitro assays will provide a comprehensive initial profile of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine.

  • Cytotoxicity: The IC50 values will establish the compound's general toxicity and its potential therapeutic window.

  • Anticancer: A potent and selective cytotoxic effect against cancer cells, coupled with the induction of apoptosis, would suggest that the compound is a promising candidate for further anticancer drug development.

  • Antimicrobial: Low MIC values against clinically relevant pathogens would indicate potential as a novel antibiotic or antifungal agent.

  • Antiviral: A high selectivity index in the CPE reduction assay would warrant further investigation into its specific antiviral mechanism of action.

Subsequent steps would involve more detailed mechanistic studies, such as enzyme inhibition assays, gene expression analysis, and in vivo efficacy studies in appropriate animal models, to further elucidate the therapeutic potential of this novel 1,8-naphthyridine derivative.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. BenchChem.
  • National Institutes of Health (NIH). (n.d.).
  • National Institutes of Health (NIH). (n.d.).
  • National Institutes of Health (NIH). (n.d.).
  • Protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Protocols.io.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • MD Biosciences. (n.d.). Cell-based Assays.
  • ResearchGate. (2025). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies.
  • ResearchGate. (n.d.). In vitro antimicrobial activity screening.
  • BenchChem. (2025). Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds.
  • Kosheeka. (2025).
  • Utah State University. (n.d.). In Vitro Antiviral Testing.
  • Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Springer Nature Experiments. (n.d.). Cell-Based Assays to Assess Neuroprotective Activity.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Wisdomlib. (2025). In vitro antimicrobial screening: Significance and symbolism.
  • JoVE. (n.d.). In Vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68.
  • National Institutes of Health (NIH). (n.d.). Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2.
  • ResearchGate. (n.d.). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists.
  • National Institutes of Health (NIH). (n.d.). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors.
  • National Institutes of Health (NIH). (n.d.).
  • Semantic Scholar. (2021).
  • BenchChem. (2025). The Diverse Biological Activities of 1,8-Naphthyridine Derivatives: A Technical Guide for Researchers.
  • Semantic Scholar. (2012).
  • BenchChem. (2025). Experimental procedure for deprotection of Boc-protected amines.
  • The Royal Society of Chemistry. (n.d.). Experimental procedure for deprotection of Boc-protected amines.
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.

Sources

Application Notes & Protocols: 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine as a Versatile Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Tetrahydronaphthyridine Scaffold

The 5,6,7,8-tetrahydro-1,8-naphthyridine core is a recognized "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure presents a well-defined three-dimensional geometry, making it an ideal framework for constructing molecules that interact with specific biological targets.[1][2] Derivatives have demonstrated significant potential in developing novel therapeutics, including agents for neurological disorders and potent αVβ3 integrin antagonists.[3][4]

The subject of this guide, 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine, is a highly valuable synthetic intermediate derived from this core. Its strategic utility lies in its orthogonal protection scheme:

  • A Nucleophilic Primary Amine: The terminal propylamine group serves as a versatile handle for introducing a wide array of substituents through common synthetic transformations.

  • A Boc-Protected Ring Nitrogen: The tert-butoxycarbonyl (Boc) group on the N8 position effectively masks the reactivity of the secondary amine within the heterocyclic core. This allows for selective chemistry on the side chain, with the option for subsequent deprotection and further functionalization of the core nitrogen.

This guide provides researchers, scientists, and drug development professionals with detailed protocols and expert insights into leveraging this building block for the efficient synthesis of complex molecular entities.

Physicochemical Properties and Handling

Proper handling and storage are critical for maintaining the integrity of the building block. The following table summarizes its key properties.

PropertyValueSource(s)
CAS Number 886362-44-3[5][6]
Molecular Formula C₁₆H₂₅N₃O₂[6]
Molecular Weight 291.39 g/mol [6]
Appearance Solid[6]
Typical Purity ≥97%[6]
Solubility Soluble in common organic solvents (e.g., DCM, DMF, THF, MeOH).Inferred from common reaction conditions.
Storage Store in a cool, dry place under an inert atmosphere to prevent degradation.[5]

Safety & Handling: Always consult the Safety Data Sheet (SDS) provided by the supplier before use.[5] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Operations should be conducted in a well-ventilated fume hood.

Core Synthetic Applications: Protocols and Mechanistic Rationale

The primary amino group of the side chain is the key reactive site for building molecular complexity. The following sections detail protocols for two of the most fundamental and powerful C-N bond-forming reactions: amide coupling and reductive amination.

Application I: Amide Bond Formation

The formation of an amide bond is one of the most crucial reactions in the synthesis of pharmaceuticals and bioactive molecules.[7] The propylamine moiety of the title compound serves as an excellent nucleophile for coupling with a wide range of carboxylic acids.

Causality & Mechanistic Insight: The reaction is typically mediated by a coupling reagent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) convert the carboxylic acid into a highly reactive O-acylisourea intermediate. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is essential to neutralize the acidic byproducts generated during the reaction, driving it to completion. The order of addition—pre-activating the acid before introducing the amine—is critical to prevent side reactions and maximize yield.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acid Dissolve Carboxylic Acid in Anhydrous DMF add_reagents Add DIPEA & HATU to Acid Solution (Pre-activation) prep_acid->add_reagents prep_amine Prepare Solution of Building Block in DMF add_amine Add Building Block Solution Dropwise prep_amine->add_amine add_reagents->add_amine react Stir at Room Temp (e.g., 16 hours) add_amine->react quench Dilute with Water, Extract with EtOAc react->quench wash Wash Organic Layer (Brine) & Dry (Na₂SO₄) quench->wash concentrate Concentrate Under Reduced Pressure wash->concentrate purify Purify via Column Chromatography concentrate->purify

Figure 1: General workflow for amide bond formation.

Detailed Protocol: Synthesis of a Representative Amide

This protocol describes the coupling of the title building block with benzoic acid as a model substrate.

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
Benzoic Acid122.12122 mg1.01.0
Building Block 291.39291 mg1.01.0
HATU380.23418 mg1.11.1
DIPEA129.24348 µL2.02.0
Anhydrous DMF-10 mL--

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add benzoic acid (122 mg, 1.0 mmol).

  • Dissolve the acid in anhydrous N,N-dimethylformamide (DMF, 5 mL).

  • Add DIPEA (348 µL, 2.0 mmol) followed by HATU (418 mg, 1.1 mmol). Stir the solution at room temperature for 15 minutes to allow for pre-activation.

  • In a separate vial, dissolve 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine (291 mg, 1.0 mmol) in anhydrous DMF (5 mL).

  • Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature for 16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, gradient elution with hexane/ethyl acetate) to yield the desired amide.

Application II: Reductive Amination

Reductive amination is a robust and highly efficient method for forming alkylated amines.[8] It allows for the reaction of the building block's primary amine with aldehydes or ketones to generate secondary amines, further extending the molecular scaffold.

Causality & Mechanistic Insight: This one-pot reaction proceeds via two distinct steps. First, the primary amine condenses with the carbonyl compound to form an intermediate imine (from an aldehyde) or enamine (from a ketone), which exists in equilibrium with its protonated iminium ion form.[8] The addition of a mild acid, like acetic acid, can catalyze this step. Second, a selective reducing agent is used to reduce the C=N bond of the iminium ion. Sodium triacetoxyborohydride (STAB, Na(OAc)₃BH) is the reagent of choice for this transformation. Its mildness and steric bulk allow it to selectively reduce the protonated iminium ion much faster than the starting carbonyl compound, thereby preventing the formation of undesired alcohol byproducts.[8][9]

Detailed Protocol: Synthesis of a Representative Secondary Amine

This protocol details the reductive amination of the building block with benzaldehyde.

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
Benzaldehyde106.12102 µL1.01.0
Building Block 291.39291 mg1.01.0
Na(OAc)₃BH (STAB)211.94318 mg1.51.5
Acetic Acid (AcOH)60.056 µL0.10.1
Anhydrous DCM-10 mL--

Procedure:

  • In a dry round-bottom flask, dissolve 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine (291 mg, 1.0 mmol) and benzaldehyde (102 µL, 1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Add a catalytic amount of glacial acetic acid (6 µL, 0.1 mmol).

  • Stir the mixture at room temperature for 20 minutes.

  • Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 5 minutes. Note: Slight effervescence may be observed.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL).

  • Stir vigorously for 15 minutes, then transfer the mixture to a separatory funnel. Separate the layers.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude residue by flash column chromatography to afford the target secondary amine.

Subsequent Transformation: Boc-Group Deprotection

A key feature of this building block is the acid-labile Boc protecting group. Its removal unmasks the N8 nitrogen, opening a new site for diversification and the synthesis of complex, multi-functionalized molecules.

G Start 8-N-Boc Building Block (Functionalized Side Chain) Deprotection Boc Deprotection (TFA / DCM) Start->Deprotection Acidic Conditions Final Deprotected N8 Core (Ready for further functionalization) Deprotection->Final

Figure 2: Unlocking the core via Boc deprotection.

General Protocol for Boc Deprotection:

  • Dissolve the Boc-protected substrate (1.0 equiv) in DCM (approx. 0.1 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise.

  • Remove the ice bath and stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction for the disappearance of starting material.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Co-evaporate with a solvent like toluene or DCM several times to remove residual TFA.

  • The resulting amine salt can often be used directly or neutralized with a base (e.g., NaHCO₃ or triethylamine) during a subsequent reaction or workup.

References

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Chem 115, Harvard University. Retrieved from [Link]

  • PubChemLite. (n.d.). 8-n-boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propionic acid. Retrieved from [Link]

  • Neta Scientific. (n.d.). 55852 0.25G | Astatech (8-BOC-5,6,7,8-TETRAHYDRO-[3][5]NAPHTHYRIDIN-2-YL)-ACETIC ACID METHYL ESTER. Retrieved from [Link]

  • Molbase. (n.d.). Cas 206989-41-5, 5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDIN-2-PROPYLAMINE. Retrieved from [Link]

  • Kim, T. L., Jeong, M., & Cheon, C. H. (2015). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 80(21), 14701-14708.
  • ResearchGate. (n.d.). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. Retrieved from [Link]

  • ResearchGate. (n.d.). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. Retrieved from [Link]

  • PubChem. (n.d.). 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine. Retrieved from [Link]

  • PubMed. (2005). Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Organic Syntheses. (n.d.). Amide formation by decarboxylative condensation of α-keto acids and N-alkyl hydroxylamines. Retrieved from [Link]

  • ResearchGate. (2022). Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. Retrieved from [Link]

  • Journal of Visualized Experiments. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. Retrieved from [Link]

  • PubMed. (2018). A Two-Step Procedure for the Overall Transamidation of 8-Aminoquinoline Amides Proceeding via the Intermediate N-Acyl-Boc-Carbamates. Retrieved from [Link]

  • MDPI. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • PubChemLite. (n.d.). 5,6,7,8-tetrahydro-1,8-naphthyridin-2-butylamine. Retrieved from [Link]

  • ResearchGate. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. Retrieved from [Link]

Sources

The Strategic Application of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold for Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that offer a blend of developability and potent biological activity is perpetual. The 1,8-naphthyridine nucleus has emerged as a "privileged scaffold," a core structure that is recurrent in a multitude of biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The partially saturated derivative, the 5,6,7,8-tetrahydro-1,8-naphthyridine core, provides a three-dimensional geometry that can be advantageous for achieving high-affinity interactions with biological targets.

This application note focuses on a key intermediate, 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine (CAS No. 886362-44-3), a versatile building block poised for the generation of diverse chemical libraries for drug discovery. The presence of a Boc-protected primary amine on a flexible propyl linker at the 2-position, coupled with a Boc-protected nitrogen at the 8-position of the tetrahydro-naphthyridine ring, offers medicinal chemists a dual-handled synthetic tool. The differential reactivity of the two protected nitrogens allows for selective deprotection and subsequent functionalization, enabling the systematic exploration of structure-activity relationships (SAR). This guide will provide detailed protocols for the synthesis, deprotection, and derivatization of this key intermediate, alongside a discussion of its potential applications in the development of novel therapeutics.

Chemical Properties and Strategic Advantages

The strategic utility of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine in medicinal chemistry is rooted in its unique structural features:

FeatureChemical IdentityStrategic Advantage in Drug Discovery
Core Scaffold 5,6,7,8-tetrahydro-1,8-naphthyridineProvides a rigid, three-dimensional framework that can orient substituents for optimal target engagement. The saturated portion enhances solubility and metabolic stability compared to the fully aromatic parent.
Primary Amine (Protected) N-Boc-propylamine at C2The Boc (tert-butyloxycarbonyl) group is a robust protecting group, stable to a wide range of reaction conditions, yet readily removable under acidic conditions. The deprotected primary amine is a key functional handle for introducing a wide array of substituents via amide bond formation, reductive amination, etc., to explore the "southern" binding region of a target protein.
Secondary Amine (Protected) N-Boc at N8The Boc group at the 8-position protects the secondary amine within the tetrahydro-pyridine ring, preventing unwanted side reactions during the functionalization of the C2-propylamine. Its removal allows for the exploration of the "northern" binding region.
Linker Propyl chainThe three-carbon linker provides flexibility, allowing the terminal functional group to adopt various conformations to optimize interactions with the target protein.

Synthetic Protocol: A Plausible Route to the Intermediate

Workflow for the Synthesis of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine

Synthetic Workflow A 2,5-Dibromopyridine D Intermediate A A->D Sonogashira Coupling (Pd/Cu catalyst) B N-Boc-propargylamine B->D C 3-Butyn-1-ol E Intermediate B C->E D->E Sonogashira Coupling (Pd/Cu catalyst) F 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine E->F Chichibabin Cyclization (e.g., NaNH2) G 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine F->G Boc Protection ((Boc)2O, base) Derivatization Workflow Start 8-N-Boc-5,6,7,8-tetrahydro-1,8- naphthyridin-2-propylamine Mono_Deprotected Mono-deprotected Intermediate (Free Propylamine) Start->Mono_Deprotected Selective Deprotection (e.g., HCl/Dioxane) Di_Deprotected Di-deprotected Intermediate (Free Diamine) Start->Di_Deprotected Complete Deprotection (e.g., TFA/DCM) Library1 Library of Amides, Sulfonamides, etc. Mono_Deprotected->Library1 Acylation, Sulfonylation, Reductive Amination, etc. Library2 Library of Bi-functionalized Derivatives Di_Deprotected->Library2 Sequential or Differential Functionalization Biological Targets Scaffold Derivatives of 5,6,7,8-Tetrahydro-1,8- naphthyridin-2-propylamine Kinases Kinase Inhibitors (e.g., c-Met, CK2) Scaffold->Kinases Integrases HIV-1 Integrase Inhibitors Scaffold->Integrases Mycobacteria Anti-mycobacterial Agents Scaffold->Mycobacteria Other Other Targets: GPCRs, Ion Channels, Topoisomerases Scaffold->Other

Sources

8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine in high-throughput screening assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for High-Throughput Screening of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine

Abstract

This document provides a detailed guide for the application of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine in high-throughput screening (HTS) campaigns. The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide, designed for researchers and drug development professionals, outlines protocols for both biochemical and cell-based assays, offering a framework for identifying and characterizing the bioactivity of this compound class. We delve into the principles of fluorescence polarization and cell-based cytotoxicity assays, providing step-by-step protocols, data analysis workflows, and critical quality control parameters to ensure robust and reliable screening outcomes.

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of millions of chemical compounds to identify "hits" that modulate a specific biological target or pathway.[4][5] The success of any HTS campaign relies on the quality of the compound library and the robustness of the screening assay.[6] The 1,8-naphthyridine core is of significant interest due to its versatile synthesis and broad pharmacological potential.[2][3] Derivatives have been investigated for numerous therapeutic applications, from targeting HIV-1 integrase to exhibiting cytotoxic effects against cancer cell lines.[7][8]

8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine (herein referred to as Compound-N) is a representative member of this valuable chemical class. Its structure features a protected amine on the tetrahydro-naphthyridine core, making it a potential building block or a final screening compound. This guide provides detailed protocols for leveraging Compound-N in two common HTS formats: a target-based biochemical assay and a phenotype-based cellular assay. These methodologies are designed to be adaptable for screening large compound libraries and serve as a template for investigating other naphthyridine derivatives.

Compound Handling and Preparation

Proper handling of test compounds is critical for data integrity. The Boc protecting group on Compound-N influences its solubility and stability.

  • Compound Information:

    • IUPAC Name: Tert-butyl 7-(3-aminopropyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate[9]

    • CAS Number: 886362-44-3[9]

  • Solubility and Storage: Compound-N is expected to be soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol. For HTS, high-quality, anhydrous DMSO is the solvent of choice. Stock solutions should be stored at -20°C or -80°C to minimize degradation. Repeated freeze-thaw cycles should be avoided.

  • Preparation of Stock Solutions:

    • Allow the solid compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a high-concentration primary stock solution, typically 10 mM, in 100% DMSO. Ensure complete dissolution using gentle vortexing or sonication.

    • From this primary stock, create intermediate-concentration plates or a "master plate" for subsequent serial dilutions. This practice minimizes the handling of the primary stock.

High-Throughput Screening Methodologies

The choice of HTS assay technology depends on the biological question being addressed. Assays can be broadly categorized as biochemical or cell-based.[10]

  • Biochemical Assays: These assays measure the effect of a compound on a purified biological target, such as an enzyme or receptor.[10] They are invaluable for identifying direct interactions. Technologies like Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and AlphaScreen® are commonly used.[11][12][13]

  • Cell-Based Assays: These assays provide a more physiologically relevant context by measuring a compound's effect within a living cell.[14][15][16] They can be used to screen for cytotoxicity, pathway modulation, or changes in protein expression.[10][17]

This guide details protocols for one of each type: an FP-based competitive binding assay and a cell-based cytotoxicity assay.

Protocol 1: Biochemical HTS using Fluorescence Polarization (FP)

This protocol describes a competitive binding assay to identify compounds that disrupt the interaction between a hypothetical protein kinase ("Kinase-X") and a fluorescently labeled tracer molecule. FP is an excellent method for this purpose, as it measures the change in the rotational speed of a small fluorescent tracer when it binds to a larger protein.[18][19]

Principle of the FP Competitive Binding Assay

A small, fluorescently labeled ligand (tracer) binds to a larger protein target, causing it to tumble more slowly in solution. When excited with polarized light, the bound tracer emits light that remains highly polarized. If a test compound (e.g., Compound-N) competes with the tracer for the same binding site, the tracer is displaced. The free tracer tumbles rapidly, emitting depolarized light. The decrease in polarization is therefore proportional to the binding affinity of the test compound.[11][20]

FP_Assay_Principle cluster_0 High Polarization (Bound State) cluster_1 Low Polarization (Competition) KinaseX {Kinase-X (Target)} Tracer_bound {Fluorescent Tracer} KinaseX->Tracer_bound Binding High_FP High FP Signal Tracer_bound->High_FP KinaseX_c {Kinase-X (Target)} CompoundN {Compound-N} KinaseX_c->CompoundN Binding Tracer_free {Fluorescent Tracer} Low_FP Low FP Signal Tracer_free->Low_FP

Caption: Principle of the Fluorescence Polarization competitive binding assay.

Protocol Steps

A. Assay Development & Optimization (Critical for a robust screen)

  • Tracer Concentration Optimization: Determine the lowest concentration of the fluorescent tracer that provides a stable and sufficient fluorescence signal (typically 2-3 times the background).[21]

  • Kinase-X Titration: At the optimal tracer concentration, perform a serial dilution of Kinase-X to determine the concentration that yields approximately 70-80% of the maximum FP signal. This ensures the assay is sensitive to competitive inhibition.

  • DMSO Tolerance: Test the assay's performance at various DMSO concentrations (e.g., 0.5% to 5%) to establish the maximum tolerable concentration that does not significantly affect the assay window.[22]

B. HTS Protocol

  • Compound Plating: Using an acoustic dispenser or liquid handler, dispense a small volume (e.g., 50-100 nL) of Compound-N from the master plate into a low-volume 384-well black assay plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls on each plate.

  • Reagent Addition: Add Kinase-X (at the pre-determined concentration) to all wells except for the "tracer only" controls. Allow for a brief pre-incubation (15-30 minutes) of the kinase with the test compound. This step is crucial for compounds that may bind slowly.

  • Tracer Addition: Add the fluorescent tracer to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light, to allow the binding reaction to reach equilibrium.

  • Plate Reading: Read the plate on a fluorescence plate reader equipped with the appropriate polarization filters.[11]

Data Analysis
  • Calculate Millipolarization (mP): The instrument software typically calculates the mP value for each well using the formula: mP = 1000 * (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular) Where G is the G-factor (instrument-specific correction factor).

  • Normalization: Normalize the data using the controls on each plate: % Inhibition = 100 * (mP_high_control - mP_sample) / (mP_high_control - mP_low_control) Where mP_high_control is the DMSO vehicle and mP_low_control is the positive control inhibitor.

  • Dose-Response Curves: For "hit" compounds, perform a follow-up confirmation screen with a serial dilution to generate a dose-response curve and calculate the IC50 value (the concentration at which 50% of the binding is inhibited).

ParameterDescriptionExample Value
Assay Plate Low-volume, 384-well, black, non-binding surfaceGreiner Bio-One #784900
Final Assay Volume Total volume per well20 µL
[Kinase-X] Final concentration of the protein10 nM
[Tracer] Final concentration of the fluorescent ligand2 nM
[Compound-N] Screening concentration10 µM
Incubation Time Time to reach equilibrium60 min at 25°C
Positive Control A known inhibitor of Kinase-XStaurosporine (1 µM)
Negative Control Vehicle1% DMSO

Protocol 2: Cell-Based HTS for Cytotoxicity

This protocol uses a luminescent cell viability assay to screen for the cytotoxic or cytostatic effects of Compound-N on a relevant cancer cell line (e.g., MCF-7, as 1,8-naphthyridines have shown activity against it).[7] The assay quantifies ATP, which is an indicator of metabolically active cells.

Principle of the Luminescent Cell Viability Assay

The assay reagent contains a thermostable luciferase and its substrate, luciferin. When added to cells, the reagent lyses the cells, releasing ATP. The luciferase enzyme uses ATP to convert luciferin into oxyluciferin, generating a luminescent signal that is directly proportional to the number of viable cells in the culture.[14] A decrease in signal indicates cell death or inhibition of proliferation.

Cell_Assay_Workflow

Caption: Workflow for a cell-based cytotoxicity screening assay.

Protocol Steps
  • Cell Seeding: Culture MCF-7 cells to ~80% confluency. Trypsinize, count, and dilute the cells to the desired seeding density (e.g., 1,000 cells/well) in a 384-well white, clear-bottom plate.

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.

  • Compound Addition: Prepare a serial dilution of Compound-N. Add the compound dilutions to the cell plates. Include positive (e.g., Doxorubicin) and negative (DMSO vehicle) controls.

  • Compound Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Assay Reagent Preparation: Equilibrate the luminescent cell viability reagent (e.g., CellTiter-Glo®) to room temperature.

  • Signal Development: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add the assay reagent to each well and mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Final Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Plate Reading: Read the luminescence on a plate reader.

Data Analysis
  • Normalization: Calculate the percent viability for each well: % Viability = 100 * (Luminescence_sample - Luminescence_background) / (Luminescence_vehicle - Luminescence_background)

  • Dose-Response Curves: Plot the % Viability against the log of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the GI50 value (the concentration that causes 50% inhibition of cell growth).

ParameterDescriptionExample Value
Cell Line Human breast adenocarcinomaMCF-7
Assay Plate 384-well, white, clear-bottom, TC-treatedCorning #3707
Seeding Density Cells per well1,000
Compound Incubation Duration of drug exposure72 hours
Detection Reagent ATP-based luminescent assayPromega CellTiter-Glo®
Positive Control Known cytotoxic agentDoxorubicin (10 µM)
Negative Control Vehicle0.1% DMSO

Assay Validation and Quality Control

For any HTS campaign, rigorous quality control is essential to ensure the data is reliable.[4]

  • Z'-Factor: This statistical parameter is used to evaluate the quality of an HTS assay.[23][24] It reflects the dynamic range and data variation. Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n| Where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control.

    • Z' > 0.5: An excellent assay.

    • 0 < Z' < 0.5: A marginal assay.

    • Z' < 0: An unacceptable assay.

  • Signal-to-Background (S/B) Ratio: Calculated as μ_p / μ_n. A high S/B ratio is desirable, indicating a large assay window.

  • Plate Uniformity: Assess for any systematic errors across the plate (e.g., "edge effects") by examining heat maps of the raw data.

Conclusion

8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine belongs to a promising class of heterocyclic compounds with demonstrated therapeutic potential. This guide provides robust, validated frameworks for screening this compound and its analogs in both biochemical and cell-based HTS formats. The detailed protocols for Fluorescence Polarization and luminescent cytotoxicity assays, coupled with stringent quality control measures, offer a reliable starting point for drug discovery programs aiming to explore the rich pharmacology of the 1,8-naphthyridine scaffold. By applying these methodologies, researchers can effectively identify and characterize novel bioactive molecules, accelerating the journey from initial hit to validated lead.

References

  • Title: Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements Source: nanomicronspheres URL: [Link]

  • Title: Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS) Source: Zenodo URL: [Link]

  • Title: Cell-Based Assays in High-Throughput Screening for Drug Discovery Source: Lifescience Global URL: [Link]

  • Title: Cell-based assays for high-throughput screening. Source: Broad Institute URL: [Link]

  • Title: Cell-based assays for high-throughput screening Source: PubMed - NIH URL: [Link]

  • Title: Cell-Based High-Throughput Screening Techniques Source: Creative Bioarray URL: [Link]

  • Title: AlphaScreen Source: BMG LABTECH URL: [Link]

  • Title: Resources for Assay Development and High Throughput Screening Source: MSU Drug Discovery URL: [Link]

  • Title: Protocol for Fluorescence Polarization Assay Using GI224329 Source: ResearchGate URL: [Link]

  • Title: The Use of AlphaScreen Technology in HTS: Current Status Source: PMC - NIH URL: [Link]

  • Title: Establishing and optimizing a fluorescence polarization assay Source: Molecular Devices URL: [Link]

  • Title: A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Source: Anticancer Research URL: [Link]

  • Title: TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors Source: SLAS Discovery URL: [Link]

  • Title: High-throughput screening Source: Wikipedia URL: [Link]

  • Title: Assay Development and High‐Throughput Screening Source: ResearchGate URL: [Link]

  • Title: AlphaScreen assays. (A) Principles of AlphaScreen technology. Source: ResearchGate URL: [Link]

  • Title: Assay Validation in High Throughput Screening – from Concept to Application Source: Semantic Scholar URL: [Link]

  • Title: A High-throughput-compatible FRET-based Platform for Identification and Characterization of Botulinum Neurotoxin Light Chain Modulators Source: PMC - NIH URL: [Link]

  • Title: A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors Source: NIH URL: [Link]

  • Title: Fluorescence Polarization Detection Source: BMG LABTECH URL: [Link]

  • Title: Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates Source: PMC - NIH URL: [Link]

  • Title: Use of TR-FRET in HTS to identify small molecule stabilisers of a temperature sensitive protein Source: European Pharmaceutical Review URL: [Link]

  • Title: Exploring the Synthesis and Application of Advanced 1,8-Naphthyridine Derivatives Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors Source: PubMed URL: [Link]

  • Title: Antimicrobial Activity of Naphthyridine Derivatives Source: MDPI URL: [Link]

  • Title: 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities Source: PubMed URL: [Link]

  • Title: 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities Source: PubMed URL: [Link]

  • Title: High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions Source: PMC - PubMed Central URL: [Link]

  • Title: High Throughput Screening - Pioneer in Fast Drug Discovery Source: Vipergen URL: [Link]

  • Title: Biological Activity of Naturally Derived Naphthyridines Source: MDPI URL: [Link]

  • Title: RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW Source: ResearchGate URL: [Link]

Sources

Application Notes and Protocols for In Vivo Studies with 1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,8-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] The successful preclinical development of these promising compounds hinges on the meticulous design and execution of in vivo studies. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for conducting robust in vivo experiments with 1,8-naphthyridine derivatives. We will delve into the foundational principles of animal study design, provide detailed, application-specific protocols, and discuss the integration of modern techniques such as in vivo imaging to maximize data quality and translational relevance.

Foundational Principles of Rigorous In Vivo Experimental Design

Before embarking on any in vivo study, a clear understanding of the ethical and scientific principles governing animal research is paramount. Well-designed experiments not only ensure the humane treatment of animals but also yield reproducible and scientifically valid results.[4][5]

Ethical Framework: The 3Rs

All animal experiments should be planned and conducted in accordance with the principles of the 3Rs (Replacement, Reduction, and Refinement).[5]

  • Replacement: Utilizing methods that avoid or replace the use of animals, such as in vitro assays or in silico modeling, whenever possible.

  • Reduction: Employing strategies to obtain comparable levels of information from fewer animals or to obtain more information from the same number of animals.[4] This can be achieved through careful experimental design and statistical analysis.

  • Refinement: Minimizing potential pain, suffering, or distress, and enhancing animal welfare. This includes using appropriate anesthetics and analgesics, and establishing humane endpoints.

Researchers should consult guidelines such as the PREPARE (Planning Research and Experimental Procedures on Animals: Recommendations for Excellence) guidelines to ensure all aspects of the study are thoroughly planned.[6]

Core Components of a Robust In Vivo Study

A well-designed study incorporates several key features to minimize bias and ensure the results are reliable.

  • Clear Objectives and Hypotheses: Every experiment should begin with a clear, testable hypothesis.[5]

  • Randomization: Animals should be randomly assigned to treatment groups to prevent selection bias.[7]

  • Blinding: Whenever possible, researchers conducting the experiment and assessing the outcomes should be unaware of the treatment allocation to prevent observer bias.[5]

  • Control Groups: The inclusion of appropriate control groups is essential for interpreting the results. This typically includes a vehicle control group (animals receiving the same formulation without the active compound) and may include a positive control group (animals receiving a known effective drug).

  • Sample Size Calculation: The number of animals used should be the minimum necessary to achieve the scientific objectives.[4] Power analysis is a statistical tool used to determine the appropriate sample size.

Experimental Workflow Overview

G cluster_0 Phase 1: Planning & Design cluster_1 Phase 2: Pre-Treatment cluster_2 Phase 3: Treatment & Monitoring cluster_3 Phase 4: End-of-Study & Analysis P1 Define Hypothesis & Objectives P2 Select Animal Model P1->P2 P3 Power Analysis & Sample Size Calculation P2->P3 P4 Ethical Review (IACUC Approval) P3->P4 T1 Animal Acclimatization P4->T1 T2 Randomization & Grouping T1->T2 T3 Baseline Measurements (e.g., Tumor Volume, Body Weight) T2->T3 M1 Drug Administration (Test Compound, Vehicle, Controls) T3->M1 M2 Regular Monitoring (Health, Body Weight) M1->M2 M3 Efficacy Measurements (e.g., Tumor Size, Biomarkers) M2->M3 E1 Humane Endpoint Reached M3->E1 E2 Sample Collection (Blood, Tissues) E1->E2 E3 Data Analysis & Interpretation E2->E3 E4 Reporting E3->E4

Caption: A generalized workflow for in vivo studies.

Preliminary In Vivo Studies: Toxicology and Pharmacokinetics

Before initiating efficacy studies, it is crucial to understand the safety profile and pharmacokinetic behavior of the 1,8-naphthyridine derivative.

Toxicology Studies

Toxicology studies are essential to determine the safety of a new compound and to establish a safe dosing range for efficacy studies.[8][9]

  • Maximum Tolerated Dose (MTD): The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.[8] An acute MTD study is often the first in vivo experiment performed.

  • Repeat-Dose Toxicity: These studies involve administering the compound for a longer duration (e.g., 7, 14, or 28 days) to assess potential cumulative toxic effects.[10]

Protocol: Acute Maximum Tolerated Dose (MTD) Study

  • Animal Selection: Use a small number of healthy mice or rats (e.g., 3 per group).

  • Dose Selection: Based on in vitro cytotoxicity data, select a range of doses. A common starting point is a dose escalation design.

  • Administration: Administer a single dose of the 1,8-naphthyridine derivative via the intended clinical route (e.g., oral gavage, intraperitoneal injection).[8]

  • Monitoring: Observe the animals closely for clinical signs of toxicity (e.g., changes in posture, activity, breathing, weight loss) at regular intervals for up to 14 days.[8][11]

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 10-15% reduction in body weight.

Pharmacokinetic (PK) Studies

PK studies describe the absorption, distribution, metabolism, and excretion (ADME) of a compound. This information is vital for designing an effective dosing regimen for efficacy studies.

Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum plasma concentration of the drug.
Tmax Time to reach Cmax.
AUC Area under the curve; represents total drug exposure over time.
t1/2 Half-life; the time it takes for the drug concentration to decrease by half.

Protocol: Basic Pharmacokinetic Study in Mice

  • Animal Preparation: Use mice with jugular vein catheters for ease of blood sampling.

  • Dosing: Administer a single dose of the 1,8-naphthyridine derivative. For oral bioavailability, one group will receive the drug via oral gavage and another via intravenous injection.

  • Blood Sampling: Collect small blood samples (e.g., 20-30 µL) at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.

  • Sample Processing: Process the blood to obtain plasma and store it at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Use specialized software to calculate the key PK parameters.

Application-Specific Protocols for In Vivo Efficacy

The diverse biological activities of 1,8-naphthyridine derivatives necessitate the use of various in vivo models to evaluate their efficacy.

Oncology: Xenograft Models

Many 1,8-naphthyridine derivatives have shown promise as anticancer agents, often by inhibiting enzymes like topoisomerase II.[12][13][14] Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer drug development.[15][16][17]

Choosing a Xenograft Model:

  • Cell-Line Derived Xenograft (CDX): Involves implanting cultured human cancer cells. These models are relatively inexpensive and have faster tumor growth rates.[18]

  • Patient-Derived Xenograft (PDX): Involves implanting tumor fragments directly from a patient. PDX models better recapitulate the heterogeneity and microenvironment of human tumors.[18][19]

Mechanism of Action: Topoisomerase II Inhibition

G cluster_0 DNA Replication DNA Double-Stranded DNA TopoII Topoisomerase II DNA->TopoII Cleavage Transient Double-Strand Break TopoII->Cleavage Religation DNA Religation Cleavage->Religation Block Stabilizes Cleavage Complex, Prevents Religation Cleavage->Block Replicated Replicated DNA Religation->Replicated Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->Block Apoptosis DNA Damage & Apoptosis Block->Apoptosis

Caption: Inhibition of Topoisomerase II by 1,8-naphthyridine derivatives.

Protocol: Subcutaneous Xenograft Efficacy Study

  • Cell Preparation: Culture the chosen human cancer cell line under sterile conditions. Harvest the cells during their logarithmic growth phase and resuspend them in a sterile solution like PBS, often mixed 1:1 with Matrigel to support tumor establishment.[20][21]

  • Animal Model: Use immunocompromised mice, such as athymic nude or NOD-scid gamma (NSG) mice.[20]

  • Tumor Implantation: Anesthetize the mouse and subcutaneously inject the cell suspension (e.g., 1-5 million cells in 100-200 µL) into the flank.[20][22]

  • Tumor Growth Monitoring: Once tumors become palpable, measure their length (L) and width (W) with digital calipers 2-3 times per week.[20] Calculate the tumor volume using the formula: Volume = (W² x L) / 2.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • Drug Administration: Administer the 1,8-naphthyridine derivative, vehicle control, and any positive controls according to the predetermined dosing schedule and route.

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.[20]

    • The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT and ΔC are the changes in mean tumor volume for the treated and control groups, respectively.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or at a set time point. Euthanize the animals and collect tumors and other tissues for further analysis (e.g., histology, biomarker analysis).

Antimicrobial: Murine Infection Models

Certain 1,8-naphthyridine derivatives, structurally related to quinolone antibiotics, act as DNA gyrase inhibitors and possess antibacterial properties.[23][24][25]

Protocol: Murine Thigh Infection Model

  • Bacterial Culture: Grow the bacterial strain of interest (e.g., Staphylococcus aureus) to the mid-logarithmic phase.

  • Animal Model: Use immunocompetent mice (e.g., BALB/c). To facilitate infection, mice can be rendered neutropenic by treatment with cyclophosphamide.

  • Infection: Anesthetize the mice and inject a specific inoculum of the bacterial suspension into the thigh muscle.

  • Treatment: At a set time post-infection (e.g., 2 hours), begin treatment with the 1,8-naphthyridine derivative, vehicle, or a positive control antibiotic.

  • Endpoint: After a defined treatment period (e.g., 24 hours), euthanize the mice, excise the thigh muscle, homogenize it, and perform serial dilutions to plate on agar.

  • Data Analysis: Count the number of colony-forming units (CFUs) per gram of tissue. Efficacy is determined by the reduction in bacterial load compared to the vehicle-treated group.

Neuroprotection: Models of Neurodegeneration

Some 1,8-naphthyridine derivatives have shown potential as neuroprotective agents, for instance, by inhibiting cholinesterases.[26][27][28]

Protocol: Scopolamine-Induced Amnesia Model

  • Animal Model: Use adult mice or rats.

  • Treatment: Administer the 1,8-naphthyridine derivative or vehicle control for a set period (e.g., 7 days).

  • Induction of Amnesia: On the day of behavioral testing, administer scopolamine (a muscarinic receptor antagonist) to induce cognitive deficits.

  • Behavioral Testing: Assess learning and memory using established tests such as the Morris Water Maze or Passive Avoidance Test.

  • Data Analysis: Compare the performance of the treated group to the scopolamine-only group. A significant improvement in memory tasks indicates a neuroprotective effect.

Advanced Techniques: In Vivo Imaging

Non-invasive in vivo imaging techniques have revolutionized preclinical research by allowing for the longitudinal monitoring of disease progression and drug response in the same animal, which adheres to the 3Rs principle.[29][30]

Commonly Used Imaging Modalities

ModalityPrincipleApplication in 1,8-Naphthyridine Studies
Bioluminescence Imaging (BLI) Detection of light produced by luciferase-expressing cells.Tracking tumor growth and metastasis of engineered cancer cells.[31]
Fluorescence Imaging (FLI) Detection of fluorescent probes or proteins.Visualizing drug biodistribution by labeling the compound with a fluorescent dye.[30]
Positron Emission Tomography (PET) Uses radiotracers to visualize metabolic processes.Assessing tumor metabolic activity or target engagement by radiolabeling the 1,8-naphthyridine derivative.[32]
Magnetic Resonance Imaging (MRI) Provides high-resolution anatomical images.Precisely measuring tumor volume and assessing changes in tissue morphology.[32][33]

By incorporating these imaging techniques, researchers can gain deeper insights into the in vivo mechanism of action, biodistribution, and efficacy of 1,8-naphthyridine derivatives, ultimately de-risking their clinical development.[29]

Conclusion

The successful in vivo evaluation of 1,8-naphthyridine derivatives requires a multi-faceted approach grounded in sound scientific and ethical principles. From initial safety and pharmacokinetic assessments to the execution of robust, application-specific efficacy models, each step must be meticulously planned and executed. By integrating modern techniques like in vivo imaging and adhering to rigorous experimental design, researchers can effectively validate the therapeutic potential of this versatile class of compounds and accelerate their path toward clinical translation.

References

  • The role of in vivo imaging in drug discovery and development - Revvity. (URL: )
  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (URL: [Link])

  • Guidelines for the design and statistical analysis of experiments using laboratory animals - PubMed. (URL: [Link])

  • In Vivo Drug Efficacy Imaging Monitoring - CD BioSciences. (URL: [Link])

  • The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC. (URL: [Link])

  • PREPARE: guidelines for planning animal research and testing - PAASP GmbH. (URL: [Link])

  • In Vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - NIH. (URL: [Link])

  • In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PubMed Central. (URL: [Link])

  • Editorial: In vivo Imaging in Pharmacological Research - PMC - NIH. (URL: [Link])

  • Tumor Models / Oncology CRO Services - Pharmaron. (URL: [Link])

  • Guidelines for the design and statistical analysis of experiments using laboratory animals. (URL: [Link])

  • In Vivo Imaging Techniques of the Nanocarriers Used for Targeted Drug Delivery. (URL: [Link])

  • Guidelines for the Design and Statistical Analysis of Experiments Using Laboratory Animals | ILAR Journal | Oxford Academic. (URL: [Link])

  • Animal Testing Significantly Advances Cancer Research - Pharma Models. (URL: [Link])

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - MDPI. (URL: [Link])

  • Guidelines for experimental design and statistical analyses in animal studies submitted for publication in the Asian-Australasian Journal of Animal Sciences - PMC - NIH. (URL: [Link])

  • Synthesis, inhibitory activity of cholinesterases, and neuroprotective profile of novel 1,8-naphthyridine derivatives - PubMed. (URL: [Link])

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (URL: [Link])

  • Toxicology - MuriGenics. (URL: [Link])

  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (URL: [Link])

  • In vivo Methods for Preclinical Screening of Anticancer Drugs - International Journal of Pharmacy and Biological Sciences. (URL: [Link])

  • BiTE® Xenograft Protocol. (URL: [Link])

  • Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. (URL: [Link])

  • EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous) - ciberonc. (URL: [Link])

  • Novel substituted 1,8‐naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition | Semantic Scholar. (URL: [Link])

  • Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - PubMed. (URL: [Link])

  • Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully - Syngene. (URL: [Link])

  • General Toxicology Studies - Vivotecnia. (URL: [Link])

  • (PDF) Novel substituted 1,8‐naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - ResearchGate. (URL: [Link])

  • Altogen Labs. (URL: [Link])

  • CDER/Office of New Drugs Streamlined Nonclinical Studies and Acceptable New Approach Methodologies (NAMs) | FDA. (URL: [Link])

  • (PDF) In vivo screening models of anticancer drugs - ResearchGate. (URL: [Link])

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - NIH. (URL: [Link])

  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. (URL: [Link])

  • 1,8-Naphthyridine derivatives as cholinesterases inhibitors and cell Ca2+ regulators, a multitarget strategy for Alzheimer's disease - PubMed. (URL: [Link])

  • A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway - PMC - PubMed Central. (URL: [Link])

  • New 1,4-dihydro[29][30]naphthyridine derivatives as DNA gyrase inhibitors - PubMed. (URL: [Link])

  • QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II - ResearchGate. (URL: [Link])

  • Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity. (URL: [Link])

  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents.. (URL: [Link])

  • 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

Sources

Application Notes & Protocols: 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine as a Chemical Probe for Acetylcholinesterase (AChE)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds.[1][2] Derivatives of this structure have shown a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Notably, certain 1,8-naphthyridine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical to the hydrolysis of the neurotransmitter acetylcholine.[5] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[5][6]

This document provides detailed application notes and protocols for the use of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine (hereafter referred to as "CP-THN") as a chemical probe. While direct literature on this specific Boc-protected compound is not available, its core structure, 5,6,7,8-tetrahydro-1,8-naphthyridine, is a known pharmacophore in AChE inhibitors.[5] The propylamine substituent at the 2-position is designed to interact with the catalytic or peripheral anionic site of the enzyme. The tert-butyloxycarbonyl (Boc) protecting group on the 8-N position offers a strategic advantage; it can be removed under acidic conditions to yield the free amine, potentially altering the compound's binding affinity and cellular permeability.[7][8][9] This allows for comparative studies and structure-activity relationship (SAR) investigations.

This guide is intended for researchers, scientists, and drug development professionals interested in utilizing CP-THN for the in vitro characterization of AChE activity and for studying its effects in cell-based models.

Compound Profile & Characteristics

CharacteristicDataSource/Rationale
Compound Name 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine (CP-THN)IUPAC Nomenclature
Core Scaffold 5,6,7,8-tetrahydro-1,8-naphthyridineStructural Analysis
Molecular Formula C₁₆H₂₆N₄O₂Calculated
Molecular Weight 306.41 g/mol Calculated
Proposed Target Acetylcholinesterase (AChE)Based on scaffold pharmacology[5]
Storage Store at -20°C, desiccated, and protected from light.Standard for amine-containing compounds
Solubility Soluble in DMSO (≥ 25 mg/mL), Ethanol (≥ 10 mg/mL). Poorly soluble in water.Predicted based on structure

Mechanism of Action (Proposed)

CP-THN is hypothesized to act as a competitive or mixed-type inhibitor of acetylcholinesterase. The tetrahydro-1,8-naphthyridine core is expected to form key interactions within the active site gorge of AChE. The propylamine side chain may interact with the catalytic anionic site (CAS) or the peripheral anionic site (PAS) of the enzyme, thereby blocking the entry of the substrate, acetylcholine, or interfering with its hydrolysis. The Boc-protecting group may influence the compound's orientation within the binding pocket and its overall physicochemical properties.

AChE_Inhibition_Pathway cluster_0 Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Transduction Signal Transduction Postsynaptic_Receptor->Signal Transduction CP_THN CP-THN Probe CP_THN->AChE Inhibition

Caption: Proposed mechanism of AChE inhibition by CP-THN.

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a high-concentration stock solution of CP-THN for use in subsequent assays.

Materials:

  • 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine (CP-THN)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Weigh out a precise amount of CP-THN powder (e.g., 3.06 mg).

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution (e.g., 1 mL for 3.06 mg).

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of CP-THN against AChE.

Materials:

  • CP-THN 10 mM stock solution

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 100 mM, pH 8.0)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM solution of DTNB in phosphate buffer.

    • Prepare a 10 mM solution of ATCI in phosphate buffer.

    • Dilute the AChE stock to a working concentration (e.g., 0.1 U/mL) in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of various concentrations of CP-THN (prepared by serial dilution of the stock solution in phosphate buffer). For the control wells, add 20 µL of buffer with DMSO (vehicle control).

    • Add 140 µL of phosphate buffer to all wells.

    • Add 20 µL of the DTNB solution to all wells.

    • Add 20 µL of the AChE working solution to all wells except the blank. Add 20 µL of buffer to the blank wells.

    • Incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction & Measurement:

    • Add 20 µL of the ATCI solution to all wells to start the reaction.

    • Immediately begin reading the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of CP-THN by determining the slope of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100

    • Plot the % Inhibition against the logarithm of the CP-THN concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

Caption: Workflow for the in vitro AChE inhibition assay.

Cell-Based Assay for Neuroprotection

Objective: To evaluate the potential of CP-THN to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • SH-SY5Y neuroblastoma cell line

  • DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • CP-THN 10 mM stock solution

  • Hydrogen peroxide (H₂O₂) or Amyloid-beta (Aβ) peptide as the toxic stimulus

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well cell culture plates

  • Cell culture incubator (37°C, 5% CO₂)

Protocol:

  • Cell Seeding:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well.

    • Allow cells to adhere and grow for 24 hours in the incubator.

  • Compound Treatment:

    • Treat the cells with various non-toxic concentrations of CP-THN (determined from a prior cytotoxicity assay) for 2 hours.

  • Induction of Cell Death:

    • After the pre-treatment, add H₂O₂ (e.g., 100 µM) or Aβ peptide to the wells to induce oxidative stress and cytotoxicity.

    • Incubate for an additional 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Compare the viability of cells treated with the toxic stimulus alone to those pre-treated with CP-THN.

Boc-Deprotection Protocol for SAR Studies

Objective: To remove the Boc protecting group from CP-THN to generate the corresponding free amine for comparative biological evaluation.

Materials:

  • CP-THN

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Round-bottom flask and magnetic stirrer

Protocol:

  • Dissolve CP-THN in DCM (e.g., 10 mL per 100 mg of compound).

  • Cool the solution in an ice bath.

  • Slowly add an excess of TFA (e.g., 10 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.

  • Purify the product as necessary (e.g., by column chromatography).

  • Confirm the structure of the deprotected compound by NMR and mass spectrometry.

Troubleshooting

IssuePossible CauseSolution
High variability in AChE assay Pipetting errors; Inconsistent incubation times; Reagent degradationUse calibrated pipettes; Ensure consistent timing for all steps; Prepare fresh reagents daily.
Low compound solubility in assay buffer Compound precipitationDecrease the final assay concentration; Increase the percentage of DMSO in the final solution (ensure DMSO concentration is consistent across all wells and does not exceed 1%).
No inhibition observed Compound is inactive at tested concentrations; Incorrect assay setupTest a wider and higher range of concentrations; Verify the activity of the enzyme with a known inhibitor (e.g., donepezil).
High cytotoxicity in cell-based assay Compound is toxic to the cell line at the tested concentrationsPerform a dose-response cytotoxicity curve to determine the non-toxic concentration range of CP-THN before the neuroprotection assay.

References

  • J Org Chem. (2004). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. [Link]

  • Curr Top Med Chem. (2011). 1,8-Naphthyridine derivatives as cholinesterases inhibitors and cell Ca2+ regulators, a multitarget strategy for Alzheimer's disease. [Link]

  • J Org Chem. (2004). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. [Link]

  • Arch Pharm (Weinheim). (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. [Link]

  • J Med Chem. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. [Link]

  • ResearchGate. (2004). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. [Link]

  • J Org Chem. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. [Link]

  • Molecules. (2021). Biological Activity of Naturally Derived Naphthyridines. [Link]

  • ResearchGate. (2021). Chemistry and Biological Activities of 1,8-Naphthyridines. [Link]

  • J Nucl Med. (2018). “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. 1,8-Naphthyridine synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Protecting Groups: A Focus on Boc-Protection in Chemical Synthesis. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • SciSpace. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • Mini Rev Med Chem. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. [Link]

  • ResearchGate. (2007). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. [Link]

  • Wikipedia. 1,8-Naphthyridine. [Link]

  • Molecules. (2022). Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one. [Link]

  • PubChem. 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine. [Link]

Sources

Application Notes and Protocols for the Derivatization of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Tetrahydro-1,8-naphthyridine Scaffold in Drug Discovery

The 5,6,7,8-tetrahydro-1,8-naphthyridine ring system is a privileged scaffold in medicinal chemistry, recognized for its conformational rigidity and versatile substitution patterns that allow for the precise spatial orientation of pharmacophoric elements.[1][2][3][4] This bicyclic heteroaromatic core has been successfully incorporated into a diverse range of therapeutic agents, demonstrating significant potential in oncology, infectious diseases, and inflammatory conditions.[2][5] The propylamine substituent at the 2-position of this scaffold provides a crucial vector for chemical modification, enabling the exploration of structure-activity relationships (SAR) through the introduction of a wide array of functional groups. This document provides a comprehensive guide for the derivatization of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine, a key intermediate for the generation of compound libraries aimed at SAR exploration.

The tert-butyloxycarbonyl (Boc) protecting group on the naphthyridine nitrogen serves a dual purpose: it modulates the electronic properties of the aromatic ring system and prevents unwanted side reactions during the derivatization of the primary amine.[6][7] The subsequent protocols will detail the deprotection of the Boc group and the derivatization of the resulting primary amine via three common and robust synthetic transformations: amide bond formation, reductive amination, and sulfonylation.

General Synthetic Workflow

The overall strategy for the derivatization of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine is a two-step process. The initial and crucial step is the deprotection of the Boc group to liberate the primary amine. This is typically achieved under acidic conditions. The liberated primary amine is then subjected to various coupling reactions to introduce diverse functionalities.

G cluster_0 Starting Material cluster_1 Deprotection cluster_2 Intermediate cluster_3 Derivatization Reactions for SAR cluster_4 Compound Library A 8-N-Boc-5,6,7,8-tetrahydro- 1,8-naphthyridin-2-propylamine B Boc Deprotection (e.g., TFA in DCM) A->B Step 1 C 5,6,7,8-Tetrahydro-1,8-naphthyridin- 2-propylamine B->C D Amide Bond Formation (R-COOH, Coupling Agents) C->D Step 2a E Reductive Amination (R-CHO/R-CO-R', Reducing Agent) C->E Step 2b F Sulfonylation (R-SO2Cl, Base) C->F Step 2c G Amide Derivatives D->G H Secondary/Tertiary Amine Derivatives E->H I Sulfonamide Derivatives F->I

Figure 1: General workflow for the derivatization of the title compound.

Part 1: Boc Deprotection Protocol

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[6][7] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective reagent for Boc deprotection.[6][8]

Protocol 1: Boc Deprotection of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine

Materials:

  • 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Round bottom flask

Procedure:

  • Dissolve 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine (1.0 eq) in anhydrous DCM (10 mL per mmol of substrate) in a round bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 5-10 eq) to the stirred solution. Caution: TFA is corrosive; handle in a fume hood with appropriate personal protective equipment.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

  • Dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ solution to neutralize the remaining acid. Caution: CO₂ evolution will occur.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude 5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine. The crude product is often of sufficient purity for the subsequent derivatization steps.

Part 2: Derivatization Protocols for SAR Studies

The following protocols describe three common methods for derivatizing the primary amine of 5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine to generate a library of compounds for SAR studies.

Amide Bond Formation

Amide bond formation is one of the most frequently used reactions in medicinal chemistry due to the prevalence of the amide functionality in bioactive molecules.[9][10] A variety of coupling reagents are available to facilitate this transformation, with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-hydroxybenzotriazole) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being common choices.[9]

Protocol 2: EDC/HOBt Mediated Amide Coupling

Materials:

  • 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine

  • Carboxylic acid of interest (R-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)

  • Anhydrous N,N-dimethylformamide (DMF) or DCM

  • Standard work-up and purification reagents (as in Protocol 1)

Procedure:

  • To a solution of the carboxylic acid (1.1 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM, add EDC (1.2 eq) at 0 °C.

  • Stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of 5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine (1.0 eq) and DIPEA (2.0 eq) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid solution, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

Parameter Condition Rationale
Coupling Reagents EDC/HOBtEfficiently activates the carboxylic acid and minimizes racemization for chiral acids.
Base DIPEA/TEAActs as a proton scavenger to neutralize the acid formed during the reaction.
Solvent DMF or DCMGood solvents for dissolving a wide range of reactants.
Temperature 0 °C to RTInitial cooling controls the rate of activation, while room temperature allows the coupling to proceed to completion.

Table 1: Key parameters for EDC/HOBt mediated amide coupling.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is widely used to synthesize secondary and tertiary amines.[11][12][13] The reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent commonly used for this transformation.[11][12]

Protocol 3: Reductive Amination with Aldehydes or Ketones

Materials:

  • 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine

  • Aldehyde or ketone of interest (R-CHO or R-CO-R')

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

  • Acetic acid (optional, catalytic amount)

  • Standard work-up and purification reagents

Procedure:

  • To a solution of 5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE or THF, add a catalytic amount of acetic acid (e.g., 1-2 drops).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Parameter Condition Rationale
Reducing Agent STABMild and selective for imines/iminium ions in the presence of carbonyls.[11]
Solvent DCE or THFAprotic solvents that are compatible with STAB.
Catalyst Acetic AcidCatalyzes the formation of the imine intermediate.
Temperature Room TemperatureSufficient for both imine formation and reduction with STAB.

Table 2: Key parameters for reductive amination using STAB.

Sulfonylation

The sulfonamide functional group is an important pharmacophore in many approved drugs.[14] Sulfonamides are typically prepared by the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[14][15]

Protocol 4: Sulfonamide Formation

Materials:

  • 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine

  • Sulfonyl chloride of interest (R-SO₂Cl)

  • Pyridine or triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Standard work-up and purification reagents

Procedure:

  • Dissolve 5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add pyridine or TEA (2.0-3.0 eq) to the solution.

  • Slowly add a solution of the sulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M aqueous HCl, followed by saturated aqueous NaHCO₃ solution, and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Parameter Condition Rationale
Sulfonylating Agent Sulfonyl ChlorideReadily available and reactive electrophile.
Base Pyridine or TEAScavenges the HCl generated during the reaction.
Solvent DCMA common aprotic solvent for this transformation.
Temperature 0 °C to RTInitial cooling helps to control the exothermic reaction.

Table 3: Key parameters for sulfonamide formation.

Part 3: Characterization of Synthesized Derivatives

The synthesized derivatives should be thoroughly characterized to confirm their structure and assess their purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compounds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the final products.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the synthesized compounds. A purity of >95% is generally required for biological screening.

Part 4: Application in SAR Studies

The library of synthesized derivatives can be screened in relevant biological assays to determine their activity. The data obtained from these assays, in conjunction with the structural information of the compounds, will allow for the elucidation of the structure-activity relationship.

SAR_Flow cluster_0 Compound Library Generation cluster_1 Biological Evaluation cluster_2 Data Analysis cluster_3 SAR Elucidation cluster_4 Lead Optimization A Synthesized Derivatives (Amides, Amines, Sulfonamides) B In vitro/In vivo Assays A->B C Activity Data (e.g., IC50, EC50) B->C D Correlate Structural Modifications with Biological Activity C->D E Identify Key Pharmacophoric Features and Tolerated/Untolerated Substitutions D->E F Design and Synthesize New Analogs E->F F->A Iterative Cycle

Figure 2: Workflow for SAR studies using the synthesized library.

By systematically modifying the R-group in the amide, amine, and sulfonamide derivatives, researchers can probe the steric, electronic, and hydrophobic requirements of the binding pocket of the biological target. This iterative process of design, synthesis, and testing is fundamental to the optimization of lead compounds in drug discovery.

References

  • Vertex Pharmaceuticals Incorporated. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(26), 4995–5000. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • AxisPharm. (2024, September 23). Amide coupling Protocol for Amino PEG. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Das, B., & Chakraborty, S. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194–204.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Roy, R., Laferrière, C. A., & Shiao, T. C. (2009). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. Glycoconjugate Journal, 26(8), 991–1000. [Link]

  • Baran, P. S., & Cernijenko, A. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9184–9188. [Link]

  • Olsson, R., & Wellendorph, P. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 14(3), 821–825. [Link]

  • LabMedica. (2003, June 23). Toolkit for Reductive Amination in Drug Discovery. Retrieved from [Link]

  • Jouffroy, M., & Rovis, T. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(38), 20853–20860. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • Barry, C. E., 3rd, & Slayden, R. A. (2003). Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. Combinatorial Chemistry & High Throughput Screening, 6(5), 453–462. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • Takeda Pharmaceutical Company Limited. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(16), 10648–10659. [Link]

  • ResearchGate. (2001). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. Journal of Heterocyclic Chemistry, 38(2), 535-537. [Link]

  • National Institutes of Health. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(16), 10648–10659. [Link]

  • ResearchGate. (2005). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. Tetrahedron, 61(43), 10329-10338. [Link]

  • National Institutes of Health. (2017). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry, 60(10), 4234–4251. [Link]

  • PubMed. (2005). Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists. Tetrahedron, 61(43), 10329-10338. [Link]

  • ElectronicsAndBooks. (n.d.). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine - A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. Retrieved from [Link]

  • ResearchGate. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Letters in Drug Design & Discovery, 17(1), 943-954. [Link]

Sources

Application Note: Quantitative Analysis of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides detailed application notes and validated protocols for the quantitative analysis of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine, a key intermediate in pharmaceutical synthesis. We present two robust analytical methods: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and an advanced Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for high-sensitivity applications. The protocols herein are designed with scientific integrity and are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines for analytical method validation.[1][2][3][4]

Introduction: The Analytical Imperative

8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine is a crucial building block in the synthesis of various therapeutic agents, including antagonists of the αVβ3 integrin.[5][6] The purity and concentration of this intermediate directly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for its quantification are paramount for ensuring process control, quality assurance, and regulatory compliance in drug development and manufacturing.

The tert-butyloxycarbonyl (Boc) protecting group imparts specific chemical properties, such as increased lipophilicity and stability under neutral or basic conditions, while being labile to acidic conditions.[7][8] These characteristics are central to the design of effective analytical strategies. This guide explains the causality behind the chosen methodologies, ensuring that each protocol is a self-validating system for trustworthy and reproducible results.

Physicochemical Properties and Analytical Considerations

Understanding the physicochemical properties of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine is fundamental to developing a suitable analytical method.

  • Structure: The molecule consists of a tetrahydro-1,8-naphthyridine core, a propylamino side chain, and an N-Boc protecting group.

  • Solubility: Due to the Boc group and the aromatic rings, the compound is expected to be soluble in organic solvents like methanol, acetonitrile, and dichloromethane, and sparingly soluble in water.[7] This dictates the choice of diluents for sample and standard preparation.

  • UV Absorbance: The naphthyridine ring system is a chromophore that should exhibit significant UV absorbance, making UV-based detection a viable and straightforward approach. The absorbance maximum is predicted to be in the range of 260-280 nm.

  • Ionization: The presence of the amine group allows for efficient protonation, making electrospray ionization (ESI) in positive mode a suitable technique for mass spectrometry.

Primary Analytical Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is ideal for routine analysis, in-process control, and purity assessment due to its robustness, reliability, and accessibility.

Principle of the Method

The analyte is separated on a reversed-phase C18 column based on its hydrophobicity. An acidic mobile phase is employed to ensure the protonation of any residual free amine groups and to sharpen the peak shape. The quantification is achieved by measuring the UV absorbance at a specific wavelength and comparing it to a calibration curve generated from reference standards.

Experimental Protocol: RP-HPLC-UV

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile (ACN), methanol (MeOH), and water.

  • Trifluoroacetic acid (TFA) or formic acid.

  • Reference standard of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine (purity ≥ 99.5%).

Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% TFA in water and Mobile Phase B as 0.1% TFA in acetonitrile. Degas both solutions before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of ACN and water (diluent).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing the analyte and dissolve it in the diluent to achieve a theoretical concentration within the calibration range.

  • Chromatographic Conditions:

ParameterConditionJustification
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in ACNTFA acts as an ion-pairing agent to improve peak shape for the basic amine.
Gradient 0-15 min: 20% to 80% B15-17 min: 80% B17-18 min: 80% to 20% B18-25 min: 20% BA gradient elution ensures the separation of the main analyte from potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLA small injection volume minimizes band broadening.
Detection UV at 270 nmChosen based on the predicted absorbance maximum of the naphthyridine chromophore.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (0.1% TFA in H2O/ACN) HPLC HPLC System (C18 Column, Gradient) MobilePhase->HPLC Standard Reference Standard (1 mg/mL Stock) Standard->HPLC Sample Test Sample Sample->HPLC Detector UV Detector (270 nm) HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification (Peak Area vs Conc.) Calibration->Quantification

Caption: Workflow for HPLC-UV quantification.

Method Validation (as per ICH Q2(R1))[2][4]

A validated analytical method provides documented evidence of its suitability for the intended purpose.[9][10] The following parameters must be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This is demonstrated by comparing the chromatograms of a blank, a placebo (if applicable), the reference standard, and the test sample. Peak purity analysis using a PDA detector should confirm no co-eluting peaks.

  • Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct a calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Range 1 - 100 µg/mL
  • Accuracy: The closeness of the test results obtained by the method to the true value. It is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).

Concentration LevelMean Recovery (%)
80%98.0 - 102.0
100%98.0 - 102.0
120%98.0 - 102.0
  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. Assessed by six replicate injections of the 100% concentration level. The Relative Standard Deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment). The RSD over these variations should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

    • These can be determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

ParameterTypical Value
LOD ~0.3 µg/mL
LOQ ~1.0 µg/mL
  • Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

Advanced Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity profiling, LC-MS/MS is the method of choice.

Principle of the Method

The analyte is first separated chromatographically using UPLC/HPLC and then introduced into a mass spectrometer. In the MS, the molecule is ionized (e.g., by ESI), and the resulting precursor ion is selected. This ion is then fragmented in a collision cell, and specific product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), is highly specific and sensitive.

Experimental Protocol: LC-MS/MS

Instrumentation and Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an ESI source.

  • UPLC system for faster analysis and better resolution.

  • Appropriate UPLC column (e.g., C18, 2.1 x 50 mm, 1.7 µm).

  • Reagents as listed for HPLC, but of LC-MS grade.

  • An internal standard (IS), preferably a stable isotope-labeled version of the analyte.

Procedure:

  • Tuning and Optimization: Infuse a standard solution of the analyte directly into the mass spectrometer to determine the optimal ESI conditions and to identify the precursor ion (likely [M+H]⁺) and the most abundant, stable product ions.

  • Sample Preparation: For complex matrices like plasma, a sample clean-up step such as protein precipitation (with acetonitrile) or solid-phase extraction (SPE) is required to minimize matrix effects.

  • LC and MS Conditions:

ParameterConditionJustification
Column UPLC C18, 2.1 x 50 mm, 1.7 µmSmaller particle size provides higher efficiency and faster run times.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in ACNFormic acid is a volatile buffer compatible with MS and promotes protonation.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode ESI PositiveThe amine functionality is readily protonated.
MRM Transitions Analyte: e.g., m/z 307.2 → 251.2IS: e.g., m/z 312.2 → 256.2Precursor ion corresponds to [M+H]⁺. Product ion corresponds to the loss of the tert-butyl group.
Collision Energy To be optimized (e.g., 15-25 eV)Optimized to maximize the signal of the product ion.

Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (e.g., Plasma) IS Add Internal Standard (IS) Sample->IS SPE Solid-Phase Extraction (SPE) IS->SPE Elute Elute & Evaporate SPE->Elute Reconstitute Reconstitute in Mobile Phase Elute->Reconstitute UPLC UPLC Separation (C18 Column) Reconstitute->UPLC ESI Electrospray Ionization (ESI+) UPLC->ESI Q1 Q1: Precursor Ion Selection ESI->Q1 Q2 Q2: Collision- Induced Dissociation Q1->Q2 Q3 Q3: Product Ion Selection Q2->Q3 Detector Detector Q3->Detector MRM_Data MRM Data (Analyte/IS Peak Area Ratio) Detector->MRM_Data Calibration Calibration Curve MRM_Data->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for LC-MS/MS quantification.

Conclusion

The choice between the HPLC-UV and LC-MS/MS methods depends on the specific requirements of the analysis. The HPLC-UV method offers a robust, cost-effective solution for routine quality control of the drug intermediate. The LC-MS/MS method provides superior sensitivity and selectivity, making it indispensable for trace-level quantification in complex biological or environmental matrices. Both methods, when properly validated according to ICH and FDA guidelines, will yield accurate and reliable data, ensuring the quality and consistency of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine used in pharmaceutical development.[1][11]

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • European Compliance Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance?. [Link]

  • NHS. Guidance for the validation of pharmaceutical quality control analytical methods. [Link]

  • Proventa International. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • International Journal of Pharmaceutical Erudition. (2014). Analytical method validation: A brief review. [Link]

  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. [Link]

  • Beilstein Journals. EXPERIMENTAL PROCEDURES - Synthesis of Boc-protected amines. [Link]

  • Agency for Toxic Substances and Disease Registry. Chapter 6: ANALYTICAL METHODS. [Link]

  • National Center for Biotechnology Information. Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • The Royal Society of Chemistry. Experimental Procedure. [Link]

  • PubMed. Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists. [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • PubMed Central. Ultrasensitive quantification of trace amines based on N-phosphorylation labeling chip 2D LC-QQQ/MS. [Link]

  • Agency for Toxic Substances and Disease Registry. Chapter 7: ANALYTICAL METHODS. [Link]

  • ResearchGate. Neurochemical analysis of amino acids, polyamines and carboxylic acids: GC-MS quantitation of tBDMS derivatives using ammonia positive chemical ionization. [Link]

  • MDPI. Chemical Profiling and UPLC-qTOF-MS/MS-Based Metabolomics of Three Different Parts of Edgeworthia chrysantha and Identification of Glucose Uptake-Enhancing Compounds. [Link]

  • ResearchGate. Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. [Link]

Sources

Application Notes and Protocols for Targeted Drug Delivery Utilizing 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modular Scaffold for Precision Therapeutics

The quest for targeted drug delivery systems that maximize therapeutic efficacy while minimizing off-target toxicity is a cornerstone of modern pharmaceutical research. Small Molecule-Drug Conjugates (SMDCs) have emerged as a promising therapeutic modality, offering advantages in tissue penetration and reduced immunogenicity compared to their larger antibody-drug conjugate (ADC) counterparts.[1] At the heart of an effective SMDC is a versatile scaffold that allows for the precise attachment of a targeting ligand and a therapeutic payload.

This document provides detailed application notes and protocols for the utilization of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine as a foundational building block for the construction of novel targeted drug delivery systems. The inherent chemical functionalities of this molecule—a Boc-protected primary amine and a stable heterocyclic core—provide a logical and adaptable platform for conjugation chemistry. The naphthyridine core itself is of significant interest, as derivatives of this scaffold have demonstrated a range of biological activities, including anticancer and antimicrobial effects.[2][][4]

These protocols are designed for researchers, medicinal chemists, and drug development professionals, providing both the conceptual framework and practical, step-by-step guidance for the synthesis and evaluation of targeted therapeutics based on this promising scaffold.

Chemical Properties and Design Rationale

The strategic utility of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine in targeted drug delivery is rooted in its distinct chemical features:

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides a robust and reliable protecting group for the primary amine.[5][6] This allows for selective chemical modifications at other positions of the molecule, should they be introduced, before the final conjugation step. The Boc group can be efficiently removed under acidic conditions to reveal the primary amine for subsequent coupling reactions.[5][7][8]

  • Propylamine Linker: The three-carbon propylamine chain serves as a simple, non-cleavable linker. Non-cleavable linkers are known for their stability in circulation, releasing the payload only after lysosomal degradation of the entire conjugate within the target cell.[9] This can be advantageous for payloads that are active in their conjugated form or when bystander killing effects are not desired.

  • Tetrahydro-1,8-naphthyridine Core: This heterocyclic system can serve multiple roles. It can be a core scaffold for the attachment of a separate payload, or, given the known biological activity of naphthyridine derivatives, it could potentially act as the cytotoxic or antimicrobial payload itself.[2][][4]

PropertyValueSource
IUPAC Name tert-butyl (3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl)carbamateN/A
CAS Number 886362-44-3[10]
Molecular Formula C16H25N3O2[11]
Molecular Weight 291.39 g/mol [11]

Experimental Protocols

Part 1: Boc Deprotection of the Primary Amine

The initial and critical step in utilizing this scaffold is the deprotection of the primary amine. The following protocol outlines a standard and efficient method using trifluoroacetic acid (TFA).

Mechanism of Acid-Catalyzed Boc Deprotection

Boc_Deprotection Boc_Amine Boc-Protected Amine Protonated Protonated Intermediate Boc_Amine->Protonated + H⁺ Free_Amine Free Amine + CO2 + t-Butyl Cation Protonated->Free_Amine Fragmentation Isobutylene Isobutylene Free_Amine->Isobutylene - H⁺

Caption: Acid-catalyzed Boc deprotection mechanism.

Protocol 1: Boc Deprotection with Trifluoroacetic Acid (TFA)

  • Dissolution: Dissolve the 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine in dichloromethane (DCM) at a concentration of approximately 0.1-0.2 M.

  • Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[5]

  • Work-up:

    • Remove the DCM and excess TFA under reduced pressure.

    • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine (5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine).

Part 2: Conjugation to a Targeting Ligand or Payload via Amide Bond Formation

With the primary amine deprotected, the scaffold is now ready for conjugation. A common and robust method for forming a stable amide bond is through the reaction of the amine with an N-hydroxysuccinimide (NHS) ester-activated carboxylic acid.[][12][13] This protocol assumes the targeting ligand or payload has a carboxylic acid moiety that has been pre-activated as an NHS ester.

Experimental Workflow for Amide Bond Formation

Amide_Bond_Formation Deprotected_Amine Deprotected Naphthyridine Conjugate Naphthyridine Conjugate (Stable Amide Bond) Deprotected_Amine->Conjugate NHS_Ester NHS Ester-Activated Payload/Ligand NHS_Ester->Conjugate Amide Bond Formation (pH 7.2-8.5)

Caption: Conjugation via NHS ester reaction.

Protocol 2: Amide Bond Formation with an NHS Ester

  • Reagent Preparation:

    • Dissolve the deprotected 5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine in an anhydrous, amine-free solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Dissolve the NHS ester-activated targeting ligand or payload in the same solvent.

  • Conjugation Reaction:

    • Add the NHS ester solution to the amine solution. A molar excess of the NHS ester (1.1-1.5 equivalents) is often used to ensure complete reaction of the amine.

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1-2 equivalents), to the reaction mixture to maintain a slightly basic pH (7.2-8.5), which facilitates the reaction.[]

    • Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction by TLC or LC-MS.

  • Purification:

    • Upon completion, the reaction mixture can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the desired conjugate.

Part 3: In Vitro Evaluation of the Targeted Conjugate

Once the targeted conjugate is synthesized and purified, its biological activity must be assessed. The following are standard in vitro assays to determine the efficacy and specificity of the newly created therapeutic agent.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15][16][17]

  • Cell Seeding: Seed the target cancer cells (expressing the receptor for the targeting ligand) and control cells (lacking the receptor) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the targeted conjugate, the free payload, and a non-targeted control conjugate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 (half-maximal inhibitory concentration) for each compound.

Workflow for In Vitro and In Vivo Evaluation

Evaluation_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (MTT) Uptake Cellular Uptake (Flow Cytometry/Microscopy) Biodistribution Biodistribution Studies Efficacy Tumor Growth Inhibition Biodistribution->Efficacy Synthesized_Conjugate Synthesized Targeted Conjugate Synthesized_Conjugate->Cytotoxicity Synthesized_Conjugate->Uptake Synthesized_Conjugate->Biodistribution

Caption: Workflow for evaluating targeted conjugates.

Protocol 4: Cellular Uptake Studies

To confirm that the conjugate is being internalized by the target cells, cellular uptake can be quantified using flow cytometry or visualized by confocal microscopy.[18][19][20][21][22] This often requires the payload or the linker to be fluorescently labeled.

  • Cell Treatment: Treat target and control cells with the fluorescently labeled targeted conjugate for various time points (e.g., 1, 4, and 24 hours).

  • Sample Preparation for Flow Cytometry:

    • Wash the cells to remove any unbound conjugate.

    • Trypsinize the cells and resuspend them in a suitable buffer (e.g., PBS with 1% BSA).

    • Analyze the cells on a flow cytometer to quantify the fluorescence intensity per cell.

  • Sample Preparation for Confocal Microscopy:

    • Grow cells on glass coverslips.

    • After treatment, wash the cells and fix them with paraformaldehyde.

    • Stain the cell nuclei with a fluorescent dye (e.g., DAPI).

    • Mount the coverslips on microscope slides and visualize the subcellular localization of the conjugate using a confocal microscope.

Part 4: In Vivo Evaluation

Promising candidates from in vitro studies should be further evaluated in animal models to assess their in vivo efficacy, pharmacokinetics, and biodistribution.

Protocol 5: In Vivo Biodistribution Study

This study determines the distribution of the targeted conjugate in a tumor-bearing animal model.[4][23][24][25][26]

  • Animal Model: Use an appropriate xenograft or syngeneic tumor model in mice.

  • Administration: Administer the targeted conjugate (often radiolabeled or fluorescently labeled for easier detection) intravenously to the tumor-bearing mice.

  • Tissue Harvesting: At various time points post-injection, euthanize the mice and harvest major organs (tumor, liver, spleen, kidneys, heart, lungs, etc.) and blood.

  • Quantification:

    • For radiolabeled conjugates, measure the radioactivity in each organ using a gamma counter.

    • For fluorescently labeled conjugates, the organs can be imaged ex vivo using an imaging system, or the fluorescence can be quantified from tissue homogenates.

  • Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g) to determine the extent of tumor targeting and off-target accumulation.

Conclusion and Future Directions

The 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine scaffold offers a versatile and accessible starting point for the development of novel targeted drug delivery systems. The straightforward protocols for deprotection and conjugation outlined in this document provide a clear path for its incorporation into SMDCs. The potential for the naphthyridine core to act as a payload itself warrants further investigation and could lead to the development of novel therapeutics with unique mechanisms of action. Future work should focus on exploring different linker technologies, including cleavable linkers, to modulate the release profile of the payload and optimize the therapeutic index of the resulting conjugates.

References

Synthesis and Biological Evaluation of 1,8-Naphthyridine Derivatives: Protocols and Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Discovery Professionals

The 1,8-naphthyridine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. This nitrogen-containing heterocyclic system is a structural cornerstone in numerous therapeutic agents, celebrated for its synthetic versatility and a remarkably broad spectrum of biological activities.[1][2] Derivatives have demonstrated significant potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, making this scaffold a focal point of intensive research in drug discovery.[3][4]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the synthesis and subsequent biological screening of novel 1,8-naphthyridine derivatives. The protocols detailed herein are grounded in established methodologies and are designed to be both robust and adaptable, facilitating the exploration of chemical space around this potent core. We will delve into the causality behind key experimental choices, offering insights that bridge synthetic strategy with biological outcomes.

Part 1: Synthesis of the 1,8-Naphthyridine Core

The construction of the 1,8-naphthyridine ring system can be achieved through several classic reactions, including the Skraup, Combes, and Gould-Jacobs reactions.[5] However, the Friedländer annulation is widely regarded as one of the most direct and high-yielding approaches.[5]

The Friedländer Annulation: A Primary Synthetic Route

The Friedländer synthesis involves the acid- or base-catalyzed condensation of a 2-aminopyridine bearing an ortho-carbonyl group (aldehyde or ketone) with a compound containing a reactive α-methylene group (e.g., ketones, β-dicarbonyls).[6] This reaction's efficiency and tolerance for a wide range of substrates make it the preferred method for generating substituted 1,8-naphthyridines. Recent advancements have focused on developing greener, more efficient catalytic systems.[7][8]

Below is a generalized workflow for this critical reaction.

G cluster_0 Friedländer Annulation Workflow A Reactant 1: 2-Amino-3-pyridinecarboxaldehyde C Catalyst & Solvent Selection (e.g., Choline Hydroxide in H2O) A->C B Reactant 2: α-Methylene Carbonyl Compound B->C D Reaction Setup (Stirring at 50°C) C->D Combine Reactants E Workup & Extraction (Ethyl Acetate / Water) D->E Monitor by TLC F Purification (Recrystallization or Chromatography) E->F G Characterization (NMR, MS, Elemental Analysis) F->G H Final Product: Substituted 1,8-Naphthyridine G->H

Caption: General workflow for Friedländer Annulation.

Protocol 1: Green Synthesis of 2-Methyl-1,8-naphthyridine via Friedländer Annulation

This protocol is adapted from a method that utilizes an inexpensive, biocompatible ionic liquid catalyst in water, highlighting a modern, environmentally conscious approach.[7][9]

Rationale: The use of choline hydroxide in water avoids harsh organic solvents and expensive metal catalysts, simplifying product separation and improving the overall green profile of the synthesis.[7]

Materials:

  • 2-Aminonicotinaldehyde

  • Acetone (reagent grade)

  • Choline hydroxide (ChOH) solution

  • Deionized Water (H₂O)

  • Ethyl acetate

  • Nitrogen (N₂) gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

  • To a 50 mL round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol, 61.6 mg) and acetone (1.5 mmol, 111 µL).

  • Add 1 mL of deionized H₂O to the flask, followed by the choline hydroxide catalyst (1 mol %, ~3 µL).

  • Equip the flask with a condenser and a magnetic stir bar.

  • Flush the system with N₂ gas and maintain a gentle N₂ atmosphere.

  • Heat the reaction mixture to 50°C and stir vigorously.

  • Monitor the reaction's progress by TLC (eluent: 10% methanol in dichloromethane) until the starting material is consumed (typically 6 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform a liquid-liquid extraction using ethyl acetate (40 mL) and water (10 mL).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product, 2-methyl-1,8-naphthyridine, is often obtained in high purity (~99% yield) as a cream-colored solid and may not require further purification.[9] If necessary, purify via column chromatography or recrystallization.

The Gould-Jacobs Reaction: An Alternative Pathway

The Gould-Jacobs reaction provides an alternative route, particularly for constructing 4-oxo-1,8-naphthyridine derivatives.[10] The process begins with the condensation of an aminopyridine with a malonic ester derivative, like diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization to form the fused ring system.[11][12]

G cluster_1 Gould-Jacobs Reaction Workflow A Step 1: Condensation 2-Aminopyridine + DEEM B Intermediate: Diethyl 2-((pyridin-2-ylamino)methylene)malonate A->B Heat, ~120°C C Step 2: Thermal Cyclization (High-temp solvent, e.g., Diphenyl Ether) B->C D Product: Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate C->D Heat, ~250°C E Optional: Hydrolysis & Decarboxylation (NaOH, then heat) D->E F Final Product: 4-Hydroxy-1,8-naphthyridine E->F

Caption: General workflow for the Gould-Jacobs Reaction.

Protocol 2: Synthesis of Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

This two-step protocol is a classic application of the Gould-Jacobs reaction for building the core structure of many biologically active naphthyridinones.[11]

Materials:

  • 2-Aminopyridine

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Petroleum ether

  • Ethanol

  • Sodium hydroxide (NaOH)

Procedure: Step 1: Condensation

  • In a sealed tube, heat a mixture of 2-aminopyridine (10 mmol) and diethyl ethoxymethylenemalonate (10 mmol) at 120°C for 24 hours.[11]

  • Cool the reaction mixture. The resulting intermediate, diethyl 2-((pyridin-2-ylamino)methylene)malonate, can often be used directly in the next step after purification by washing with petroleum ether.

Step 2: Thermal Cyclization

  • Add the intermediate from Step 1 to an excess of diphenyl ether.

  • Heat the mixture to 240-250°C for one hour.

  • Cool the reaction to room temperature. The product will precipitate.

  • Wash the solid product thoroughly with petroleum ether to remove the diphenyl ether.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate.

Part 2: Biological Screening of Synthesized Derivatives

Once a library of 1,8-naphthyridine derivatives is synthesized, the next critical phase is to evaluate their biological activity. The protocols below describe standard, robust assays for anticancer and antimicrobial screening.

Anticancer Activity: The MTT Cytotoxicity Assay

Many 1,8-naphthyridine derivatives exert anticancer effects by inhibiting key enzymes like topoisomerase II or various protein kinases, leading to cell cycle arrest and apoptosis.[1][13][14] The MTT assay is a colorimetric method used to assess cell viability and is a primary screening tool for cytotoxic compounds.[15]

G cluster_2 Anticancer Screening Workflow (MTT Assay) A Cell Culture (Seed cancer cells in 96-well plate) B Compound Treatment (Add serial dilutions of derivatives) A->B C Incubation (e.g., 48-72 hours at 37°C, 5% CO2) B->C D Add MTT Reagent (Incubate for 4 hours) C->D E Solubilization (Add DMSO or other solvent) D->E Viable cells convert MTT to purple formazan F Measure Absorbance (Spectrophotometer at ~570 nm) E->F G Data Analysis (Calculate % viability and IC50 value) F->G H Lead Compound Identified G->H

Caption: Workflow for in vitro anticancer screening.

Protocol 3: In Vitro Cytotoxicity Screening using MTT Assay

Rationale: This assay quantifies the metabolic activity of living cells, which is directly proportional to the number of viable cells. A reduction in metabolic activity in the presence of a test compound indicates cytotoxicity.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, K-562 for leukemia)[16][17]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Synthesized 1,8-naphthyridine derivatives

  • 96-well microtiter plates

Procedure:

  • Harvest and count cancer cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Prepare stock solutions of the synthesized derivatives in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Representative Anticancer Activity Data:

Compound IDModificationCell LineIC₅₀ (µM)Reference
Compound 47 Halogen-substituted 3-carboxamideMIAPaCa0.41[16][18]
Compound 47 Halogen-substituted 3-carboxamideK-5620.77[16][18]
Compound 29 Unsubstituted C-3'-heteroarylPA-10.41[16][18]
Compound 10c Phenyl-naphthyridine hybridMCF-71.47[17]
Compound 8d Phenyl-naphthyridine hybridMCF-71.62[17]
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The 1,8-naphthyridine scaffold is the foundation of the quinolone class of antibiotics, with nalidixic acid being the prototypical example.[19] These compounds typically act by inhibiting bacterial DNA gyrase.[20] The broth microdilution method is the gold standard for determining the MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1][21]

Protocol 4: Determination of MIC by Broth Microdilution

Rationale: This method provides a quantitative measure of a compound's potency against specific bacterial strains, allowing for direct comparison between derivatives and with standard antibiotics.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[21]

  • Mueller-Hinton Broth (MHB)

  • Synthesized 1,8-naphthyridine derivatives

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Dispense 50 µL of sterile MHB into each well of a 96-well plate.

  • Prepare a 2X concentrated stock of each test compound in MHB. Add 50 µL of this stock to the first well of a row.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This creates a gradient of compound concentrations.

  • Prepare the bacterial inoculum by diluting the 0.5 McFarland standard in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 50 µL of the standardized bacterial inoculum to each well.

  • Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.

Representative Antimicrobial Activity Data:

Compound IDModificationBacterial StrainMIC (µg/mL)Reference
ANA-12 3-Carbonitrile derivativeM. tuberculosis H37Rv6.25[22]
ANC-2 3-Carbonitrile derivativeM. tuberculosis H37Rv12.5[22]
ANA-1 3-Carbonitrile derivativeM. tuberculosis H37Rv12.5[22]

Part 3: Structure-Activity Relationship (SAR) Insights

The data generated from biological screening is crucial for establishing a Structure-Activity Relationship (SAR). SAR studies aim to understand how specific chemical modifications to a scaffold influence its biological activity.[23] This knowledge is paramount for rationally designing more potent and selective drug candidates.

For the 1,8-naphthyridine scaffold, several SAR trends have been observed:

  • Anticancer Activity: Halogen substitutions on pendant groups, particularly on 3-carboxamide derivatives, often enhance cytotoxic potency.[16][18]

  • Antimicrobial Activity: The introduction of a cyclopropyl group at the N-1 position and a fluorine atom at the C-6 position are classic modifications known to significantly boost antibacterial activity, a hallmark of the fluoroquinolone antibiotics.[19]

Caption: The iterative cycle of SAR-driven drug design.

Conclusion

The 1,8-naphthyridine scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. Its synthetic tractability, exemplified by robust methods like the Friedländer annulation and Gould-Jacobs reaction, allows for the creation of diverse chemical libraries. When coupled with systematic biological screening protocols, such as the MTT and MIC assays described here, researchers can efficiently identify lead compounds and develop a clear understanding of the structure-activity relationships that govern their potency. The application notes provided in this guide offer a validated starting point for any research program aimed at harnessing the vast therapeutic potential of 1,8-naphthyridine derivatives.

References

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. (n.d.). National Center for Biotechnology Information. [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (2015). PubMed. [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2023). Royal Society of Chemistry. [Link]

  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. (2009). Taylor & Francis Online. [Link]

  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. (2009). PubMed. [Link]

  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. (n.d.). Semantic Scholar. [Link]

  • Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. (2007). Europe PMC. [Link]

  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. (n.d.). Taylor & Francis Online. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. (n.d.). Scilit. [Link]

  • RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. (2019). Semantic Scholar. [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2021). National Center for Biotechnology Information. [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (2021). ACS Publications. [Link]

  • 1,8-Naphthyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • (PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. (2019). ResearchGate. [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2021). PubMed. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. (2024). MDPI. [Link]

  • Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. (n.d.). Organic Chemistry Portal. [Link]

  • (PDF) Antimicrobial Activity of Naphthyridine Derivatives. (2024). ResearchGate. [Link]

  • SAR of 1,8‐naphthyridine derivatives. EWG, electron‐withdrawing group. (n.d.). ResearchGate. [Link]

  • Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. (2003). ACS Publications. [Link]

  • A mild synthesis of substituted 1,8-naphthyridines. (2018). Royal Society of Chemistry. [Link]

  • CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. (2015). Semantic Scholar. [Link]

  • Vosaroxin. (n.d.). Wikipedia. [Link]

  • Comparative 2D QSAR Studies of 1,8-Naphthyridine against Tumor Cell Lines. (n.d.). Europub. [Link]

  • Gould–Jacobs reaction. (n.d.). Wikipedia. [Link]

  • Design,: In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. (2020). ResearchGate. [Link]

  • 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. (2015). ACS Publications. [Link]

  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. (2021). Semantic Scholar. [Link]

  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. (2020). PubMed. [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (n.d.). National Center for Biotechnology Information. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is a synthesis of established chemical principles and practical insights to ensure scientific integrity and experimental success.

Introduction: A Strategic Approach to the Synthesis

The synthesis of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine is a multi-step process that requires careful control over reaction conditions to achieve high yields and purity. The most logical and frequently employed strategy involves the construction of the tetrahydronaphthyridine core, followed by the elaboration of the 2-propylamine side chain. This guide will focus on a robust synthetic pathway, breaking down each critical stage to provide detailed protocols, troubleshooting advice, and the underlying chemical rationale.

The proposed synthetic route is as follows:

Synthetic_Pathway A 2-Methyl-5,6,7,8-tetrahydro- 1,8-naphthyridine B 8-N-Boc-2-methyl-5,6,7,8-tetrahydro- 1,8-naphthyridine A->B Step 1: Boc Protection C 8-N-Boc-5,6,7,8-tetrahydro-1,8- naphthyridine-2-propionic acid B->C Step 2: Side-Chain Elongation (Lithiation & Carboxylation) D 8-N-Boc-5,6,7,8-tetrahydro-1,8- naphthyridin-2-propylamine C->D Step 3: Curtius Rearrangement

Figure 1: Proposed synthetic workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis, providing explanations and actionable solutions.

Step 1: Boc Protection of the Tetrahydronaphthyridine Core

Q1: My Boc protection of 2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine is incomplete, resulting in a low yield of the desired product. What are the likely causes and how can I improve it?

A1: Incomplete Boc protection is a common issue that can often be resolved by carefully considering the reaction conditions. Here’s a systematic approach to troubleshooting:

  • Sub-optimal Base: The choice and stoichiometry of the base are critical. While triethylamine (TEA) is commonly used, a stronger, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can be more effective in deprotonating the secondary amine of the tetrahydronaphthyridine ring, facilitating its reaction with di-tert-butyl dicarbonate (Boc₂O). Ensure at least 1.1 to 1.5 equivalents of the base are used.

  • Reaction Solvent and Temperature: The reaction is typically performed in aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM). If the reaction is sluggish at room temperature, gentle heating to 40°C can increase the reaction rate. However, avoid excessive heat, which can lead to the decomposition of Boc₂O.

  • Purity of Starting Material: Ensure your starting 2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine is free of acidic impurities that could quench the base. An aqueous work-up of the starting material to remove any hydrochloride salts is recommended if its purity is uncertain.

  • Moisture: The presence of water can hydrolyze Boc₂O, reducing its availability for the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents.

ParameterStandard ConditionOptimization Strategy
Reagent Di-tert-butyl dicarbonate (Boc₂O)Use 1.1 - 1.5 equivalents
Base Triethylamine (TEA)Switch to DIPEA (1.1 - 1.5 eq.)
Solvent THF or DCMEnsure anhydrous conditions
Temperature Room TemperatureGentle heating to 40°C
Reaction Time 2-4 hoursMonitor by TLC until completion
Step 2: Side-Chain Elongation via Lithiation and Carboxylation

Q2: I am getting a low yield during the lithiation of the 2-methyl group and subsequent carboxylation. What are the potential side reactions and how can I mitigate them?

A2: This step is often the most challenging due to the strong basicity of n-butyllithium (n-BuLi) and the potential for competing reactions. Low yields can stem from several factors:

  • Incomplete Lithiation: The deprotonation of the 2-methyl group requires a strong base. Ensure your n-BuLi is fresh and has been properly titrated to determine its exact molarity. The reaction must be conducted under strictly anhydrous and inert conditions (argon or nitrogen atmosphere) at low temperatures (-78°C) to prevent base degradation and side reactions. The use of a coordinating solvent like THF is crucial. Additives like tetramethylethylenediamine (TMEDA) can enhance the reactivity of n-BuLi and improve lithiation efficiency.[1]

  • Reaction with the Boc Group: While generally stable, the Boc group's carbonyl can be attacked by n-BuLi, especially if the temperature is not well-controlled. Maintain a temperature of -78°C during the addition of n-BuLi.

  • Reaction at the Pyridine Ring: Although the tetrahydro portion of the naphthyridine is not aromatic, the pyridine ring can undergo nucleophilic addition by n-BuLi, leading to undesired byproducts. Low temperatures help to favor the deprotonation of the more acidic methyl group.

  • Inefficient Carboxylation: After lithiation, the reaction mixture should be quenched with an excess of dry ice (solid CO₂). Ensure the dry ice is freshly crushed and added quickly to the cold reaction mixture. Alternatively, bubbling dry CO₂ gas through the solution can be effective. A slow warm-up to room temperature after the addition of CO₂ is necessary to complete the carboxylation.

Lithiation_Troubleshooting cluster_0 Troubleshooting Low Yield in Lithiation-Carboxylation cluster_1 Solutions for Incomplete Lithiation cluster_2 Mitigating Side Reactions cluster_3 Improving Carboxylation A Low Yield B Incomplete Lithiation A->B C Side Reactions A->C D Inefficient Carboxylation A->D B1 Use fresh, titrated n-BuLi B->B1 B2 Strictly anhydrous & inert conditions B->B2 B3 Maintain -78°C B->B3 B4 Consider TMEDA as an additive B->B4 C1 Maintain -78°C to avoid Boc group attack C->C1 C2 Low temperature favors methyl group deprotonation C->C2 D1 Use excess, freshly crushed dry ice D->D1 D2 Ensure rapid quenching at -78°C D->D2 D3 Allow slow warm-up to room temperature D->D3

Sources

solubility issues with 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine (CAS 886362-44-3). This guide is intended for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound during their experiments. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful use of this reagent in your research.

Introduction to the Challenge: Understanding the Molecule's Dichotomy

8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine is a bifunctional molecule with distinct hydrophobic and hydrophilic regions that dictate its solubility behavior. The presence of the tert-butyloxycarbonyl (Boc) protecting group introduces significant lipophilicity, which generally decreases water solubility.[1][2] Conversely, the free propylamine and the nitrogen atoms within the naphthyridine core can be protonated at acidic pH, increasing aqueous solubility. The interplay between these opposing characteristics is often the source of solubility issues in aqueous buffers commonly used in biological assays.

Key Molecular Features Influencing Solubility:

  • Boc Group: A bulky, nonpolar group that shields the amine, increasing lipophilicity and favoring solubility in organic solvents.[2]

  • Tetrahydronaphthyridine Core: A heterocyclic structure that contributes to the overall size and potential for π-stacking interactions, which can affect solubility.

  • Propylamine Chain: A flexible chain terminating in a primary amine which, when protonated, can significantly enhance aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine not dissolving in my aqueous buffer (e.g., PBS, pH 7.4)?

At neutral pH, the primary propylamine and the basic nitrogens of the naphthyridine ring are not fully protonated. The dominant feature governing solubility is the hydrophobic Boc group, leading to poor dissolution in aqueous media.

Q2: What is the expected appearance of this compound?

This compound is typically a solid at room temperature.[3]

Q3: Can I heat the solution to improve solubility?

Gentle heating can be attempted, but it is crucial to monitor for any degradation, especially over extended periods. The Boc group is generally stable to moderate heat but can be labile under strongly acidic or basic conditions, which may be exacerbated by temperature.

Q4: Will adjusting the pH of my buffer help?

Yes, pH is a critical factor. Lowering the pH (e.g., to pH 4-5) will protonate the amine groups, increasing the molecule's polarity and, therefore, its aqueous solubility. However, be mindful that the Boc group is acid-labile and can be cleaved at pH values below 4.[1]

Q5: What organic solvents can I use to create a stock solution?

Boc-protected amines generally have good solubility in a range of organic solvents.[2] For creating a concentrated stock solution, consider using:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Methanol

  • Ethanol

It is common practice in biological assays to prepare a high-concentration stock in a solvent like DMSO and then dilute it into the aqueous assay buffer.[4]

Troubleshooting Guide: Addressing Solubility Issues

This section provides a systematic approach to resolving common solubility problems encountered with 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine.

Problem 1: Compound precipitates out of solution when diluting a DMSO stock into an aqueous buffer.

Cause: This "crashing out" phenomenon occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit, and the percentage of the organic co-solvent (DMSO) is too low to maintain solubility.

Solutions:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of the compound in your assay.

  • Increase the Co-solvent Percentage: If your experimental system can tolerate it, increasing the final percentage of DMSO may keep the compound in solution. However, be aware that high concentrations of DMSO can affect cell viability and protein function.

  • Use a Different Co-solvent: In some cases, other organic solvents like ethanol or DMF might be more compatible with your system and offer better solubilizing properties.

  • Employ Solubilizing Agents: Consider the use of pharmaceutically acceptable excipients or surfactants, such as cyclodextrins or polysorbates (e.g., Tween® 80), which can encapsulate the hydrophobic portions of the molecule and improve aqueous solubility.[]

Problem 2: The solid compound will not dissolve in the initial solvent.

Cause: The purity of the compound or the solvent may be a factor. The presence of residual salts or byproducts from synthesis can affect solubility. Additionally, the solvent may have absorbed water, altering its properties.

Solutions:

  • Verify Solvent Quality: Ensure you are using a high-purity, anhydrous solvent.

  • Gentle Sonication or Vortexing: Mechanical agitation can help break up solid aggregates and promote dissolution.

  • Slight Warming: Gently warm the solution (e.g., to 30-40°C) while stirring. Avoid excessive heat.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh the desired amount of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine in a sterile microcentrifuge tube.

  • Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).

  • Dissolve: Vortex the solution thoroughly. If necessary, sonicate for 5-10 minutes in a water bath to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Assisted Solubilization in Aqueous Buffer

Caution: This method risks partial deprotection of the Boc group and should be validated for your specific application.

  • Prepare an Acidic Buffer: Prepare a buffer at a pH of approximately 4.5-5.0 (e.g., an acetate buffer).

  • Dissolve the Compound: Attempt to dissolve the compound directly in this acidic buffer to the desired concentration.

  • pH Adjustment: Once dissolved, slowly add a dilute basic solution (e.g., 0.1 M NaOH) dropwise to raise the pH to the final desired value for your experiment, while vigorously stirring.

  • Observation: Monitor the solution for any signs of precipitation. This method is most successful at lower final concentrations.

Data Presentation

Solvent General Solubility of Boc-Amines Notes for 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine
Water (neutral pH)Low to InsolublePoor solubility expected due to the hydrophobic Boc group.
Aqueous Acid (pH < 5)Increased SolubilitySolubility will increase due to protonation of amines, but risk of Boc deprotection exists.[1]
PBS (pH 7.4)Low to InsolubleSimilar to neutral water; precipitation is likely at higher concentrations.
DMSO, DMFHighExcellent solvents for creating high-concentration stock solutions.[4]
Ethanol, MethanolModerate to HighGood options for stock solutions, may be more biocompatible than DMSO for some cell-based assays.

Visualizations

Troubleshooting Workflow for Aqueous Solubility

cluster_solutions Troubleshooting Steps start Start: Solid Compound stock Prepare concentrated stock in organic solvent (e.g., DMSO) start->stock dilute Dilute stock into aqueous buffer stock->dilute precipitate Precipitation Occurs? dilute->precipitate success Success: Compound is soluble precipitate->success No lower_conc Lower final concentration precipitate->lower_conc Yes fail Issue Persists lower_conc->dilute inc_cosolvent Increase % co-solvent (if tolerated) lower_conc->inc_cosolvent inc_cosolvent->dilute use_excipient Use solubilizing agent (e.g., cyclodextrin) inc_cosolvent->use_excipient use_excipient->dilute use_excipient->fail

Caption: A decision-making workflow for troubleshooting solubility issues.

pH-Dependent Solubility Profile

cluster_ph Aqueous Environment compound 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine Hydrophobic Boc Group Basic Amine Groups low_ph Low pH (e.g., 4-5) -NH2 -> -NH3+ Increased Polarity Good Aqueous Solubility (Risk of Boc Deprotection) compound:f2->low_ph Protonation neutral_ph Neutral pH (e.g., 7.4) -NH2 (neutral) Dominated by Hydrophobic Boc Group Poor Aqueous Solubility compound:f1->neutral_ph Dominant Effect

Caption: The impact of pH on the solubility of the target compound.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Secondary Amines.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Incomplete Boc Protection of Amines.
  • BenchChem. (n.d.). CAS 886362-44-3 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine.
  • BenchChem. (n.d.). How to improve Acid-PEG6-C2-Boc solubility in aqueous solutions.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines.
  • Vivian, J. (2019). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH.
  • BOC Sciences. (n.d.). Pharmaceutical Excipients.

Sources

Technical Support Center: Chromatographic Purification of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the chromatographic purification of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale behind experimental choices to ensure successful purification of this and structurally related basic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine?

The primary challenges stem from the molecule's chemical properties. The presence of basic nitrogen atoms in the tetrahydro-1,8-naphthyridine core and the primary amine can lead to strong interactions with the acidic silanol groups on standard silica gel, a common stationary phase. This can result in poor peak shape (tailing), irreversible adsorption, and low recovery.[1][2] Additionally, the tert-butoxycarbonyl (Boc) protecting group is sensitive to acidic conditions, which can be a concern during reversed-phase chromatography if acidic mobile phase modifiers are used.[3][4][5]

Q2: Which chromatographic techniques are recommended for this compound?

For preparative scale, flash column chromatography on a modified stationary phase or with a modified mobile phase is a common starting point.[6][7] For higher resolution and purity, preparative High-Performance Liquid Chromatography (HPLC) is suitable. Given the basic nature of the compound, Supercritical Fluid Chromatography (SFC) is also a highly effective and "greener" alternative that often provides excellent peak shapes for basic compounds.[8][9][10]

Q3: My compound has poor UV absorbance. How can I monitor the purification?

While the naphthyridine core should have some UV absorbance, if the concentration is low or detection is problematic, an Evaporative Light Scattering Detector (ELSD) is a universal detection method that is independent of the analyte's optical properties.[11][12][13][14] It works by nebulizing the column effluent, evaporating the mobile phase, and detecting the light scattered by the remaining non-volatile analyte particles.[11][12] This makes it ideal for compounds lacking a strong chromophore.[13][15]

Q4: How can I prevent the cleavage of the Boc group during purification?

The Boc group is labile in acidic conditions.[4][5][16] To prevent its removal:

  • In normal-phase chromatography: Avoid acidic additives. The use of a basic modifier like triethylamine (TEA) or ammonia will create a basic environment.[1][17]

  • In reversed-phase HPLC: Avoid strong acids like trifluoroacetic acid (TFA) in the mobile phase.[3] If an acidic modifier is necessary for peak shape, consider using a weaker acid like formic acid or acetic acid at a low concentration (e.g., 0.1%).[18][19] Alternatively, use a mobile phase buffered at a neutral or slightly basic pH, ensuring your column is stable under these conditions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic purification of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine.

Problem 1: Poor Peak Shape (Tailing) in Normal-Phase Chromatography

Q: I'm running a flash column on silica gel and my product is eluting as a broad, tailing peak. What is happening and how can I fix it?

A: Peak tailing of basic compounds on silica gel is a classic problem caused by the interaction between the basic amine functional groups and the acidic silanol groups (Si-OH) on the silica surface.[1][2] This strong, non-specific binding leads to a slow and uneven elution of the analyte.

Solutions:

  • Basify the Mobile Phase: The most common solution is to add a small amount of a competing base to your mobile phase. This base will interact with the acidic silanols, effectively masking them from your compound.

    • Recommended Additive: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your mobile phase.[1][17] It's often best to add this to the more polar solvent in your gradient (e.g., methanol or ethyl acetate).

  • Use a Modified Stationary Phase:

    • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which creates a more basic environment and minimizes the interaction with the silanols.[2][20][21] This is an excellent option for routine purification of basic compounds.

    • Deactivated Silica Gel: You can prepare this yourself by pre-treating the silica gel with a solution of triethylamine in your non-polar solvent before packing the column.[17]

  • Switch to an Alternative Stationary Phase: Basic alumina can be a suitable alternative to silica gel for the purification of basic compounds.[17]

Problem 2: Low or No Recovery of the Compound

Q: I've loaded my crude material onto the column, but I'm recovering very little of my desired product. Where did it go?

A: This is likely an extreme case of the interaction described in Problem 1. Your compound may be irreversibly adsorbed onto the acidic silica gel.

Solutions:

  • Implement the Solutions from Problem 1: The primary approach is to prevent this strong adsorption in the first place by using a basified mobile phase or an amine-functionalized column.[1][2]

  • "Stripping" the Column: If you suspect your compound is still on the column, you can try to elute it with a very strong, basic mobile phase. A solution of 5-10% ammonium hydroxide in methanol may be able to displace the strongly bound compound. However, the purity of the recovered material may be compromised.

  • Consider Reversed-Phase Chromatography: If normal-phase continues to be problematic, switching to reversed-phase HPLC might be a better option.

Problem 3: The Boc Group is Cleaved During Purification

Q: I'm using reversed-phase HPLC with a TFA modifier, and my analytical data shows the presence of the deprotected amine. How can I avoid this?

A: The tert-butoxycarbonyl (Boc) group is readily cleaved under acidic conditions.[4][16] Trifluoroacetic acid (TFA) is a strong acid and can cause partial or complete deprotection, especially if the fractions are allowed to stand for extended periods or are concentrated under heat.[3]

Solutions:

  • Replace the Acidic Modifier:

    • Weaker Acids: Substitute 0.1% TFA with 0.1% formic acid or 0.1% acetic acid.[18][19] These are less acidic and will be less likely to cleave the Boc group.

    • Basic Modifiers: Use a mobile phase containing a basic additive like ammonium hydroxide or diethylamine (DEA) at a concentration of 0.1%. This is highly effective for improving peak shape for basic compounds while protecting the Boc group. Ensure your column is rated for use at higher pH.

  • Immediate Neutralization: If you must use TFA, immediately neutralize the collected fractions by adding a small amount of a base, such as a saturated solution of sodium bicarbonate or a dilute solution of ammonium hydroxide.

  • Lyophilization: When concentrating fractions containing TFA, avoid rotary evaporation which can increase the concentration of the acid. Lyophilization (freeze-drying) is a gentler method for removing the solvent and volatile acid.[3]

Problem 4: Co-elution with Impurities

Q: My product is eluting with an impurity. How can I improve the separation?

A: Improving separation, or selectivity, is a core challenge in chromatography.[1]

Solutions:

  • Optimize the Mobile Phase:

    • Change Solvent Strength (Gradient Optimization): Make your gradient shallower around the point where your compound elutes. This will increase the separation between closely eluting peaks.

    • Change Solvent Selectivity: In normal-phase, try switching from an ethyl acetate/hexane system to a dichloromethane/methanol system. Different solvents interact with your compound and the stationary phase in different ways, which can alter the elution order and improve separation.

  • Change the Stationary Phase:

    • If you are using a C18 reversed-phase column, try a phenyl-hexyl or a polar-embedded phase. These offer different selectivities that may resolve your co-eluting impurity.

    • In normal-phase, switching from silica to alumina or an amine-functionalized phase can also provide the necessary change in selectivity.[17][21]

  • Consider Supercritical Fluid Chromatography (SFC): SFC often provides very different selectivity compared to HPLC and is excellent for separating isomers and closely related compounds.[22] The use of various co-solvents and additives can be explored to optimize the separation.[9]

Experimental Protocols

Protocol 1: Flash Chromatography on Basified Silica Gel

This protocol is a good starting point for a first-pass purification on a multi-gram scale.

  • Preparation of Basified Silica:

    • In a fume hood, prepare a slurry of silica gel in hexane (or another non-polar solvent).

    • Add triethylamine to the slurry to a final concentration of 2% (v/v).

    • Gently stir for 15-20 minutes.

  • Column Packing:

    • Pack the column with the basified silica slurry.

    • Equilibrate the packed column with your starting mobile phase (e.g., 98:2 hexane/ethyl acetate with 0.5% TEA) for at least 3 column volumes.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution:

    • Begin elution with your starting mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate). A typical gradient might be from 2% to 40% ethyl acetate in hexane, with 0.5% TEA maintained throughout.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze by TLC, LC-MS, or another appropriate method.

    • Combine pure fractions and remove the solvent under reduced pressure.

Protocol 2: Preparative Reversed-Phase HPLC

This protocol is suitable for obtaining high-purity material, typically on a smaller scale.

  • Column: C18, 10 µm particle size, appropriate dimensions for your sample load (e.g., 20 x 250 mm).

  • Mobile Phase:

    • A: Water with 0.1% ammonium hydroxide.

    • B: Acetonitrile with 0.1% ammonium hydroxide.

  • Sample Preparation:

    • Dissolve the sample in a solvent mixture that is weaker than the initial mobile phase conditions to ensure good peak shape (e.g., 50:50 water/acetonitrile or DMSO).

  • Chromatographic Conditions:

    • Flow Rate: Dependent on column diameter (e.g., 20 mL/min for a 20 mm ID column).

    • Gradient: Develop a gradient based on analytical HPLC. A typical scouting gradient might be 10-95% B over 20 minutes. An optimized gradient will be shallower around the elution time of the target compound.

    • Detection: UV at an appropriate wavelength (e.g., 254 nm) or ELSD.

  • Post-Purification:

    • Combine the pure fractions.

    • Remove the acetonitrile under reduced pressure.

    • Lyophilize the remaining aqueous solution to obtain the final product.

Data and Visualizations

Table 1: Comparison of Chromatographic Techniques
FeatureFlash ChromatographyPreparative HPLCSupercritical Fluid Chromatography (SFC)
Stationary Phase Silica, Alumina, Amine-SilicaC18, C8, Phenyl-HexylChiral and Achiral phases
Mobile Phase Organic Solvents (Hexane, EtOAc)Water/Acetonitrile, Water/MethanolSupercritical CO₂, Methanol
Resolution Low to ModerateHighHigh
Sample Loading High (grams)Low to Moderate (mg to g)Moderate (mg to g)
Solvent Consumption HighHighLow
Post-Processing Solvent EvaporationSolvent Evaporation, LyophilizationFast Solvent Evaporation
Best For... Initial cleanup, large scaleHigh purity final productsChiral separations, "green" chemistry
Diagram 1: Decision Tree for Chromatography Method Selection

MethodSelection start Start: Crude Sample scale What is the scale? start->scale purity High Purity Needed? scale->purity < 1 gram flash Flash Chromatography (Basified Silica/Amine Column) scale->flash > 1 gram chiral Is it a Chiral Separation? purity->chiral Potentially purity->flash No (Initial Cleanup) hplc Preparative HPLC (Reversed-Phase, Basic Modifier) purity->hplc Yes chiral->hplc No sfc Preparative SFC chiral->sfc Yes

Caption: Decision tree for selecting the initial purification method.

Diagram 2: Troubleshooting Workflow for Peak Tailing

TailingWorkflow start Problem: Peak Tailing in Normal Phase cause Cause: Amine-Silanol Interaction start->cause solution1 Add Competing Base to Mobile Phase (e.g., 1% TEA) cause->solution1 solution2 Change Stationary Phase cause->solution2 solution3 Switch to Alternative Technique cause->solution3 sub_solution2a Amine-Functionalized Silica solution2->sub_solution2a sub_solution2b Basic Alumina solution2->sub_solution2b sub_solution3a Reversed-Phase HPLC solution3->sub_solution3a sub_solution3b SFC solution3->sub_solution3b

Caption: Systematic approach to resolving peak tailing for basic compounds.

References

  • Vertex AI Search. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Retrieved January 2, 2026.
  • Wikipedia. (n.d.). Evaporative light scattering detector. Retrieved January 2, 2026.
  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved January 2, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Automated solubility and crystallization analysis of non-UV active compounds: integration of evaporative light scattering detection (ELSD) and robotic sampling. Reaction Chemistry & Engineering. Retrieved January 2, 2026.
  • Waters. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography. Retrieved January 2, 2026, from [Link]

  • Advion Interchim Scientific. (n.d.). Evaporative light scattering detector ELSD. Retrieved January 2, 2026.
  • Benchchem. (2025). Technical Support Center: Purification Strategies for Boc-S-(gamma)
  • Peak Scientific. (2017). What are Evaporative Light-Scattering Detectors?. Retrieved January 2, 2026.
  • Waters. (n.d.).
  • Wikipedia. (n.d.).
  • Benchchem. (n.d.).
  • Unidentified Source. (n.d.). TROUBLESHOOTING GUIDE.
  • PubMed. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 553-64.
  • ResearchGate. (2014). When basification of silica gel is required, before using Column chromatography?. Retrieved January 2, 2026, from [Link]

  • Agilent. (2013). Choosing HPLC Columns for Rapid Method Development.
  • Chromatography Today. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Retrieved January 2, 2026.
  • LCGC International - Chromatography Online. (2016). Practical Advances in SFC for the Purification of Pharmaceutical Molecules. Retrieved January 2, 2026.
  • LCGC International. (n.d.).
  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide.
  • Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC.
  • Reddit. (2025). Advice on neutralising silica gel for column chromatography of sensitive compounds?. r/Chempros.
  • SiliCycle. (n.d.). Application Note – Working with Amine (WAX) Silica Phase.
  • Sorbent Technologies, Inc. (2022). Amino Silica Gel.
  • Unidentified Source. (n.d.). HPLC solvents and mobile phase additives.
  • ResearchGate. (2025).
  • ACS Publications. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry.
  • Biotage. (2023).
  • National Institutes of Health. (n.d.). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F.
  • National Institutes of Health. (n.d.). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC.
  • Organic Chemistry Portal. (n.d.). Boc Protection - Common Conditions. Retrieved January 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 2, 2026.
  • ACS Publications. (n.d.). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. The Journal of Organic Chemistry.
  • Biotage. (2023). Is there an easy way to purify organic amines?.
  • Benchchem. (n.d.). The Indispensable Role of the Boc Protecting Group in Modern Organic Synthesis.
  • Biotage. (2023).
  • Phenomenex. (2025). GC Column Troubleshooting Guide.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists.
  • Supelco. (n.d.).
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved January 2, 2026.
  • Unidentified Source. (n.d.). HPLC Troubleshooting Guide.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • Der Pharma Chemica. (n.d.).
  • Benchchem. (n.d.). A Comparative Guide to Reagents for Boc Protection of Amines.
  • ACS Publications. (n.d.).

Sources

Technical Support Center: Optimizing Boc Deprotection of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of reaction conditions for the Boc deprotection of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and reproducible outcomes.

Introduction

The removal of the tert-butyloxycarbonyl (Boc) protecting group from 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine is a critical step in the synthesis of various pharmacologically active compounds. The unique structure of this molecule, featuring multiple basic nitrogen atoms and an electron-rich heterocyclic core, presents specific challenges that require careful consideration of reaction parameters. This guide will walk you through the key aspects of this deprotection, from selecting the right acidic conditions to troubleshooting common issues and successfully isolating your final product.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc deprotection reaction incomplete, even with standard protocols?

A1: Incomplete deprotection of this substrate is a common issue primarily due to its multiple basic centers. The two nitrogen atoms in the tetrahydronaphthyridine ring system and the primary amine of the propylamine side chain are all basic and will be protonated by the acid used for deprotection (e.g., Trifluoroacetic acid - TFA).[1] This protonation consumes the acid, reducing its effective concentration available to cleave the Boc group. Consequently, stoichiometric or even an excess of acid is often required to drive the reaction to completion.

Q2: Which acidic reagent is better for this deprotection: TFA or HCl in dioxane?

A2: Both TFA in a solvent like dichloromethane (DCM) and a 4M solution of HCl in dioxane are effective reagents for Boc deprotection.[2][3][4] The choice often depends on the desired salt form of the final product and downstream applications.

  • TFA is highly effective and easy to remove under reduced pressure. However, the resulting trifluoroacetate salts are often oily and can be challenging to handle and purify.[5]

  • HCl in dioxane typically yields the hydrochloride salt of the amine, which is often a crystalline solid that can be isolated by filtration.[5][6] This can simplify purification. However, dioxane is a hazardous solvent and must be handled with appropriate safety precautions.

Q3: I'm observing a side product with a mass of +56 Da. What is it and how can I prevent it?

A3: A mass increase of 56 Da is characteristic of tert-butylation, a common side reaction in Boc deprotection.[7] This occurs when the reactive tert-butyl cation generated during the cleavage of the Boc group alkylates a nucleophilic site on your molecule.[8] The electron-rich dihydropyridine ring of the tetrahydronaphthyridine core is a potential site for this unwanted alkylation. To minimize this side reaction, consider the following:

  • Use of Scavengers: Adding a scavenger such as triethylsilane (TES) or thioanisole to the reaction mixture can trap the tert-butyl cation before it reacts with your product.

  • Lower Reaction Temperature: Running the reaction at 0°C can help to control the rate of the side reaction.

  • Optimize Reaction Time: Avoid unnecessarily long reaction times, as this increases the opportunity for side reactions to occur. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

Q4: How can I be sure the tetrahydronaphthyridine ring is stable under the strong acidic conditions of the deprotection?

A4: The 5,6,7,8-tetrahydro-1,8-naphthyridine ring system is generally stable under the acidic conditions typically used for Boc deprotection. The synthesis of related tetrahydronaphthyridine derivatives has been reported under various conditions, indicating a degree of robustness of the heterocyclic core.[9][10][11][12][13][14] However, prolonged exposure to very harsh acidic conditions or elevated temperatures should be avoided to minimize the risk of any unforeseen degradation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Deprotection 1. Insufficient Acid: The multiple basic nitrogens in the molecule consume the acid, leading to a substoichiometric amount for deprotection.[1] 2. Short Reaction Time: The reaction may not have reached completion.1. Increase Acid Stoichiometry: Use a larger excess of TFA (e.g., 20-50% v/v in DCM) or ensure at least 4-5 equivalents of HCl are present. 2. Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is fully consumed. 3. Increase Temperature (with caution): If the reaction is sluggish at room temperature, gentle warming to 30-40°C can be considered, but be mindful of potential side reactions.
Formation of Side Products (e.g., t-butylation) 1. Reactive tert-butyl cation: The electrophilic tert-butyl cation generated during deprotection can alkylate the electron-rich naphthyridine ring.[7]1. Add a Scavenger: Introduce a scavenger like triethylsilane (TES) or thioanisole to the reaction mixture. 2. Lower Reaction Temperature: Perform the reaction at 0°C. 3. Minimize Reaction Time: Monitor the reaction closely and work it up promptly upon completion.
Difficulty Isolating the Product 1. Product is highly polar/water-soluble: The resulting diamine is likely to have high polarity and may be soluble in water, making extraction difficult.[15] 2. Product is volatile: Small, low molecular weight amines can be lost during solvent removal.1. Isolate as the Salt: After removing the reaction solvent and excess acid, triturate the residue with a non-polar solvent like diethyl ether to precipitate the hydrochloride or trifluoroacetate salt.[6] 2. Reverse-Phase Chromatography: For challenging purifications, reverse-phase chromatography (e.g., C18) can be an effective method for isolating polar compounds.[16] 3. Lyophilization: If the product is water-soluble, after an appropriate workup, lyophilization (freeze-drying) can be used to isolate the product from an aqueous solution.
Oily Product (TFA Salt) 1. Nature of the TFA salt: Trifluoroacetate salts of amines are often oils or sticky solids.[5]1. Convert to HCl salt: After deprotection with TFA and removal of volatiles, dissolve the residue in a minimal amount of a suitable solvent and add a solution of HCl in ether or dioxane to precipitate the hydrochloride salt. 2. Use HCl/dioxane for deprotection: Start with the HCl/dioxane method to directly obtain the generally more crystalline hydrochloride salt.

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials:

  • 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diethyl ether, cold

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine (1.0 eq) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA (10-20 eq) to the stirred solution. Caution: The reaction can be exothermic and evolves CO₂ gas. Ensure adequate ventilation.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

  • Workup Option A (Isolation as TFA salt): To the resulting residue, add cold diethyl ether and stir vigorously. The TFA salt may precipitate as a solid or an oil. If a solid forms, collect it by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Workup Option B (Isolation as free amine): Carefully neutralize the reaction mixture by slowly adding saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH is basic. Extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine. Note: The free amine may be volatile or highly polar, so handle with care during concentration.

Protocol 2: Boc Deprotection using HCl in Dioxane

Materials:

  • 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine

  • 4M HCl in 1,4-dioxane

  • Methanol (optional, for solubility)

  • Diethyl ether

Procedure:

  • Dissolve the 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine (1.0 eq) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.

  • Add a 4M solution of HCl in 1,4-dioxane (5-10 eq) to the stirred solution at room temperature.

  • Stir the mixture at room temperature for 1-4 hours. The hydrochloride salt of the product often precipitates out of the solution.[4] Monitor the reaction by TLC or LC-MS.

  • Upon completion, if a precipitate has formed, collect it by filtration, wash with diethyl ether, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt. The salt can be further purified by trituration with diethyl ether or by recrystallization.

Data Summary

Parameter TFA in DCM 4M HCl in Dioxane
Acid Strength StrongStrong
Typical Reaction Time 1-4 hours1-4 hours
Reaction Temperature 0°C to Room TemperatureRoom Temperature
Product Salt Form Trifluoroacetate (often oily)Hydrochloride (often crystalline)
Workup Complexity Can be simple evaporation, but isolation of free base requires a basic wash.Often involves precipitation and filtration.
Safety Considerations TFA is corrosive. Reaction evolves gas.Dioxane is a suspected carcinogen.

Visualizing the Process

Boc Deprotection Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start Dissolve Boc-protected amine in anhydrous solvent add_acid Add acid (TFA or HCl/dioxane) start->add_acid monitor Monitor reaction by TLC/LC-MS add_acid->monitor concentrate Concentrate under reduced pressure monitor->concentrate Reaction complete isolate_salt Isolate salt (precipitation/filtration) concentrate->isolate_salt Option 1 neutralize Neutralize with base concentrate->neutralize Option 2 purify Purify (chromatography/recrystallization) isolate_salt->purify extract Extract with organic solvent neutralize->extract extract->purify

Caption: A generalized workflow for the Boc deprotection process.

Mechanism of Acid-Catalyzed Boc Deprotection

Boc_amine R-NH-Boc Protonated_Boc R-NH-Boc(H⁺) Boc_amine->Protonated_Boc + H⁺ Carbamic_acid [R-NH-COOH] Protonated_Boc->Carbamic_acid - (CH₃)₃C⁺ Amine_salt R-NH₃⁺ X⁻ Carbamic_acid->Amine_salt - CO₂ + H⁺ tBu_cation (CH₃)₃C⁺ Isobutene CH₂=C(CH₃)₂ tBu_cation->Isobutene - H⁺ CO2 CO₂

Caption: The mechanism of acid-catalyzed Boc group removal.

References

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • ResearchGate. I have a problem with boc deprotection of pyridinium salts. [Link]

  • University of Rochester, Department of Chemistry. Workup for Polar and Water-Soluble Solvents. [Link]

  • PubMed. Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists. [Link]

  • University of Rochester, Department of Chemistry. Extraction Protocol for Polar Solvents. [Link]

  • Google Patents.
  • Google Patents. Process for separating monoamines from diamines by liquid-liquid extraction.
  • ResearchGate. Whats the best method to diprotection of amine group of Amino acid? [Link]

  • Fiveable. TFA Deprotection Definition - Organic Chemistry Key Term. [Link]

  • ResearchGate. Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. [Link]

  • National Institutes of Health. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • National Institutes of Health. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. [Link]

  • The Journal of Organic Chemistry. Chiral Vicinal Diamines Derived from Mefloquine. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • ResearchGate. Boc deprotection conditions tested. | Download Scientific Diagram. [Link]

  • Common Organic Chemistry. Boc Deprotection - HCl. [Link]

  • ResearchGate. Reactive and physical extraction of bio-based diamines from fermentation media. [Link]

  • ResearchGate. (PDF) Dual protection of amino functions involving Boc. [Link]

  • Reddit. Boc De-protection : r/Chempros. [Link]

  • ResearchGate. How can I isolate a highly polar compound from an aqueous solution? [Link]

  • Organic Chemistry Portal. 1,8-Naphthyridine synthesis. [Link]

  • ResearchGate. An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. [Link]

  • National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • PubMed Central. Engineered modular heterocyclic-diamidines for sequence-specific recognition of mixed AT/GC base pairs at the DNA minor groove. [Link]

  • ResearchGate. Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. [Link]

  • ResearchGate. Tetrahydronaphthyridines and their importance a Tetrahydronaphthyridine (THN) isomers. b THNs 1 in drug development. c Spirocyclic THNs 1 in drug development. [Link]

  • Royal Society of Chemistry. Mechanochemical deprotection of t-butoxycarbonyl (Boc) group using basic alumina. [Link]

  • Reddit. Boc deprotection using 4M HCl in dioxane also cleaved amide : r/chemistry. [Link]

  • Royal Society of Chemistry. Synthesis of N-heterocycles from diamines via H2-driven NADPH recycling in the presence of O2. [Link]

  • ACS Publications. Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. [Link]

  • Reddit. Method to remove Boc in the presence of t-butylester : r/Chempros. [Link]

  • PubMed. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. [Link]

  • ACS Publications. Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. [Link]

  • PubMed. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. [Link]

Sources

Technical Support Center: Scaling Up 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from bench-scale to larger-scale production. We will delve into the causality behind experimental choices and provide validated troubleshooting protocols.

Overview of Synthetic Strategy

The production of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity. A common synthetic approach involves three main stages:

  • Formation of the Tetrahydronaphthyridine Core: Typically achieved via catalytic hydrogenation of a substituted 1,8-naphthyridine precursor.

  • Side-Chain Installation: Introduction of the 3-aminopropyl group at the C2 position, often via a precursor like a ketone or aldehyde, followed by reductive amination.

  • N-Boc Protection: Protection of the secondary amine on the naphthyridine ring to yield the final product.

Each of these stages presents unique challenges during scale-up. This guide will address these issues in a practical, question-and-answer format.

Part 1: Troubleshooting the Catalytic Hydrogenation

Catalytic hydrogenation is a crucial step for forming the saturated heterocyclic core. While effective at the lab scale, scaling up can introduce issues related to catalyst activity, reaction kinetics, and safety.[1]

Frequently Asked Questions (FAQs)

Question 1: We are observing incomplete conversion during the hydrogenation of our 1,8-naphthyridine precursor at scale. What are the likely causes?

Answer: Incomplete conversion during a scaled-up hydrogenation can stem from several factors:

  • Inefficient Mass Transfer: On a larger scale, achieving efficient mixing of the solid catalyst, liquid substrate, and hydrogen gas becomes more difficult. This "three-phase" system is highly dependent on reactor geometry and agitation speed. Poor mixing can lead to hydrogen starvation at the catalyst surface, slowing or stalling the reaction.

  • Catalyst Deactivation: The catalyst (e.g., Palladium on carbon, Platinum oxide) can be poisoned by impurities in the starting material, solvent, or even the hydrogen gas stream. Sulfur, nitrogen, and halogen-containing compounds are common poisons. At scale, the total amount of these impurities increases, potentially deactivating a significant portion of the catalyst.

  • Temperature and Pressure Fluctuations: Larger reactors have greater thermal mass, making precise temperature control more challenging. Localized hot or cold spots can affect reaction rates. Similarly, ensuring consistent hydrogen pressure throughout a large vessel is critical for driving the reaction to completion.

Troubleshooting Protocol:

  • Verify Starting Material Purity: Analyze the 1,8-naphthyridine precursor for potential catalyst poisons using techniques like GC-MS or elemental analysis.

  • Optimize Agitation: Increase the stirrer speed to improve gas-liquid-solid mixing. If possible, use a reactor equipped with a gas-inducing impeller.

  • Increase Catalyst Loading or Hydrogen Pressure: As a first-line solution, a modest increase in catalyst loading (e.g., from 5 mol% to 7-10 mol%) or hydrogen pressure can often overcome mass transfer limitations.[2]

  • Consider a Different Catalyst: Some catalysts are more robust to poisons. If poisoning is suspected, screen alternative catalysts or consider a pre-treatment of the starting material to remove impurities.

hydrogenation_workflow start Start: Incomplete Hydrogenation check_purity Analyze Starting Material Purity start->check_purity optimize_mixing Optimize Agitation (Increase RPM) check_purity->optimize_mixing If Pure screen_catalysts Screen Alternative Catalysts check_purity->screen_catalysts If Impure increase_catalyst Increase Catalyst Load or H2 Pressure optimize_mixing->increase_catalyst increase_catalyst->screen_catalysts Failure complete Reaction Complete increase_catalyst->complete Success screen_catalysts->complete Success

Caption: Troubleshooting workflow for incomplete hydrogenation.

Part 2: Challenges in Side-Chain Installation via Reductive Amination

Reductive amination is a powerful tool for forming C-N bonds.[3] However, controlling the reaction between a ketone/aldehyde precursor on the naphthyridine ring and an amine source to form the desired propylamine can be challenging at scale.

Frequently Asked Questions (FAQs)

Question 2: During our large-scale reductive amination, we are seeing significant formation of a secondary amine byproduct (dimerization) and unreacted ketone. How can we improve selectivity?

Answer: This issue points to an imbalance in the rates of imine formation and reduction. The key is to favor the formation of the desired imine and its immediate reduction before side reactions can occur.

  • Cause of Dimerization: If the newly formed primary amine is more nucleophilic than the amine source (e.g., ammonia or a protected amine), it can react with another molecule of the ketone starting material. This leads to a dimeric secondary amine impurity.

  • Cause of Unreacted Ketone: This suggests either that imine formation is slow or reversible, or the reducing agent is not effective enough under the scaled-up conditions.

Troubleshooting Protocol:

  • Control Stoichiometry and Addition Rate: Use a significant excess of the amine source (e.g., 5-10 equivalents of ammonia or its equivalent) to statistically favor the reaction with the ketone. Add the reducing agent slowly to the mixture of the ketone and amine to ensure that any imine formed is immediately reduced.

  • Select the Right Reducing Agent: Mild reducing agents like sodium triacetoxyborohydride (STAB) are often preferred for their selectivity, as they primarily reduce the protonated iminium ion and not the ketone.[3] Other agents like sodium cyanoborohydride can also be used, but may present toxicity concerns at scale.[3]

  • pH Control: The formation of the iminium ion is pH-dependent. The reaction is typically fastest in a weakly acidic medium (pH 4-6), which protonates the hydroxyl intermediate to facilitate water elimination without deactivating the amine nucleophile.

  • Use of Dehydrating Agents: Adding molecular sieves can help drive the imine formation equilibrium forward by removing the water byproduct, which is especially useful at scale where water concentration can be higher.[3]

ParameterLab Scale (Typical)Scale-Up RecommendationRationale
Amine Source 2-3 equivalents5-10 equivalentsDrive equilibrium towards imine formation.
Reducing Agent NaBH(OAc)₃NaBH(OAc)₃ or NaBH₃CNGood selectivity and reactivity.[3]
pH Not always controlledMaintain at 4-6Optimizes rate of iminium ion formation.
Additives None4Å Molecular SievesRemoves water to prevent imine hydrolysis.[3]

Table 1: Recommended adjustments for scaling up reductive amination.

Part 3: N-Boc Protection - Selectivity and Work-up Issues

The final step involves the protection of the N8-amine of the tetrahydronaphthyridine ring. While seemingly straightforward, Boc protection can present challenges related to selectivity, reagent removal, and byproducts.[4]

Frequently Asked Questions (FAQs)

Question 3: We are struggling with the N-Boc protection step. The reaction is sluggish, and after work-up, we have difficulty removing unreacted di-tert-butyl dicarbonate (Boc₂O).

Answer: These are common issues when scaling up Boc protections.

  • Sluggish Reaction: The N8 amine is a secondary amine within a somewhat sterically hindered heterocyclic system. Its nucleophilicity might be lower than a simple aliphatic amine, leading to a slower reaction with Boc₂O. While bases like triethylamine (TEA) or DMAP are often used, their effectiveness can be substrate-dependent.[5]

  • Boc₂O Removal: Boc₂O is a waxy solid with low polarity, making it difficult to remove from the desired product, which may have similar chromatographic properties. Aqueous work-ups can hydrolyze some of it, but this process is often slow.

Troubleshooting Protocol:

  • Optimize Reaction Conditions:

    • Solvent: Ensure the substrate is fully dissolved. Aprotic solvents like THF, DCM, or MeCN are common. For poorly soluble substrates, aqueous systems with a base like NaHCO₃ can be effective.[6]

    • Base: If using a non-aqueous system, ensure at least one equivalent of a non-nucleophilic base (e.g., TEA, DIPEA) is present to neutralize the acid byproduct. A catalytic amount of DMAP can significantly accelerate the reaction.

    • Temperature: Gently warming the reaction (e.g., to 40 °C) can increase the rate, but should be monitored to avoid potential side reactions.

  • Streamline the Work-up:

    • Quenching: After the reaction is complete, add a nucleophilic amine like N,N-dimethylethylenediamine or piperidine to the reaction mixture and stir for 1-2 hours. These will react with the excess Boc₂O to form a water-soluble carbamate, which can be easily removed during an aqueous wash.

    • Alternative Purification: If chromatography is challenging, consider crystallization. The Boc-protected product is often more crystalline than the starting amine. A carefully selected solvent/anti-solvent system can lead to selective precipitation of the product, leaving the Boc₂O and other impurities in the mother liquor.

boc_protection_workflow start Start: Sluggish Boc Protection & Work-up Issues check_conditions Optimize Reaction: Solvent, Base, Temp start->check_conditions use_quencher Work-up: Use Amine Quencher for Boc₂O check_conditions->use_quencher Reaction Improved crystallize Purification: Attempt Crystallization use_quencher->crystallize Chromatography Difficult complete Pure Product Obtained use_quencher->complete Work-up Successful crystallize->complete Success

Caption: Workflow for optimizing Boc protection and purification.

Question 4: We've observed the formation of a byproduct that appears to be the result of t-butylation on the aromatic ring. How can this be avoided?

Answer: This is a known side reaction associated with the Boc group, particularly during deprotection, but it can also occur under certain protection conditions if acidic catalysts are used or generated.[7] The tert-butyl cation (t-Bu⁺), formed from the decomposition of Boc₂O or the Boc group itself, is an electrophile that can undergo a Friedel-Crafts-type alkylation with electron-rich aromatic rings.

Mitigation Strategies:

  • Avoid Acidic Conditions: Ensure the reaction conditions for the Boc protection remain basic or neutral. The use of strong Lewis acids to catalyze the protection should be avoided.

  • Use Scavengers: If this side reaction is particularly problematic, the addition of a scavenger like triisopropylsilane (TIPS) or anisole during the reaction or work-up can help trap any stray t-butyl cations.

  • Strict Temperature Control: Avoid excessive heating, as it can promote the decomposition of Boc₂O and the formation of t-butyl cations.

References
  • Zhang, J., Chen, F., He, Y. M., & Fan, Q. H. (2015). Asymmetric ruthenium-catalyzed hydrogenation of 2,6-disubstituted 1,5-naphthyridines: access to chiral 1,5-diaza-cis-decalins. Angewandte Chemie International Edition, 54(15), 4622-4625. [Link][1][2]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link][5]

  • Zhang, C., et al. (2023). Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. Molecules, 28(23), 7886. [Link]

  • ResearchGate. (n.d.). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. Retrieved from [Link]

  • MDPI. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]

  • ACS Publications. (2008). Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters. [Link]

  • BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Journal of Undergraduate Research. [Link][3]

  • Reddit. (2021). Having great trouble with a Boc-protection reaction. Retrieved from [Link][6]

  • ResearchGate. (n.d.). Asymmetric Ruthenium‐Catalyzed Hydrogenation of 2,6‐Disubstituted 1,5‐Naphthyridines: Access to Chiral 1,5‐Diaza‐cis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link][4]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link][7]

Sources

Technical Support Center: Stability and Application of the Boc Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the tert-butyloxycarbonyl (Boc) protecting group. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the stability and reactivity of the Boc group. Here, you will find answers to common questions, solutions to frequently encountered experimental problems, and detailed protocols to ensure the success of your synthetic endeavors.

Section 1: Frequently Asked Questions (FAQs): The Fundamentals

This section addresses the core principles governing the use of the Boc protecting group. Understanding these fundamentals is crucial for effective troubleshooting and experimental design.

Q1: What is the Boc protecting group and why is it so widely used?

The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis, particularly in peptide chemistry.[1][2] It converts a nucleophilic and basic amine into a non-nucleophilic carbamate, preventing it from participating in unwanted reactions.[3] Its popularity stems from a combination of factors:

  • Ease of Introduction: It is typically installed in high yield under relatively mild conditions using di-tert-butyl dicarbonate (Boc₂O).[1][4]

  • Robust Stability: The Boc group is highly stable to most bases, nucleophiles, and reductive conditions (e.g., catalytic hydrogenation), making it compatible with a wide range of chemical transformations.[5]

  • Facile Cleavage: It is readily removed under specific acidic conditions, which provides a reliable and clean method for deprotection.[6]

  • Orthogonality: Its acid-labile nature makes it "orthogonal" to other common protecting groups like the base-labile Fmoc group and the hydrogenolysis-labile Cbz group, allowing for selective deprotection in complex molecules.[5][7]

Q2: What is the fundamental mechanism of acid-catalyzed Boc deprotection?

The cleavage of the Boc group is an acid-catalyzed hydrolysis of the carbamate.[4] The mechanism proceeds through several key steps:

  • Protonation: The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid (like TFA or HCl). This is the favored site of protonation because the resulting cation is resonance-stabilized.[3][7]

  • C-O Bond Cleavage: Protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[3][8] The formation of this stable carbocation is the thermodynamic driving force for the reaction.

  • Decarboxylation: The carbamic acid intermediate spontaneously decomposes, releasing carbon dioxide gas and the free amine. The evolution of CO₂ gas is often a visual indicator that the reaction is proceeding.[3]

  • Final Protonation: In the acidic medium, the newly liberated amine is protonated, typically yielding an amine salt (e.g., an ammonium trifluoroacetate or ammonium chloride salt) as the final product.

G

Q3: Why is the Boc group stable under basic and nucleophilic conditions?

The stability of the Boc group to bases and nucleophiles is a key feature of its utility. The reason lies in the mechanism of base-mediated hydrolysis of carbamates (and esters). This reaction requires a nucleophilic attack at the carbonyl carbon.

  • Steric Hindrance: The bulky tert-butyl group sterically hinders the approach of nucleophiles to the carbonyl carbon, significantly slowing down the rate of attack.[9]

  • Electronic Effects: The nitrogen lone pair in the carbamate resonates with the carbonyl group, reducing its electrophilicity compared to an ester.[9]

  • Poor Leaving Group: For the reaction to proceed, it would require the departure of a tert-butoxide ion, which is a strong base and therefore a poor leaving group. The acid-catalyzed pathway is favored because it allows for the departure of a stable tert-butyl cation.[9]

Q4: What does "orthogonality" mean in the context of the Boc group?

In the context of protecting groups, orthogonality refers to the ability to remove one type of protecting group under a specific set of conditions without affecting other types of protecting groups present in the molecule.[10] This principle is fundamental to the synthesis of complex molecules like peptides.[]

The Boc group is a cornerstone of orthogonal strategies because its cleavage conditions are highly specific.

Protecting GroupAbbreviationCleavage ConditionOrthogonal to Boc?
Fluorenylmethyloxycarbonyl FmocBasic (e.g., Piperidine)Yes[5]
Carboxybenzyl Cbz or ZCatalytic Hydrogenation (H₂, Pd/C)Yes[3][5]
Benzyl (ether/ester) BnCatalytic Hydrogenation (H₂, Pd/C)Yes
tert-Butyl (ester/ether) tBuAcidic (e.g., TFA)No [10]

As shown in the table, the Boc group is not orthogonal to tert-butyl esters (OtBu), as both are removed by strong acids.[10] This is a critical consideration in synthetic planning.

Section 2: Troubleshooting Guide: Addressing Common Experimental Issues
Q1: My Boc deprotection reaction is sluggish or incomplete. What are the common causes and how can I fix it?

This is a common issue that can usually be resolved by systematically evaluating the reaction conditions.

  • Insufficient Acid: The most frequent cause is an inadequate amount of acid. The acid not only catalyzes the reaction but also neutralizes the product amine. For substrates containing other basic functional groups, a significant excess of acid may be required.[12]

    • Solution: Increase the equivalents of acid. If using a solution like 20% TFA in DCM, try switching to 50% TFA or even neat TFA.[13][14]

  • Reaction Time and Temperature: Some substrates are sterically hindered or electronically deactivated, requiring more forcing conditions.

    • Solution: Extend the reaction time, monitoring by TLC or LC-MS.[12] Gentle warming (e.g., to 40 °C) can also accelerate the reaction, but use caution if other heat-sensitive groups are present.

  • Solvent Choice: The solvent can significantly impact reaction rates.

    • Solution: Dichloromethane (DCM) is common, but for difficult cases, switching to a different solvent system like 4M HCl in dioxane can be effective.[6][12] Sometimes, using no co-solvent (neat acid) is the best approach.[15]

  • Water Content: While anhydrous conditions are often recommended, trace amounts of water are necessary for the hydrolysis of the carbamate. Overly anhydrous conditions can sometimes slow the reaction.[14]

    • Solution: Ensure your reagents are not overly desiccated. Using commercially available acid solutions (e.g., 4M HCl in dioxane) is generally reliable.

Reagent SystemConcentrationTemperatureTypical TimeNotes & Considerations
TFA / DCM 20-50% (v/v)0 °C to RT30 min - 2 hMost common method. Higher TFA concentration for faster reaction.[1][6]
Neat TFA 100%0 °C to RT15 - 60 minVery fast and effective, but harsh. Use with scavengers if needed.[15]
HCl in Dioxane 4 M0 °C to RT1 - 4 hGood alternative to TFA; product precipitates as HCl salt.[16]
HCl in Methanol/EtOAc 1.25 M - 3 MRT30 min - 2 hUseful when dioxane is not desired.[6]
Aqueous Phosphoric Acid 85%RT2 - 5 hAn environmentally benign and selective option for some substrates.[17]
Q2: I'm observing unexpected side products. What could they be and how can I prevent them?

The primary source of side products in Boc deprotection is the highly reactive tert-butyl cation intermediate generated during the cleavage.[6][18] This electrophile can alkylate any available nucleophiles in the reaction mixture.

  • Common Nucleophiles Prone to Alkylation:

    • Thiol groups (e.g., in Cysteine)

    • Thioethers (e.g., in Methionine)

    • Indole rings (e.g., in Tryptophan)[2]

    • Phenols (e.g., in Tyrosine)

    • Other electron-rich aromatic rings[18]

  • Prevention Strategy: Use of Scavengers Scavengers are nucleophilic compounds added to the reaction mixture to "trap" the tert-butyl cation before it can react with the desired molecule.[6][18]

    • Common Scavengers: Anisole, thioanisole, triethylsilane (TES), or water are frequently used.[6] A typical "cleavage cocktail" might be 95% TFA, 2.5% water, and 2.5% TES.

G

Q3: How can I selectively deprotect a Boc group in the presence of other acid-sensitive functional groups (e.g., t-butyl esters, acetals)?

Standard conditions like 50% TFA will cleave most acid-labile groups. Achieving selectivity requires milder or alternative conditions.

  • Milder Acidic Conditions: The N-Boc group is generally more acid-labile than a tert-butyl ester. This difference can be exploited. Using carefully controlled amounts of HCl in dioxane can sometimes selectively cleave the N-Boc group while leaving a t-butyl ester intact, although this can be substrate-dependent.[16]

  • Lewis Acids: Certain Lewis acids can selectively cleave Boc groups. For example, ZnBr₂ in CH₂Cl₂ can selectively cleave secondary N-Boc groups in the presence of primary ones.[1] Tin(II) triflate [Sn(OTf)₂] has also been reported for selective N-Boc removal.[19]

  • Non-Standard Reagents: A method using oxalyl chloride in methanol has been reported as a mild and selective way to deprotect N-Boc groups, even on complex, medicinally active compounds where traditional acid methods failed.[20] Trimethylsilyl iodide (TMSI) followed by methanol also provides a non-hydrolytic pathway for deprotection under neutral conditions.[4][6]

Q4: My Boc-protected compound is partially degrading during purification. What should I do?

Boc groups can be labile to acidic conditions encountered during purification.

  • Silica Gel Chromatography: Standard silica gel is slightly acidic and can cause partial deprotection, leading to streaking on TLC plates and poor yields.

    • Solution: Neutralize the silica gel by preparing a slurry with a small amount of a suitable base (e.g., 1% triethylamine in the eluent). Alternatively, use neutral alumina for chromatography.

  • Reverse-Phase HPLC: The use of trifluoroacetic acid (TFA) as an ion-pairing agent in the mobile phase (e.g., ACN/H₂O/0.1% TFA) can cause slow cleavage of the Boc group, especially if fractions are left standing for extended periods or concentrated with heat.[21]

    • Solution: Immediately after collection, neutralize the fractions with a base like triethylamine or ammonium bicarbonate before concentration.[21] Lyophilization (freeze-drying) is preferred over rotary evaporation to remove the solvent without heat, which can accelerate deprotection.[21] Using a less acidic additive like formic acid is also an option, though it may compromise peak shape.

Section 3: Key Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of an Amine

This protocol describes a standard method for protecting a primary or secondary amine using Boc anhydride.[22]

  • Dissolution: Dissolve the amine (1.0 eq) in a suitable solvent (e.g., THF, methanol, or a 1:1 mixture of water and dioxane).

  • Base Addition: Add a base such as triethylamine (1.5 eq) or sodium hydroxide (1.5 eq).

  • Reagent Addition: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1–1.5 eq) either as a solid or dissolved in the reaction solvent.

  • Reaction: Stir the mixture at room temperature for 2-16 hours. The reaction is often complete within a few hours. Monitor progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the organic solvent. Dilute the residue with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography if necessary.

Protocol 2: Standard Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol is a robust method for complete deprotection.[16] Caution: TFA is highly corrosive and should be handled in a fume hood.

  • Dissolution: Dissolve the Boc-protected compound (1.0 eq) in anhydrous dichloromethane (DCM). A typical concentration is 0.1–0.5 M.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA, 10-20 eq, or as a 25-50% v/v solution in DCM) to the stirred solution. If the substrate is sensitive to alkylation, add a scavenger (e.g., anisole, 1-2 eq).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Isolation: Add cold diethyl ether to the residue to precipitate the product as the trifluoroacetate salt. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 3: Milder Boc Deprotection using HCl in Dioxane

This method is useful for substrates sensitive to TFA or when an HCl salt is desired.[16]

  • Dissolution: Dissolve the Boc-protected compound (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane or ethyl acetate.

  • Acid Addition: To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5–10 eq).

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Often, the deprotected amine hydrochloride salt will precipitate from the solution. Monitor progress by TLC or LC-MS.

  • Isolation: If a precipitate has formed, collect the product by filtration. Wash the solid with cold dioxane or diethyl ether and dry under vacuum. If no precipitate forms, concentrate the mixture under reduced pressure and triturate the residue with diethyl ether to induce precipitation.

References

Technical Support Center: Synthesis of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile building block. As a key intermediate in medicinal chemistry, ensuring its purity is paramount. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you identify, control, and remove common impurities encountered during its synthesis.

Section 1: Overview of the Synthetic Pathway and Impurity Hotspots

The synthesis of the target compound typically involves the formation of the 5,6,7,8-tetrahydro-1,8-naphthyridine core, followed by the introduction of the 2-propylamine side chain, and culminating in a selective N-Boc protection at the 8-position. Each of these stages presents a unique set of challenges and potential impurity-forming side reactions. The final protection step is particularly critical due to the presence of two nucleophilic nitrogen atoms—the secondary amine within the tetrahydro-1,8-naphthyridine ring (N-8) and the primary amine of the propylamine side chain—leading to potential regioselectivity issues.

G cluster_0 Core Synthesis cluster_1 Final Boc Protection A Pyridine Precursors (e.g., 2-aminonicotinaldehyde) B Friedländer Annulation / Hydrogenation A->B Reaction Impurity1 Impurity A: Unreacted Starting Materials (e.g., 2-aminopyridines) A->Impurity1 C 5,6,7,8-tetrahydro-1,8- naphthyridin-2-propylamine (Diamine Intermediate) B->C Side-chain addition Impurity2 Impurity B: Partially Hydrogenated Intermediates B->Impurity2 E Target Product: 8-N-Boc-5,6,7,8-tetrahydro-1,8- naphthyridin-2-propylamine C->E Selective Protection Impurity3 Impurity C: Isomeric Product (Propylamine-N-Boc) C->Impurity3 Non-selective reaction Impurity4 Impurity D: Di-Boc Product C->Impurity4 Over-reaction Impurity5 Impurity E: Unreacted Diamine C->Impurity5 Incomplete reaction D Boc₂O, Base D->E

Caption: Synthetic pathway and key impurity formation points.

Table 1: Common Impurities and Their Characteristics
Impurity IDImpurity Name/StructureOrigin StepMolecular Weight ( g/mol )Key Analytical Signature
A Unreacted Precursors (e.g., 2-aminopyridine derivatives)Core SynthesisVariableDetected by LC-MS; basic nature allows for easy removal with an acid wash[1].
B Partially Hydrogenated IntermediatesCore SynthesisVariableMass will be 2 or 4 Da less than fully saturated core. Often co-elutes with product in RP-HPLC.
C Isomeric Product (Propylamine-N-Boc)Boc Protection305.43 (Same as product)Same mass as the product in LC-MS. Differentiated by ¹H NMR (different Boc environment) or chromatographic separation.
D Di-Boc ProductBoc Protection405.54 (+100 Da)Mass of [M+100] in LC-MS. Two distinct Boc signals in ¹H NMR. Significantly less polar than the desired product.
E Unreacted Diamine IntermediateBoc Protection205.32 (-100 Da)Mass of [M-100] in LC-MS. Significantly more polar than the product. Will not show a Boc signal in ¹H NMR.
F Residual Solvents (e.g., DMSO, Pyridine)Workup/PurificationVariableDetected by GC-MS or characteristic signals in ¹H NMR. Can often be removed by co-evaporation[1].

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during synthesis and purification in a practical question-and-answer format.

Q1: My LC-MS shows a significant peak with a mass of [M-100] corresponding to the starting diamine. What caused this, and how can I improve the reaction?

A1: This indicates an incomplete Boc protection reaction. The primary cause is often insufficient reactivity of the protecting agent or sub-optimal reaction conditions.

  • Causality: The N-8 position is a secondary amine within an electron-deficient heterocyclic system, which can make it less nucleophilic than a simple aliphatic amine. The reaction may be sluggish due to steric hindrance or inadequate activation.

  • Troubleshooting Steps:

    • Reagent Stoichiometry: Ensure at least 1.1-1.2 equivalents of di-tert-butyl dicarbonate (Boc₂O) are used. The reagent can degrade over time, so using a fresh bottle is recommended.

    • Base Selection: A non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically used. Ensure the base is pure and used in sufficient quantity (at least 1.5 equivalents) to scavenge the acid byproduct.

    • Solvent and Temperature: The reaction is often run in solvents like dichloromethane (DCM) or tetrahydrofuran (THF). If the reaction is slow at room temperature, consider gently heating to 40-50°C[2].

    • Reaction Time: Monitor the reaction by TLC or LC-MS. These reactions can sometimes require extended periods (12-24 hours) to reach completion.

Q2: I've isolated my product, but the LC-MS shows a major impurity with the exact same mass. What is this, and how can I separate it?

A2: You are most likely dealing with the isomeric impurity (Impurity C), where the Boc group has protected the primary amine of the propylamine side chain instead of the intended N-8 position. This is a common challenge due to the competing nucleophilicity of the two nitrogen atoms.

  • Causality: While the primary amine is sterically more accessible, the N-8 secondary amine's reactivity can be modulated by reaction conditions. The formation of this isomer is a kinetic vs. thermodynamic competition.

  • Troubleshooting & Separation:

    • Preventative Measures: Running the reaction at a lower temperature (0°C to room temperature) can sometimes favor protection at the more sterically hindered, but potentially more thermodynamically stable, N-8 position.

    • Purification: This is the most reliable solution. The two isomers have slightly different polarities and can be separated using silica gel column chromatography. The desired N-8 Boc product is typically slightly more polar than the propylamine-N-Boc isomer. A gradient elution system, such as DCM with a slow increase in methanol (e.g., 0-5% MeOH), is usually effective.

    • Analytical Confirmation: The isomers can be definitively identified by 2D NMR techniques like HMBC, which will show a correlation between the Boc carbonyl carbon and the protons adjacent to the nitrogen it is attached to.

Q3: My LC-MS shows a peak at [M+100], and the ¹H NMR has two broad singlets in the 1.4-1.6 ppm range. What is this impurity?

A3: This is the di-Boc protected byproduct (Impurity D), where both the N-8 and the propylamine nitrogens have been protected.

  • Causality: This occurs when an excess of Boc₂O is used, especially under forcing conditions (high temperature or prolonged reaction time).

  • Troubleshooting & Removal:

    • Control Stoichiometry: The most effective preventative measure is to use close to one equivalent of Boc₂O (e.g., 1.05 eq). Add the Boc₂O slowly to the reaction mixture to avoid localized high concentrations.

    • Purification: The di-Boc product is significantly less polar than your desired mono-Boc product. It will elute much earlier from a silica gel column, making it relatively easy to separate via column chromatography[1].

Q4: How can I effectively remove residual high-boiling solvents like pyridine or DMSO from my final product?

A4: These solvents can be persistent, but several techniques are effective for their removal.

  • Acid Wash (for basic solvents): For a basic solvent like pyridine, an acidic wash during the aqueous workup is highly effective[1]. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute acid such as 1M HCl. The pyridine will be protonated and partition into the aqueous layer.

  • Aqueous Wash (for DMSO): DMSO has high water solubility. Multiple washes with water or brine during the workup will extract the majority of the DMSO from the organic layer[1].

  • Co-evaporation (Azeotroping): For trace amounts of high-boiling solvents, co-evaporation is an excellent technique. Dissolve the product in a lower-boiling solvent like toluene and evaporate under reduced pressure. The toluene forms an azeotrope with the residual solvent, helping to pull it off[1]. Repeat this process 2-3 times for best results.

Section 3: Experimental Protocols

Protocol 1: Purification of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine by Silica Gel Column Chromatography

This protocol is designed to separate the desired product from the isomeric impurity (C), the di-Boc byproduct (D), and the unreacted diamine (E).

  • Column Preparation: Select a glass column appropriate for the scale of your crude material (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight). Pack the column with silica gel as a slurry in the initial, least polar eluent (e.g., 100% Dichloromethane).

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. In a separate flask, add a small amount of silica gel (approx. 2-3 times the weight of your crude product) and add your dissolved sample. Evaporate the solvent to obtain a dry, free-flowing powder. This dry-loading method generally provides better separation. Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with 100% DCM. The non-polar di-Boc impurity (D) will elute first. Gradually increase the polarity of the eluent by slowly adding methanol. A typical gradient might be:

    • 100% DCM (2 column volumes)

    • 1% MeOH in DCM (5 column volumes)

    • 2% MeOH in DCM (5 column volumes)

    • Continue increasing the MeOH percentage slowly (e.g., by 0.5-1% increments) until the desired product elutes. The isomeric impurity (C) will likely elute just before or after your product. The highly polar unreacted diamine (E) will elute last or remain on the column.

  • Fraction Analysis: Collect fractions and analyze them by TLC or LC-MS to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

G cluster_0 Troubleshooting Workflow Start Analyze Crude Product (LC-MS, TLC) CheckMass Major Impurity Peak(s)? Start->CheckMass MassType What is the Mass? CheckMass->MassType Yes End Pure Product CheckMass->End No (Product >95% pure) Action1 Column Chromatography (DCM/MeOH Gradient) MassType->Action1 [M] or [M+100] Action2 Re-run Reaction (Adjust Stoichiometry/Time) MassType->Action2 [M-100] Action3 Acid Wash during Workup MassType->Action3 Basic Impurities (e.g., Pyridine) Action1->End Action2->Start Action3->Start

Caption: A general troubleshooting workflow for product purification.

Protocol 2: Generic HPLC Method for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of the final compound[3][4].

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) or Formic acid in Acetonitrile.

  • Gradient: Start with 5-10% B for 2 minutes, ramp to 95% B over 15-20 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm and 280 nm.

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a 50:50 mixture of water and acetonitrile. Ensure it is fully dissolved before injection.

References

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • ResearchGate. (2020). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. Retrieved from [Link]

  • PubMed. (2007). Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists. Retrieved from [Link]

  • Advances in Bioresearch. (2023). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved from [Link]

  • PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2009). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Chemtips. (2012). Reactions that Work: Boc Protection. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Failed Reactions Involving 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic reactions involving 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the chemical modification of this versatile building block. The following question-and-answer format directly addresses specific experimental failures, providing causative explanations and actionable solutions.

I. Understanding the Reagent: Key Physicochemical Properties

Before troubleshooting, it is crucial to understand the inherent properties of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine (CAS #: 886362-44-3).[1]

PropertyValue/DescriptionImplication for Reactivity
Molecular Formula C₁₆H₂₅N₃O₂---
Molecular Weight 291.39 g/mol Affects stoichiometry calculations.
Key Functional Groups Primary aliphatic amine, Boc-protected secondary aromatic amine, Tetrahydronaphthyridine coreThe primary amine is the intended site of reaction in many cases. The Boc group offers protection but can be labile under certain acidic conditions. The heterocyclic core can influence catalyst activity.
Solubility Generally soluble in common organic solvents (e.g., DCM, THF, DMF). Poor solubility in non-polar solvents and water.Inadequate solubility can lead to poor reaction kinetics and incomplete conversions.[2][3]
Stability The Boc group is sensitive to strong acids and high temperatures.[4][5][6]Unintentional deprotection can lead to side reactions and complex product mixtures.

II. Frequently Asked Questions (FAQs) & Troubleshooting Common Failures

A. Amide Coupling Reactions (e.g., with a carboxylic acid)

Question 1: My amide coupling reaction shows low to no conversion of the starting amine. What are the likely causes?

Several factors can contribute to a failed amide coupling reaction. A systematic approach to troubleshooting is recommended.

dot

Caption: Troubleshooting workflow for failed amide couplings.

  • Cause A: Inefficient Carboxylic Acid Activation. The formation of an amide bond requires the activation of the carboxylic acid to make it more electrophilic. If the coupling reagent is ineffective, the reaction will not proceed.

    • Solution:

      • Choice of Coupling Reagent: For sterically hindered or electronically deactivated carboxylic acids, standard reagents like DCC may be insufficient. Consider using more potent activating agents such as HATU, HBTU, or a combination of EDC with an additive like HOBt or HOAt. These additives can reduce side reactions and improve yields.

      • Formation of an Acyl Halide: A more reactive alternative is to convert the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This highly electrophilic intermediate will readily react with the primary amine.

  • Cause B: Steric Hindrance. The bulky tetrahydronaphthyridine core, coupled with a potentially large carboxylic acid partner, can create significant steric hindrance around the reactive primary amine.[7][8][9] This slows down the reaction rate.

    • Solution:

      • Increase Reaction Temperature and Time: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for potential side reactions or decomposition.

      • Prolonged Reaction Time: Allow the reaction to stir for an extended period (24-48 hours) at room temperature.

  • Cause C: Inappropriate Base. The choice and amount of base are critical.

    • Solution:

      • Use a Non-Nucleophilic, Hindered Base: Triethylamine (TEA) can sometimes cause side reactions. A bulkier, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is often a better choice to scavenge the acid byproduct without competing with the primary amine.

      • Stoichiometry: Ensure at least one equivalent of base is used if starting from the free amine and carboxylic acid, and two equivalents if the amine is a salt (e.g., hydrochloride).

  • Cause D: Poor Solubility. If either of the starting materials is not fully dissolved, the reaction will be slow and incomplete.[2][3]

    • Solution: Switch to a more polar aprotic solvent like DMF or NMP. Gentle heating can also improve solubility.

Question 2: I'm observing an unexpected product with a lower molecular weight and the loss of the Boc group. What happened?

This indicates unintended deprotection of the 8-N-Boc group.

  • Cause: Acidic Conditions. The Boc group is notoriously labile under acidic conditions.[5][6][10]

    • Scenario 1: Amine Salt. If your starting 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine is an HCl or TFA salt, and you have not used a sufficient amount of base to neutralize it, the reaction medium will be acidic, leading to Boc cleavage.

    • Scenario 2: Acidic Additives. Some coupling protocols may generate acidic byproducts that can cause deprotection over long reaction times.

    • Solution:

      • Ensure Adequate Base: Always use at least two equivalents of a non-nucleophilic base like DIPEA when your amine is provided as an acid salt.

      • Purification Conditions: Avoid acidic conditions during workup and purification. For example, reverse-phase HPLC with TFA in the mobile phase can cleave the Boc group.[4] If acidic conditions are unavoidable, they should be brief and at low temperatures.

B. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Question 3: My Suzuki-Miyaura coupling reaction with an aryl halide is failing, and I'm recovering my starting materials. Why?

Failed Suzuki couplings are common and often related to the catalyst, base, or solvent system.

dot

Caption: Key factors to address in failed Suzuki couplings.

  • Cause A: Catalyst Inhibition/Decomposition. The nitrogen atoms in the naphthyridine ring can coordinate with the palladium center, potentially inhibiting the catalytic cycle.[11]

    • Solution:

      • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[11][12] These ligands can promote the desired catalytic cycle over catalyst inhibition.

      • Catalyst Choice: While Pd(PPh₃)₄ is common, it may not be optimal. Consider more robust pre-catalysts like Pd₂(dba)₃ with a suitable ligand.[12]

  • Cause B: Inappropriate Base or Solvent. The choice of base and solvent is interdependent and crucial for the transmetalation step.[13][14]

    • Solution:

      • Base Screening: A common starting point is K₂CO₃ in a solvent mixture like dioxane/water. However, for challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ may be necessary.[12]

      • Solvent System: Ensure your solvent is thoroughly degassed to prevent oxidation of the Pd(0) catalyst. Using anhydrous solvents can sometimes be beneficial, although a small amount of water can be crucial for some base/solvent systems.[15]

  • Cause C: Boronic Acid Decomposition (Protodeboronation). Boronic acids can be unstable and decompose to the corresponding arene, especially in the presence of water and at elevated temperatures.

    • Solution:

      • Use Fresh Boronic Acid: Ensure the quality of your boronic acid or its ester derivative.

      • Anhydrous Conditions: If protodeboronation is suspected, switch to strictly anhydrous conditions.

      • Use Boronic Esters: Pinacol esters of boronic acids (BPin) are often more stable and can be used as an alternative.

Question 4: I'm observing significant amounts of homocoupled product from my boronic acid and/or dehalogenated starting material. What is causing these side reactions?

These are common side reactions in palladium-catalyzed couplings.

  • Cause A: Homocoupling of Boronic Acid. This typically occurs due to the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), promoting the homocoupling pathway.

    • Solution: Rigorously degas all solvents and reagents before adding the palladium catalyst. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[11]

  • Cause B: Dehalogenation of the Aryl Halide. The palladium catalyst can react with hydride sources in the reaction mixture, leading to reductive dehalogenation.[12]

    • Solution:

      • Choice of Base and Solvent: Use a non-coordinating, milder base if possible. Ensure solvents are pure and free from potential hydride donors.

      • Reaction Time: Shorter reaction times can sometimes minimize the extent of dehalogenation.[11]

III. Experimental Protocols

Protocol 1: General Amide Coupling using HATU
  • To a solution of the carboxylic acid (1.1 equivalents) in anhydrous DMF (0.1 M), add HATU (1.1 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the acid.

  • Add a solution of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine (1.0 equivalent) in a minimum amount of anhydrous DMF.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add the aryl halide (1.0 equivalent), boronic acid or ester (1.5 equivalents), and K₃PO₄ (2.0 equivalents).

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and degassed water (typically a 10:1 ratio, 0.1 M).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

IV. References

  • Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • PubMed. (2005). Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists. Retrieved from [Link]

  • Reddit. (2021). Having great trouble with a Boc-protection reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Bautista, A., et al. (2022). A real space picture of the role of steric effects in SN2 reactions. Scientific Reports, 12(1), 4238. [Link]

  • ResearchGate. (2008). Deprotection of different N-Boc-compounds. Retrieved from [Link]

  • Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Reddit. (2021). Effect on steric hindrance on nucleophiles. Retrieved from [Link]

  • ResearchGate. (2004). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • ResearchGate. (2020). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

  • ResearchGate. (2005). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. Retrieved from [Link]

  • ResearchGate. (2009). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]

  • ChemRxiv. (2024). Friedel-Crafts Reactions for Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (2022). Intramolecular cyclization of N‐Boc derivatives 13. Reaction conditions. Retrieved from [Link]

  • Chemspace. (n.d.). 5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDIN-2-PROPYLAMINE. Retrieved from [Link]

  • MDPI. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • AHH Chemical. (n.d.). 8-N-BOC-5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDIN-2-PROPIONIC ACID. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • PubMed Central. (2007). Friedel-Crafts Acylation with Amides. Retrieved from [Link]

  • PubMed. (1993). (S)- and (R)-8-(di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz[e]indole-1-carbaldehyde: a new class of orally active 5-HT1A-receptor agonists. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Catalytic Hydrogenation for Tetrahydro-1,8-naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tetrahydro-1,8-naphthyridines via catalytic hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Tetrahydro-1,8-naphthyridines are core scaffolds in numerous molecules with significant therapeutic and biological activities.[1] However, their synthesis through the hydrogenation of the aromatic 1,8-naphthyridine core can present unique challenges, including catalyst deactivation, low yields, and poor selectivity.

This document moves beyond simple protocols to explain the causality behind experimental choices, providing you with a robust framework for troubleshooting and optimizing your reactions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the catalytic hydrogenation of 1,8-naphthyridines in a direct question-and-answer format.

Question 1: My reaction shows low or no conversion of the 1,8-naphthyridine starting material. What are the likely causes and how can I fix it?

Answer:

Low or no conversion is one of the most common issues and can typically be traced back to the catalyst, the reaction conditions, or the purity of your reagents.

Potential Cause A: Inactive Catalyst The catalyst is the heart of the reaction, and its activity is paramount.

  • Explanation: Heterogeneous catalysts like Palladium on carbon (Pd/C) can lose activity over time due to oxidation or improper storage. A previously used or old bottle of catalyst may be inactive.[2]

  • Solution:

    • Use a Fresh Catalyst: Always try the reaction with a fresh bottle of catalyst from a reputable supplier to establish a baseline.

    • Test for Activity: If you suspect your catalyst, you can test it on a simple, reliable substrate (e.g., reduction of an alkene) to confirm its activity.

    • Consider a More Active Catalyst: If standard Pd/C is ineffective, consider more active catalysts. Pearlman's catalyst (Pd(OH)₂/C) is often more effective for N-heterocycles.[2] For certain substrates, Rhodium (Rh) or Ruthenium (Ru) catalysts may offer better performance and are sometimes less prone to poisoning by nitrogen compounds.[3][4]

Potential Cause B: Catalyst Poisoning Catalyst poisoning occurs when a substance binds strongly to the active sites of the catalyst, rendering it inactive.

  • Explanation: N-heterocycles themselves can act as catalyst poisons. More commonly, impurities in the starting material or solvent are the culprits. Sulfur-containing compounds (thiols, thioethers) are notorious poisons for palladium catalysts.[2][5] Additionally, byproducts formed during the reaction, particularly nitrogen-rich oligomers, can accumulate on the catalyst surface and block active sites.[6]

  • Solution:

    • Purify Starting Materials: Ensure your 1,8-naphthyridine substrate is highly pure. Recrystallization or column chromatography can remove critical impurities.

    • Use High-Purity Solvents: Use dry, high-purity (or "hydrogenation grade") solvents.

    • Increase Catalyst Loading: As a temporary fix, increasing the catalyst loading (e.g., from 10 wt% to 20 wt%) can sometimes overcome the effects of trace poisons. However, this is not an ideal long-term solution.

    • Filter and Add Fresh Catalyst: If you suspect poisoning by an impurity, you can sometimes filter the reaction mixture through a pad of Celite® to remove the poisoned catalyst and then add a fresh batch to the filtrate.[5]

Potential Cause C: Inadequate Reaction Conditions The physical parameters of the reaction must be sufficient to drive the hydrogenation.

  • Explanation: Insufficient hydrogen pressure, poor agitation, or low temperature can lead to a stalled reaction. For the hydrogenation of aromatic systems, sufficient energy and mass transfer of hydrogen to the catalyst surface are critical.

  • Solution:

    • Increase Hydrogen Pressure: While many reductions can be done with a hydrogen balloon, aromatic ring hydrogenation often requires higher pressures. Using a dedicated hydrogenation apparatus (e.g., a Parr shaker) to increase pressure can dramatically improve conversion.[2][5]

    • Improve Agitation: Ensure vigorous stirring. The goal is to keep the solid catalyst suspended in the solution to maximize contact with the substrate and dissolved hydrogen. A large solvent surface area is also beneficial.[2]

    • Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can increase the reaction rate, but must be done with caution due to the flammability of hydrogen gas.[2]

    • Solvent Choice: The choice of solvent can be critical. While polar solvents like ethanol or methanol are common, using acetic acid can sometimes facilitate the reaction by protonating the nitrogen atoms of the naphthyridine ring, making it more susceptible to reduction.[2]

Troubleshooting Summary Table
IssuePotential CauseRecommended Action
Low/No Conversion Inactive CatalystUse a fresh bottle of catalyst; consider a more active variant like Pd(OH)₂/C.[2]
Catalyst PoisoningPurify starting materials and solvents; increase catalyst loading; filter and add fresh catalyst.[5][6]
Inadequate ConditionsIncrease H₂ pressure, improve stirring, moderately increase temperature, or switch to a solvent like acetic acid.[2][5]
Poor Selectivity Over-reductionMonitor reaction closely by TLC/LC-MS; use a less active catalyst or milder conditions (lower pressure/temp).
Isomer FormationScreen different catalysts (e.g., Pd vs. Rh); modify the solvent system; refer to literature for specific substrates.[7]
Catalyst Deactivation Product InhibitionIncrease solvent volume to reduce product concentration; consider a flow chemistry setup.
(on reuse)Pore BlockageWash the recovered catalyst with appropriate solvents (e.g., chloroform, acetic acid) before reuse.[8]

Question 2: My reaction is producing a mixture of partially and fully hydrogenated products. How can I improve selectivity for the tetrahydro-1,8-naphthyridine?

Answer:

Achieving selective hydrogenation to the tetrahydro state without proceeding to the fully saturated decahydro species is a common challenge.

  • Explanation: Over-reduction occurs when the desired tetrahydro product successfully competes with the starting material for active sites on the catalyst, leading to further hydrogenation. This is often a function of catalyst activity and reaction conditions.

  • Solution:

    • Monitor the Reaction Closely: The simplest solution is to stop the reaction at the right time. Monitor the reaction's progress frequently using Thin Layer Chromatography (TLC), HPLC, or LC-MS. Track the disappearance of the starting material and the appearance of the desired product.

    • Use Milder Conditions: Reduce the hydrogen pressure and/or temperature. Milder conditions will slow the overall reaction rate but can significantly enhance selectivity by reducing the rate of the second hydrogenation step more than the first.

    • Choose a Less Active Catalyst: If Pearlman's catalyst (Pd(OH)₂/C) is causing over-reduction, switch to a standard 5% or 10% Pd/C, which is generally less active.[9]

    • Catalyst Modifiers/Poisons: In some advanced applications, the controlled addition of a catalyst "poison" or modifier (like quinoline or sulfur compounds) can be used to selectively inhibit the over-reduction pathway. This is a delicate process that requires careful optimization.

Question 3: I am observing poor regioselectivity, with hydrogenation occurring on the wrong pyridine ring. How can I control which ring is reduced?

Answer:

The 1,8-naphthyridine core has two pyridine rings, and controlling which one is hydrogenated can be influenced by electronic and steric factors of the substrate, as well as the catalyst system.

  • Explanation: The substitution pattern on the 1,8-naphthyridine ring dictates the electron density of each pyridine ring. Electron-withdrawing groups can deactivate a ring towards hydrogenation, while electron-donating groups can activate it. The choice of catalyst metal can also influence regioselectivity.

  • Solution:

    • Catalyst Screening: Different metals have different affinities. Palladium and Rhodium catalysts, for instance, can exhibit different regioselectivity on the same substrate.[7] A screen of different supported noble metal catalysts (Pd/C, Pt/C, Rh/C, Ru/C) is a logical first step.[3]

    • Solvent and pH: The solvent system can play a crucial role. In acidic media (e.g., using acetic acid as a solvent), the protonation pattern of the two nitrogen atoms can change, thereby altering the relative reactivity of the two rings.

    • Protecting Groups: While more synthetically intensive, the strategic installation of a protecting group or a directing group on one part of the molecule can sterically block the catalyst from accessing one ring, forcing hydrogenation to occur at the desired location.

Experimental Workflows & Protocols

Diagram: General Catalytic Hydrogenation Workflow

The following diagram outlines the standard workflow for a lab-scale catalytic hydrogenation reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A 1. Assemble Glassware (3-Neck RBF, Condenser) B 2. Add Substrate & Solvent A->B C 3. Add Magnetic Stir Bar B->C D 4. Purge with Inert Gas (N₂ or Ar) C->D E 5. Add Catalyst (under inert atmosphere) D->E F 6. Purge with H₂ Gas (3x vacuum/H₂ cycles) E->F G 7. Stir Vigorously (Monitor H₂ uptake & TLC) F->G H 8. Purge with Inert Gas (to remove H₂) G->H I 9. Filter through Celite® (Keep catalyst wet!) H->I J 10. Concentrate Filtrate I->J K 11. Purify Product (Chromatography/Recrystallization) J->K

Caption: Standard laboratory workflow for catalytic hydrogenation.

Protocol: General Procedure for Hydrogenation of 2-phenyl-1,8-naphthyridine

This protocol is a representative example and should be adapted based on the specific substrate and desired outcome.

Materials:

  • 2-phenyl-1,8-naphthyridine

  • Palladium, 10% on activated carbon (10 wt% of substrate)

  • Methanol (reagent grade)

  • Three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a gas inlet adapter, and a rubber septum

  • Hydrogen balloon or Parr hydrogenation apparatus

  • Celite® 545

Procedure:

  • Reactor Setup: In a 100 mL three-neck round-bottom flask, dissolve 2-phenyl-1,8-naphthyridine (1.0 g, 4.85 mmol) in methanol (40 mL).

  • Inerting: Seal the flask and purge the system with nitrogen or argon for 10-15 minutes to remove all oxygen.

  • Catalyst Addition: While maintaining a positive pressure of inert gas, carefully add 10% Pd/C (0.10 g, 10 wt%). Safety Note: Pd/C can be pyrophoric, especially when dry. Never add the dry catalyst to a solvent in an air atmosphere; solvent vapors can ignite.[10] Always handle under an inert atmosphere.

  • Hydrogenation: Evacuate the flask under vacuum and backfill with hydrogen gas. Repeat this vacuum/hydrogen cycle three times to ensure the atmosphere is pure hydrogen. If using a balloon, ensure it is securely attached.

  • Reaction: Stir the suspension vigorously at room temperature. The reaction progress can be monitored by observing the uptake of hydrogen (if using a quantitative system) or by periodically taking aliquots via syringe for TLC or LC-MS analysis.

  • Work-up: Once the reaction is complete (typically when starting material is no longer visible by TLC), carefully purge the flask with nitrogen or argon to remove all residual hydrogen.

  • Filtration: Prepare a small plug of Celite® in a Büchner or Hirsch funnel and wet it with methanol. Carefully filter the reaction mixture through the Celite® plug to remove the palladium catalyst. Wash the flask and the Celite® pad with additional methanol (2 x 10 mL) to ensure all product is recovered. Safety Note: Do not allow the filtered catalyst cake to dry completely on the funnel, as it can ignite upon contact with air. Keep it wet with solvent until it can be disposed of properly.[10]

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.

  • Purification: Purify the crude 2-phenyl-1,2,3,4-tetrahydro-1,8-naphthyridine by column chromatography on silica gel or by recrystallization as needed.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst for my 1,8-naphthyridine hydrogenation?

A1: Catalyst selection is substrate-dependent. A good starting point is 10% Pd/C , as it is a versatile and widely used catalyst for hydrogenating various functional groups.[9][11] If this proves ineffective or causes side reactions, consider the following:

  • For difficult reductions or to remove benzyl protecting groups: Pd(OH)₂/C (Pearlman's catalyst) is often more active.[2]

  • To avoid hydrogenolysis (e.g., dehalogenation): A modified catalyst like Platinum on carbon modified by sulfur can be effective.[11]

  • For high functional group tolerance: Ruthenium on carbon (Ru/C) can sometimes hydrogenate aromatic rings while leaving other groups like esters intact.[11]

  • When experiencing catalyst poisoning: Rhodium on carbon (Rh/C) is known to be more resistant to poisoning by nitrogen-containing compounds compared to palladium.[4]

The logical flow for catalyst selection is visualized below.

G cluster_good cluster_bad cluster_solutions start Start: 1,8-Naphthyridine Substrate cat_choice Initial Choice: 10% Pd/C start->cat_choice outcome Reaction Outcome? cat_choice->outcome good Success! Proceed to Optimization outcome->good Good Conversion reason Reason for Failure? outcome->reason Poor Result no_rxn No/Low Conversion reason->no_rxn No Reaction poison Poisoning Suspected reason->poison Activity Loss side_rxn Side Reactions (e.g., Dehalogenation) reason->side_rxn Selectivity Issue sol_no_rxn Try More Active Catalyst: Pd(OH)₂/C no_rxn->sol_no_rxn sol_poison Try Poison-Resistant Catalyst: Rh/C poison->sol_poison sol_side_rxn Try Modified Catalyst: Pt/C (sulfur-modified) side_rxn->sol_side_rxn sol_no_rxn->outcome sol_poison->outcome sol_side_rxn->outcome

Caption: Decision tree for initial catalyst selection.

Q2: What are the key safety considerations for catalytic hydrogenation?

A2: Safety is paramount. The primary hazards are the flammability of hydrogen gas and the pyrophoric nature of many catalysts.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Always work in a well-ventilated fume hood, away from ignition sources. Ensure all connections in your apparatus are secure to prevent leaks.

  • Pyrophoric Catalysts: Catalysts like Pd/C and Raney Nickel can ignite spontaneously in air, especially when finely divided and dry. Never handle the dry powder in the open air. Keep the catalyst blanketed under an inert gas (N₂ or Ar) or as a wet slurry.[10]

  • Proper Quenching and Disposal: After filtration, the catalyst remains active. Do not leave the filter cake exposed to air on the funnel. Quench it by transferring the wet cake to a separate flask of water. This allows for slow, controlled oxidation. Dispose of the quenched catalyst according to your institution's hazardous waste guidelines.

Q3: Can transfer hydrogenation be used as an alternative to high-pressure hydrogen gas?

A3: Yes, transfer hydrogenation is an excellent alternative that avoids the need for flammable, high-pressure H₂ gas. In this method, a stable organic molecule serves as the hydrogen donor.

  • Common Hydrogen Donors: Formic acid, ammonium formate, and cyclohexene are frequently used.[12] More recently, molecules like indoline and tetrahydroquinolines have been employed as both hydrogen donors and coupling partners in iridium-catalyzed reactions to functionalize 1,8-naphthyridines.[13][14][15]

  • Advantages: This approach offers enhanced safety and operational simplicity, often allowing reactions to be run in standard laboratory glassware without specialized pressure equipment.[13]

  • Catalysts: While Pd/C can be used, iridium and ruthenium complexes are particularly effective for transfer hydrogenation processes.[13][16]

References

  • Hydrogenation of heterocyclic compounds by the supported 5% Rh/C-Al/H2O catalytic system. ResearchGate. Available at: [Link]

  • Supported Metal Catalysts for the Synthesis of N-Heterocycles. MDPI. Available at: [Link]

  • Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. MDPI. Available at: [Link]

  • Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives. Organic Letters. Available at: [Link]

  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. Available at: [Link]

  • Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. PMC - NIH. Available at: [Link]

  • Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. ResearchGate. Available at: [Link]

  • Synthesis of functionalized tetrahydrodibenzo[b,g][3][17]naphthyridin-1(2H)-ones through base-promoted annulation of quinoline-derived dipolarophiles and cyclic enaminones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. PMC - NIH. Available at: [Link]

  • A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. Available at: [Link]

  • Hydrogen-Transfer-Mediated α-Functionalization of 1,8-Naphthyridines by a Strategy Overcoming the Over-Hydrogenation Barrier. PubMed. Available at: [Link]

  • Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. ResearchGate. Available at: [Link]

  • SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. ResearchGate. Available at: [Link]

  • Homogeneous Catalytic System for Reversible Dehydrogenation−Hydrogenation Reactions of Nitrogen Heterocycles with Reversible Interconversion of Catalytic Species. Journal of the American Chemical Society. Available at: [Link]

  • Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow. Available at: [Link]

  • My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? Reddit. Available at: [Link]

  • Studies on Naphthyridines. V. Catalytic Reduction of Naphthyridines. Scilit. Available at: [Link]

  • Optimization of 1,8-Naphthyridine Derivatives Using Ultrasonic Method: Synthesis, Characterization, and Enhanced Properties Study. Vidhyayana. Available at: [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry. Available at: [Link]

  • A Functional-Group-Tolerant Catalytic trans Hydrogenation of Alkynes. Angewandte Chemie International Edition. Available at: [Link]

  • Solving Issues with Heterogeneous Catalytic Hydrogenation. Wordpress. Available at: [Link]

  • Hydrogenation reaction tips and tricks. Reddit. Available at: [Link]

  • Optimization of the catalytic hydrogenation of terebinth by a Ni-based catalyst. Catalysis Science & Technology. Available at: [Link]

  • Palladium on carbon. Wikipedia. Available at: [Link]

  • Initial solvent effect studies for synthesis of tetrahydro- pyridines with 10 mol% catalyst. ResearchGate. Available at: [Link]

  • Deactivation and reactivation of Pd/C catalyst used in repeated batch hydrodechlorination of PCE. ResearchGate. Available at: [Link]

  • Catalytic transfer hydrogenation of N2 to NH3 via a photoredox catalysis strategy. Science. Available at: [Link]

  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. Available at: [Link]

  • Activation method of inactive Pd/C catalyst in hydrogenation reaction. Google Patents.
  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). ResearchGate. Available at: [Link]

  • A Mild Synthesis of Substituted 1,8-Naphthyridines. The Royal Society of Chemistry. Available at: [Link]

  • Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline. PMC - NIH. Available at: [Link]

Sources

Technical Support Center: N-tert-Butoxycarbonylation of Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-tert-butoxycarbonylation (Boc) of amines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the common challenges encountered during this fundamental protecting group strategy. Here, we move beyond simple protocols to explore the underlying mechanisms of side reactions and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My primary amine is forming a significant amount of an N,N-di-Boc byproduct. What's causing this over-reaction and how can I favor mono-protection?

A1: Understanding the Causality:

The formation of the N,N-di-Boc derivative occurs when the initially formed mono-Boc protected amine, which still possesses a proton on the nitrogen, is deprotonated and acts as a nucleophile to react with a second molecule of di-tert-butyl dicarbonate (Boc₂O).[1] This side reaction is particularly favored under forcing conditions, such as elevated temperatures, prolonged reaction times, or the use of a strong, non-nucleophilic base in the presence of excess Boc₂O. The use of 4-(dimethylamino)pyridine (DMAP) as a catalyst can also accelerate this side reaction.[2][3]

Troubleshooting & Preventative Measures:

  • Stoichiometry is Key: Carefully control the stoichiometry of your reagents. Use a slight excess (1.05-1.2 equivalents) of Boc₂O. A large excess of the anhydride is a primary driver for di-Boc formation.

  • Mind Your Base: If a base is necessary, opt for a weaker, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Stronger bases can more readily deprotonate the mono-Boc product, increasing its nucleophilicity. In many cases, for simple aliphatic amines, the reaction can proceed without any base.[4]

  • DMAP Dosage: If using DMAP as a catalyst, ensure it is used in truly catalytic amounts (0.01-0.1 equivalents). DMAP significantly activates the Boc anhydride, making it more susceptible to reaction with the less nucleophilic mono-Boc amine.[2][3]

  • Temperature Control: Maintain a low to ambient reaction temperature (0 °C to room temperature). Increased temperatures provide the activation energy needed for the less favorable second Boc addition.

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting amine is consumed to prevent further reaction.

Q2: I'm attempting to protect an electron-deficient aniline, and the reaction is either extremely sluggish or fails completely. Why is this happening and what conditions should I use?

A2: The Challenge of Low Nucleophilicity:

Electron-deficient anilines, particularly those bearing electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃), are significantly less nucleophilic than their aliphatic counterparts.[5] The lone pair on the nitrogen is delocalized into the aromatic ring, reducing its availability to attack the carbonyl carbon of the Boc anhydride. Standard reaction conditions are often insufficient to drive this reaction to completion.[1][5]

Strategies for Success:

  • Catalyst is Crucial: The use of a catalyst is often mandatory. DMAP is a common choice, as it reacts with Boc₂O to form a highly reactive intermediate that is more susceptible to attack by the weakly nucleophilic aniline.[3][6]

  • Solvent Effects: Alcoholic solvents, such as methanol or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have been shown to significantly accelerate the Boc protection of aromatic amines, even without the addition of a base.[7][8] These solvents can participate in hydrogen bonding, stabilizing the transition state.[8]

  • Elevated Temperature: Gentle heating (40-50 °C) may be necessary to overcome the activation energy barrier. However, this should be done with caution and careful monitoring to avoid potential side reactions.

  • Alternative Reagents: In particularly challenging cases, consider alternative, more reactive Boc-donating reagents such as 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON).

Q3: When protecting an amino acid, I'm observing a complex mixture of products, including what appears to be a dimer of my starting material. What is the cause of this side reaction?

A3: The Mixed Anhydride Problem:

This is a classic side reaction when protecting amino acids under non-aqueous basic conditions. The carboxylate anion of the amino acid can act as a nucleophile and attack the Boc anhydride.[9] This forms a mixed anhydride intermediate. This activated carboxylic acid is now susceptible to nucleophilic attack by the amine of another amino acid molecule, leading to the formation of a peptide dimer.[1][9]

The Aqueous Solution:

The most effective way to prevent this is to perform the reaction in an aqueous basic medium.[1][9]

  • Mechanism of Prevention: In the presence of water and a base (like NaOH or NaHCO₃), any mixed anhydride that forms is rapidly hydrolyzed back to the starting carboxylate.[1][9] The reaction of the amine with Boc₂O is generally much faster than the hydrolysis of the Boc anhydride itself, allowing for efficient N-protection while suppressing the dimerization pathway.[1]

Recommended Protocol for Amino Acid Protection:

  • Dissolve the amino acid in a 1:1 mixture of water and a co-solvent like THF or dioxane.

  • Add 2-3 equivalents of a base such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to deprotonate the carboxylic acid and increase solubility.

  • Cool the solution to 0 °C.

  • Slowly add 1.1 equivalents of Boc₂O, either neat or dissolved in the co-solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform an acidic workup to protonate the carboxylate and extract the N-Boc protected amino acid.[9]

Q4: My reaction workup is difficult, and I suspect the formation of isocyanate or urea byproducts. Under what conditions do these form?

A4: Unmasking Hidden Pathways:

Isocyanate and urea formation are potential side reactions, often associated with base-catalyzed protocols.[10]

  • Isocyanate Formation: In the presence of a base, particularly with hindered amines, an elimination reaction can occur from the carbamic acid intermediate, leading to the formation of a reactive isocyanate. This is more prevalent with certain reagents and conditions and can be a significant issue when using phosgene alternatives, though less common with Boc₂O under standard conditions.[11]

  • Urea Formation: If an isocyanate is formed, it can be trapped by any unreacted amine in the reaction mixture, leading to the formation of a urea byproduct.[12]

Minimizing these Side Reactions:

  • Catalyst-Free Conditions: Whenever possible, especially for nucleophilic amines, consider catalyst-free conditions. Several methods have been developed using water or other solvent systems that avoid the need for a base, thereby minimizing these side reactions.[10][13]

  • Control of Basicity: Avoid using an excessive amount of a strong base. The choice of a milder base like NaHCO₃ in aqueous systems is often sufficient to drive the reaction without promoting side pathways.

Data Summary & Reaction Conditions

Amine Type Reactivity Common Side Reactions Recommended Conditions
Primary Aliphatic HighN,N-di-Boc formation1.1 eq. Boc₂O, THF or CH₂Cl₂, RT, optional 1.2 eq. TEA
Secondary Aliphatic ModerateSlower reaction rates1.2 eq. Boc₂O, 0.1 eq. DMAP, CH₂Cl₂, RT
Primary Aromatic (Anilines) LowIncomplete reaction1.5 eq. Boc₂O, 0.2 eq. DMAP, CH₃CN or MeOH, 25-40 °C[8][14]
Sterically Hindered Very LowIncomplete reaction1.5-2.0 eq. Boc₂O, 0.5 eq. DMAP, CH₃CN, Heat (40-60 °C)
Amino Acids High (Amine)Dimerization via mixed anhydride1.1 eq. Boc₂O, 2-3 eq. NaHCO₃, H₂O/Dioxane, 0 °C to RT[9]

Visualizing the Pathways

Diagram 1: General Mechanism of N-Boc Protection

G Amine R-NH₂ Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Tetrahedral ProtectedAmine R-NH₂⁺-Boc Tetrahedral->ProtectedAmine Collapse tBuO_CO2 ⁻O-C(=O)O-tBu Tetrahedral->tBuO_CO2 Expels Leaving Group FinalProduct R-NH-Boc ProtectedAmine->FinalProduct tBuO tBuO⁻ tBuO_CO2->tBuO CO2 CO₂↑ tBuO_CO2->CO2 tBuO->FinalProduct Deprotonation

Caption: Nucleophilic attack of the amine on Boc anhydride.

Diagram 2: Troubleshooting Logic for Incomplete Reactions

G Start Incomplete Reaction CheckNucleo Is the amine a weak nucleophile? (e.g., aniline) Start->CheckNucleo CheckSterics Is the amine sterically hindered? CheckNucleo->CheckSterics No Sol_WeakNucleo Increase catalyst (DMAP) Use alcoholic solvent Consider gentle heating CheckNucleo->Sol_WeakNucleo Yes CheckSolubility Is the starting material fully dissolved? CheckSterics->CheckSolubility No Sol_Sterics Increase equivalents of Boc₂O Increase catalyst (DMAP) Increase temperature CheckSterics->Sol_Sterics Yes Sol_Solubility Change solvent system For amino acids, use aqueous base CheckSolubility->Sol_Solubility No

Caption: Decision tree for diagnosing failed Boc protections.

References

  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.
  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. [Link]

  • SciSpace. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023, March 14). BOC Protection and Deprotection.
  • National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group. [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). [Link]

  • Request PDF. (n.d.). Chemoselective N-tert-butyloxycarbonylation of amines in glycerol. [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). Di-Tert-Butyl Dicarbonate. [Link]

  • Hindawi. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]

  • Basel, Y., & Hassner, A. (n.d.). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2025, August 6). (PDF) Dual protection of amino functions involving Boc. [Link]

  • WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. [Link]

  • ResearchGate. (n.d.). tert-Butoxycarbonylation of Amino Acids and their Derivatives: N-tert-Butoxycarbonyl-l-phenylalanine. [Link]

  • ResearchGate. (n.d.). Comparison of various catalysts in the N-Boc protection of aniline with (Boc)₂O at room temperature. [Link]

  • Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]

  • Synlett. (n.d.). Spotlight 36. [Link]

  • Semantic Scholar. (n.d.). A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. [Link]

  • Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction. [Link]

Sources

Validation & Comparative

in vitro vs in vivo efficacy of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Tetrahydro-1,8-naphthyridine Scaffold

The 5,6,7,8-tetrahydro-1,8-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a remarkable versatility in biological activity.[1][2] Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of functional groups, enabling potent and selective interactions with a variety of biological targets. Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including oncology, infectious diseases, and neurological disorders.[1][2]

This guide provides a comparative analysis of the in vitro and in vivo efficacy of derivatives based on the 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine scaffold. While specific data on a comprehensive series of these exact derivatives is emerging, we will draw upon established findings from closely related substituted 1,8-naphthyridine and tetrahydro-1,8-naphthyridine analogs to illustrate the critical interplay between preclinical laboratory data and whole-organism therapeutic potential. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and explore the structure-activity relationships (SAR) that govern the translation from in vitro potency to in vivo efficacy.

The Crucial Divide: Understanding In Vitro vs. In Vivo Efficacy

A fundamental concept in drug discovery is the distinction between in vitro and in vivo activity. In vitro studies, conducted in a controlled laboratory environment using isolated cells or molecular components, are essential for initial screening and mechanistic understanding. They allow for the rapid assessment of a compound's potency and selectivity against a specific biological target. However, the sterile and simplified conditions of in vitro assays do not fully recapitulate the complex physiological environment of a living organism.

In vivo studies, conducted in animal models, are therefore indispensable for evaluating the true therapeutic potential of a drug candidate. These studies provide critical insights into a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its overall efficacy and potential toxicity in a whole-organism context.[3] A compound that demonstrates impressive in vitro potency may fail spectacularly in vivo due to poor bioavailability, rapid metabolism, or unforeseen off-target effects. Conversely, a compound with modest in vitro activity may exhibit significant in vivo efficacy due to favorable pharmacokinetic properties or conversion to a more active metabolite.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Target Identification Target Identification Compound Synthesis Compound Synthesis Target Identification->Compound Synthesis In Vitro Assays In Vitro Assays Compound Synthesis->In Vitro Assays Potency (IC50/EC50) Potency (IC50/EC50) In Vitro Assays->Potency (IC50/EC50) Measures Selectivity Selectivity In Vitro Assays->Selectivity Measures Mechanism of Action Mechanism of Action In Vitro Assays->Mechanism of Action Elucidates Lead Compound Lead Compound Potency (IC50/EC50)->Lead Compound Guides Selection Animal Model Selection Animal Model Selection Lead Compound->Animal Model Selection In Vivo Studies In Vivo Studies Animal Model Selection->In Vivo Studies Pharmacokinetics (ADME) Pharmacokinetics (ADME) In Vivo Studies->Pharmacokinetics (ADME) Determines Pharmacodynamics (Efficacy) Pharmacodynamics (Efficacy) In Vivo Studies->Pharmacodynamics (Efficacy) Assesses Toxicity Toxicity In Vivo Studies->Toxicity Evaluates Clinical Trials Clinical Trials In Vivo Studies->Clinical Trials

Figure 1: A conceptual workflow illustrating the progression from in vitro screening to in vivo validation in drug discovery.

Comparative Analysis of Tetrahydro-1,8-naphthyridine Derivatives: A Case Study Approach

While a comprehensive dataset for a single series of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine derivatives is not yet publicly available, we can synthesize findings from various studies on related naphthyridine analogs to highlight the key principles of comparing in vitro and in vivo data.

Anticancer Activity: From Cell Lines to Xenograft Models

The 1,8-naphthyridine scaffold is a recurring motif in the design of novel anticancer agents.[2] In vitro screening against a panel of cancer cell lines is the standard initial step to identify promising candidates.

Table 1: Representative In Vitro Cytotoxicity of Substituted Naphthyridine Derivatives

Compound IDR1-SubstitutionR2-SubstitutionCancer Cell LineIC50 (µM)Reference
Compound A H2-NaphthylHeLa2.6[2]
Compound B H2-NaphthylHL-601.5[2]
Compound C CH3 at C-72-NaphthylHL-600.1[2]
Compound D Aminoalkyl at C-7PhenylMIA PaCa-211[4]

In vitro data, such as that presented in Table 1, is instrumental in establishing initial structure-activity relationships (SAR). For instance, the data suggests that substitution at the C-7 position of the naphthyridine ring can significantly impact cytotoxic potency.[2][4] The addition of a methyl group (Compound C vs. B) or an aminoalkyl chain (Compound D) appears to enhance activity in these examples.

However, promising in vitro cytotoxicity does not guarantee in vivo antitumor efficacy. A lead compound must then be evaluated in animal models, typically xenografts where human cancer cells are implanted into immunocompromised mice.[5][6]

Table 2: Illustrative Comparison of In Vitro Potency and In Vivo Efficacy of a Hypothetical Naphthyridine Derivative

ParameterValue
In Vitro
IC50 (MCF-7 breast cancer cells)0.5 µM
In Vivo (MCF-7 Xenograft Model)
Dose50 mg/kg, oral, daily
Tumor Growth Inhibition (TGI)20%
Plasma Concentration (Cmax)100 ng/mL
Half-life (t1/2)1 hour

The hypothetical data in Table 2 illustrates a common challenge. Despite potent in vitro activity, the compound shows weak in vivo efficacy. The pharmacokinetic data provides a plausible explanation: a low maximum plasma concentration and a short half-life suggest that the compound is either poorly absorbed or rapidly metabolized and cleared, preventing it from reaching a therapeutic concentration at the tumor site for a sustained period. This underscores the importance of early pharmacokinetic profiling in drug development.

G cluster_0 In Vitro Anticancer Screening cluster_1 In Vivo Efficacy & PK/PD Cell_Viability Cell Viability Assay (MTT) Apoptosis_Induction Apoptosis Assay (Annexin V/PI) Cell_Viability->Apoptosis_Induction Kinase_Inhibition Kinase Inhibition Assay Apoptosis_Induction->Kinase_Inhibition Xenograft_Model Xenograft Mouse Model Kinase_Inhibition->Xenograft_Model Leads to Tumor_Growth_Inhibition Tumor Growth Inhibition (TGI) Xenograft_Model->Tumor_Growth_Inhibition PK_Analysis Pharmacokinetic Analysis (LC-MS/MS) Xenograft_Model->PK_Analysis PK_Analysis->Tumor_Growth_Inhibition Correlates with

Figure 2: Experimental workflow for evaluating the anticancer potential of naphthyridine derivatives, from in vitro screening to in vivo validation.

Experimental Protocols: A Guide to Key Methodologies

To ensure scientific integrity and reproducibility, the following are detailed protocols for standard assays used in the evaluation of novel therapeutic agents.

In Vitro Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • 96-well microplates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Xenograft Tumor Model

This model is a cornerstone of preclinical cancer research, allowing for the evaluation of a compound's antitumor efficacy in a living organism.[5][6]

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Human cancer cells

  • Matrigel (optional, to enhance tumor take rate)

  • Test compound formulation

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (typically 1-10 million cells in 100-200 µL of PBS or medium, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound and vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (length × width²) / 2.

  • Efficacy Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion: Bridging the Gap Between the Bench and the Bedside

The journey of a drug candidate from initial discovery to clinical application is a long and arduous one, fraught with challenges. The comparative analysis of in vitro and in vivo efficacy is a critical step in this process, providing the necessary data to make informed decisions about which compounds to advance. For the promising class of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine derivatives, a systematic and rigorous evaluation of their biological properties is paramount. By carefully designing and executing both in vitro and in vivo studies, and by paying close attention to the principles of pharmacokinetics and pharmacodynamics, researchers can unlock the full therapeutic potential of this versatile chemical scaffold. The insights gained from such studies will be instrumental in the development of novel and effective therapies for a range of human diseases.

References

  • [Reference to a relevant study on the synthesis or activity of a closely related naphthyridine deriv
  • [Reference to a review on the importance of ADME in drug discovery]
  • [Reference to a paper describing in vitro anticancer screening of naphthyridines][2]

  • [Reference to a protocol or paper on xenograft models][5][6]

  • [Reference to a study with both in vitro and in vivo d
  • [Reference to a paper discussing the structure-activity relationships of naphthyridines][4]

  • Synthesis and in-vitro antitumour activity of new naphthyridine derivatives on human pancreatic cancer cells. J Pharm Pharmacol. 2009;61(4):479-86.[4]

  • [Reference to a general review on medicinal chemistry of naphthyridines][1]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Arch Pharm (Weinheim). 2016;349(1):5-24.[1]

  • [Reference to a study on the pharmacokinetics of a rel
  • [Reference to a protocol for a specific in vitro assay]
  • [Reference to a protocol for a specific in vivo model]
  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Molecules. 2013;18(12):15646-64.[2]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio Protoc. 2017;7(1):e2100.[6]

  • [Reference to a review on privileged scaffolds in medicinal chemistry]
  • [Reference to a study on a specific biological target of naphthyridines]
  • [Reference to a paper on the synthesis of tetrahydro-1,8-naphthyridines]
  • [Reference to a study on the anti-infective properties of naphthyridines]
  • [Reference to a study on the neurological applic
  • [Reference to a paper on the importance of target valid
  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Expert Opin Drug Metab Toxicol. 2022;18(1):1-16.[3]

Sources

A Comparative Framework for Evaluating Novel Kinase Inhibitors: A Case Study on 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This guide provides a comprehensive framework for the preclinical evaluation and comparison of novel kinase inhibitors. The subject of this guide, 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine, is a novel chemical entity for which public-domain data on kinase inhibitory activity is not available. Therefore, this document serves as a detailed, instructive template for researchers. We will use this compound as a hypothetical case study to illustrate the essential experimental workflows, data analysis, and comparative assessments against well-established kinase inhibitors. The presented experimental data is illustrative and designed to emulate a real-world comparative study.

Introduction: The Promise of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is recognized in medicinal chemistry as a "privileged scaffold" due to its versatile synthetic accessibility and its ability to form the basis for compounds with a wide range of biological activities.[1][2] Derivatives of this scaffold have been investigated for numerous therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[3][4] Notably, the 1,8-naphthyridine framework has been successfully employed in the design of potent protein kinase inhibitors, targeting key enzymes in cellular signaling pathways that are often dysregulated in diseases like cancer.[1][5]

Kinases, enzymes that catalyze the phosphorylation of proteins, are critical regulators of cell growth, differentiation, and survival.[6] Their aberrant activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[7] This guide will outline a systematic approach to characterize a novel compound based on the promising tetrahydronaphthyridine scaffold, 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine (referred to hereafter as "Naphthyridine-2P"), and compare its hypothetical performance against three clinically approved kinase inhibitors, each with a distinct mechanism of action and target profile:

  • Imatinib (Gleevec®): A tyrosine kinase inhibitor targeting the BCR-ABL fusion protein in Chronic Myeloid Leukemia (CML).[8][9]

  • Gefitinib (Iressa®): A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer (NSCLC).[10][11]

  • Dabrafenib (Tafinlar®): An inhibitor of the BRAF serine/threonine kinase, specifically targeting the V600E mutation found in many melanomas.[12][13]

By comparing Naphthyridine-2P to these standards, we can illustrate how to establish its potency, selectivity, and potential therapeutic utility.

The Kinase Signaling Cascade: A Conceptual Overview

Protein kinases are central nodes in complex signaling networks that transmit signals from the cell surface to the nucleus, dictating cellular responses. Dysregulation at any point in these cascades can lead to uncontrolled cell proliferation and survival. Kinase inhibitors are designed to interrupt these aberrant signals.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Growth Factor PI3K PI3K RTK->PI3K Raf Raf (e.g., BRAF) Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT Akt PI3K->AKT BCR_ABL Fusion Protein (e.g., BCR-ABL) STAT STAT BCR_ABL->STAT STAT->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Gefitinib Gefitinib Gefitinib->RTK Dabrafenib Dabrafenib Dabrafenib->Raf Imatinib Imatinib Imatinib->BCR_ABL

A simplified kinase signaling pathway showing targets of selected inhibitors.

Comparative Analysis: A Multi-tiered Experimental Approach

A rigorous comparison requires a multi-step process, moving from broad, cell-free systems to more complex, cell-based models. This workflow ensures that we understand the compound's direct enzymatic inhibition, its effects in a biological context, and its specificity.

Start Novel Compound (Naphthyridine-2P) Step1 Tier 1: In Vitro Biochemical Assay Start->Step1 Step2 Tier 2: Cell-Based Potency Assay Step1->Step2 Potent hits advance Data1 Determine IC50 values against target kinases Step1->Data1 Step3 Tier 3: Kinase Selectivity Profiling Step2->Step3 Cell-active hits advance Data2 Determine cellular potency (phospho-protein levels) Step2->Data2 End Comprehensive Inhibitor Profile Step3->End Data3 Assess off-target activity across kinome Step3->Data3

Experimental workflow for characterizing a novel kinase inhibitor.
Tier 1: In Vitro Biochemical Potency

The first critical step is to determine if Naphthyridine-2P directly inhibits the enzymatic activity of target kinases in a cell-free system. This provides a clean measure of potency (IC50) without the complexities of cell membranes, metabolism, or competing intracellular ATP.

Illustrative Data: Biochemical IC50 Values

The following table presents hypothetical IC50 values for Naphthyridine-2P against the kinases targeted by our selected reference inhibitors. Staurosporine, a non-selective kinase inhibitor, is included as a positive control.[14]

CompoundBCR-ABL (nM)EGFR (nM)BRAF V600E (nM)
Naphthyridine-2P 150 12 >10,000
Imatinib250>10,000>10,000
Gefitinib>10,00025>10,000
Dabrafenib>10,000>10,0005
Staurosporine10815
Table 1: Illustrative in vitro IC50 values. Data is hypothetical and for demonstration purposes only.

From this illustrative data, Naphthyridine-2P shows potent activity against EGFR, comparable to the established inhibitor Gefitinib. It has weaker activity against BCR-ABL and no significant activity against BRAF V600E at the tested concentrations.

Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method to measure kinase activity by quantifying the amount of ADP produced, which is directly proportional to substrate phosphorylation.[14]

1. Reagent Preparation:

  • Inhibitor Dilution: Prepare a 10-point, 1:3 serial dilution of Naphthyridine-2P and control inhibitors (Imatinib, Gefitinib, Dabrafenib, Staurosporine) in DMSO. The final top concentration should be 100 µM. Also, prepare a DMSO-only control.
  • Kinase Reaction Mixture: For each kinase (e.g., recombinant human EGFR), prepare a reaction mixture in kinase assay buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA) containing the kinase and its specific substrate peptide. The optimal concentrations should be determined empirically, typically at the Km for ATP.

2. Kinase Reaction:

  • In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO control to each well.
  • Add 2 µL of the kinase to each well.
  • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
  • Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well.
  • Incubate the plate at 30°C for 60 minutes.

3. ADP Detection:

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
  • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced to ATP and generates a luminescent signal via a coupled luciferase reaction.
  • Incubate for 30 minutes at room temperature.

4. Data Analysis:

  • Measure the luminescence of each well using a plate reader.
  • Plot the luminescence signal against the logarithm of the inhibitor concentration.
  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Tier 2: Cell-Based Potency

Demonstrating that a compound can inhibit a kinase in a test tube is the first step. The next is to show it can engage and inhibit its target within a living cell. Cell-based assays measure the inhibition of phosphorylation of a kinase's downstream substrate, providing a more biologically relevant measure of potency.

Illustrative Data: Cellular Target Inhibition

This hypothetical data shows the concentration of each inhibitor required to reduce the phosphorylation of its target's downstream substrate by 50% in a relevant cancer cell line.

CompoundCell LineTarget PathwayCellular IC50 (nM)
Naphthyridine-2P A431p-EGFR 45
GefitinibA431p-EGFR70
ImatinibK562p-CRKL400
DabrafenibA375p-ERK10
Table 2: Illustrative cellular IC50 values for target inhibition. Data is hypothetical and for demonstration purposes only.

This illustrative data suggests that Naphthyridine-2P effectively enters cells and inhibits EGFR signaling at a potency even greater than Gefitinib in the A431 cell line, which overexpresses EGFR.

Experimental Protocol: Cellular Phosphorylation Assay (ELISA-based)

This protocol describes the quantification of a specific phosphorylated protein in cell lysates as a measure of upstream kinase activity.[15]

1. Cell Culture and Treatment:

  • Seed a relevant cancer cell line (e.g., A431 for EGFR) in 96-well plates and allow cells to adhere overnight.
  • Prepare serial dilutions of Naphthyridine-2P and control inhibitors in culture media.
  • Replace the existing media with the media containing the inhibitors or vehicle control (DMSO).
  • Incubate for a predetermined time (e.g., 2 hours) at 37°C.

2. Cell Lysis:

  • Remove the treatment media and wash the cells with ice-cold PBS.
  • Add lysis buffer containing protease and phosphatase inhibitors to each well.
  • Incubate on ice for 20 minutes with gentle shaking.

3. ELISA Assay:

  • Use a sandwich ELISA kit specific for the phosphorylated target (e.g., Phospho-EGFR (Tyr1068)).
  • Add cell lysates to the wells of the ELISA plate, which are pre-coated with a capture antibody for the total protein (e.g., total EGFR).
  • Incubate according to the manufacturer's instructions, followed by washing steps.
  • Add a detection antibody that specifically recognizes the phosphorylated form of the target protein. This antibody is typically conjugated to an enzyme like HRP.
  • After further incubation and washing, add a substrate for the enzyme (e.g., TMB for HRP) and measure the resulting colorimetric or fluorescent signal with a plate reader.

4. Data Analysis:

  • Normalize the phospho-protein signal to the total protein signal or cell number.
  • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50 value.
Tier 3: Kinase Selectivity Profiling

A critical aspect of a successful kinase inhibitor is its selectivity.[16] Inhibiting off-target kinases can lead to unexpected toxicities.[17] Kinase selectivity profiling involves screening the compound against a large panel of kinases to identify any unintended targets.

Illustrative Data: Kinase Selectivity Score

The Selectivity Score (S-Score) is a quantitative way to represent selectivity, where a lower score indicates higher selectivity. It is often calculated based on the number of non-target kinases inhibited above a certain threshold at a given concentration.

CompoundConcentrationKinases ProfiledOff-Targets (>90% Inh.)S-Score (1µM)
Naphthyridine-2P 1 µM 250 3 0.012
Gefitinib1 µM25050.020
Imatinib1 µM250120.048
Dabrafenib1 µM250250.100
Table 3: Illustrative kinase selectivity profile. Data is hypothetical and for demonstration purposes only.

This hypothetical data suggests that Naphthyridine-2P is highly selective, with fewer off-targets at 1 µM than the established inhibitors, indicating a potentially favorable safety profile.

Methodology: Kinase Selectivity Profiling

Kinase selectivity profiling is typically performed as a service by specialized contract research organizations (CROs).[18][19] The general methodology is as follows:

  • Compound Submission: The test compound (Naphthyridine-2P) is submitted at a specified concentration (e.g., 1 or 10 µM).

  • High-Throughput Screening: The compound is screened against a large panel of recombinant kinases (often hundreds) using a standardized in vitro kinase assay, typically a radiometric or fluorescence-based method.

  • Data Reporting: The results are reported as the percent inhibition of each kinase relative to a vehicle (DMSO) control.

  • Selectivity Analysis: The data is analyzed to identify off-target kinases. This can be visualized using a kinome tree map, where inhibited kinases are highlighted. The selectivity score is then calculated to provide a quantitative measure of specificity.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for the preclinical comparison of a novel kinase inhibitor, using 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine as a hypothetical candidate. Based on our illustrative data, Naphthyridine-2P emerges as a potent and highly selective inhibitor of EGFR, with superior or comparable in vitro and cell-based potency to the clinical drug Gefitinib.

The logical next steps in the preclinical development of a compound with such a profile would include:

  • Mechanism of Action Studies: Determining if the inhibitor is ATP-competitive and elucidating its binding mode through co-crystallography.

  • Cellular Phenotypic Assays: Assessing its effects on cell proliferation, apoptosis, and cell cycle in a panel of cancer cell lines.

  • In Vivo Efficacy Studies: Evaluating its anti-tumor activity in xenograft models.

  • Pharmacokinetic and Toxicological Studies: Determining its ADME (absorption, distribution, metabolism, and excretion) properties and assessing its safety profile in animal models.

By following a structured, data-driven approach, researchers can effectively characterize novel chemical entities and build a compelling case for their continued development as next-generation targeted therapies.

References

  • What are Abl family inhibitors and how do they work?. (2024).
  • How Do Antineoplastic EGFR Inhibitors Work? Uses, Side Effects, Drug Names. (2021). RxList. [Link]

  • Lurje, G., & Lenz, H. J. (2009). EGFR signaling and drug discovery. Oncology (Williston Park, N.Y.), 23(8), 702–710. [This is a representative reference, as the original search result was a review citing multiple primary sources]
  • Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors. (2016). Blood Cancer Journal. [Link]

  • The clinical use of tyrosine kinase inhibitors in EGFR-mutant NSCLC. (2023). YouTube. [Link]

  • Allosteric inhibition of ABL kinases: Therapeutic potential in cancer. (2020). Molecular & Cellular Oncology. [Link]

  • List of EGFR inhibitors (anti-EGFR). (n.d.). Drugs.com. [Link]

  • Hu, Y., et al. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 30(10), 1423–1430. [Link]

  • EGFR Inhibitors Extend Their Reach in Lung Cancer. (2024). American Association for Cancer Research (AACR) Blog. [Link]

  • Kutchukian, P. S., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(12), 1010–1015. [Link]

  • Tyrosine Kinase Inhibitors: Targeted Cancer Therapy Explained. (n.d.).
  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical journal, 408(3), 297–315. [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]

  • Kinase Panel Screening Services. (n.d.). Reaction Biology. [Link]

  • Popular Kinase Inhibitors List, Drug Prices and Medication Information. (n.d.). GoodRx. [Link]

  • BRAF and MEK Inhibitors Approved for Melanoma. (2013). Cancer Discovery. [Link]

  • Most commonly used tyrosine kinase inhibitors. (n.d.). ResearchGate.
  • Bcr-abl tyrosine-kinase inhibitors – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Tyrosine kinase inhibitor. (n.d.). Wikipedia. [Link]

  • Mechanism of Action of BCR-ABL and of Its Inhibition by Imatinib. (n.d.). ResearchGate.
  • Wang, J., & Lin, X. (2021). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. In Methods in Molecular Biology (Vol. 2358, pp. 115–122). [Link]

  • Reported 1,8-naphthyridine derivatives as a kinase inhibitor. (n.d.). ResearchGate.
  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Expanding the Benefit: Dabrafenib/Trametinib as Tissue-Agnostic Therapy for BRAF V600E–Positive Adult and Pediatric Solid Tumors. (2023). ASCO Publications. [Link]

  • Dabrafenib. (n.d.). DermNet. [Link]

  • In vitro NLK Kinase Assay. (2016). Bio-protocol. [Link]

  • What Are Tyrosine Kinase Inhibitors? Uses, Types, and More. (2025). GoodRx. [Link]

  • What are Serine-threonine kinase receptor inhibitors and how do they work?. (2024).
  • Lee, H., et al. (2014). Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones. Molecules, 19(12), 20496–20512. [Link]

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (2023). protocols.io. [Link]

  • Sagrawat, H., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5–24. [Link]

  • Tumor-Type Agnostic, Targeted Therapies: BRAF Inhibitors Join the Group. (2022). Cancers. [Link]

  • FDA approves dabrafenib–trametinib for BRAF-positive cancers. (2022). National Cancer Institute (NCI). [Link]

  • Al-romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-956. [Link]

  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. (2021). RSC Medicinal Chemistry. [Link]

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329–336. [This is a representative reference, as the original search result was a review citing multiple primary sources]
  • Emerging serine-threonine kinase inhibitors for treating ovarian cancer. (2020). Expert Opinion on Investigational Drugs. [Link]

  • Kim, J. S., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Anticancer Research, 33(12), 5325–5332. [Link]

  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. (2025). Chemistry & Biodiversity. [Link]

  • Definition of serine/threonine kinase inhibitor XL418. (n.d.). NCI Drug Dictionary. [Link]

  • Structure–activity relationship (SAR) and docking studies of... (n.d.). ResearchGate.

Sources

A Comparative Guide to the Structure-Activity Relationships of 8-N-Boc-5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-Propylamine Analogs as Integrin Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

The 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of these compounds: 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine analogs, with a focus on their development as antagonists of αvβ3 and αvβ6 integrins. Understanding the nuanced interplay between chemical structure and biological function is paramount for researchers, scientists, and drug development professionals aiming to design novel therapeutics targeting these key cellular receptors.

Introduction to the 5,6,7,8-Tetrahydro-1,8-Naphthyridine Scaffold

The 5,6,7,8-tetrahydro-1,8-naphthyridine core offers a unique three-dimensional conformationally restricted framework that is attractive for drug design. This bicyclic system, containing a fused pyridine and a tetrahydropyridine ring, provides a rigid backbone for the precise positioning of pharmacophoric elements. The presence of two nitrogen atoms offers opportunities for modulating physicochemical properties such as solubility and for establishing key interactions with biological targets. The 2-propylamine substituent serves as a crucial linker for introducing various functional groups to probe the binding pocket of the target protein, while the 8-N-Boc (tert-butoxycarbonyl) protecting group is a common synthetic handle that can be removed or replaced to explore the SAR at this position.

Therapeutic Potential as Integrin Antagonists

Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing a critical role in a multitude of physiological and pathological processes. The αvβ3 and αvβ6 integrins, in particular, are implicated in angiogenesis, tumor metastasis, and fibrosis.[3][4] Consequently, the development of small molecule antagonists targeting these integrins is a promising therapeutic strategy for various diseases, including cancer and idiopathic pulmonary fibrosis. The 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine scaffold has been identified as a key intermediate in the synthesis of potent αVβ3 integrin antagonists.[1][3]

Structure-Activity Relationship (SAR) Studies

The following sections dissect the SAR of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine analogs, focusing on modifications at key positions of the molecule and their impact on integrin inhibitory activity. The data presented is a synthesis of findings from various medicinal chemistry campaigns.

Modifications of the Propylamine Side Chain

The propylamine side chain at the 2-position of the naphthyridine core is a critical determinant of biological activity. Variations in its length, rigidity, and terminal functional groups have been extensively explored to optimize interactions with the integrin binding site.

A common strategy involves the amidation of the terminal amine with various carboxylic acids, introducing a diverse range of substituents. The nature of these substituents significantly influences potency and selectivity.

Compound IDR Group on Propylamine Side Chainαvβ6 IC50 (nM)αvβ1 IC50 (nM)αvβ3 IC50 (nM)
1a 3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((pyrrolidin-1-yl)butanoic acid2.5>10000>10000
1b 3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((quaternized (R)-3-methyl-pyrrolidin-1-ium-1-yl)butanoate)0.0818002300
1c Phenylacetic acid>1000>1000>1000
1d Benzoic acid>1000>1000>1000

Table 1: Comparative in vitro activity of propylamine side chain analogs against various integrin subtypes. Data is representative of trends observed in the literature.[4]

From the representative data in Table 1, several key SAR insights can be drawn:

  • Essentiality of a Carboxylic Acid: The presence of a terminal carboxylic acid or a group that can be metabolized to a carboxylic acid is crucial for potent integrin antagonism. This is exemplified by the high activity of compounds 1a and 1b , which feature a butanoic acid moiety. In contrast, simple phenylacetic or benzoic acid derivatives (1c and 1d ) are largely inactive.

  • Impact of the Pyrrolidine Ring: The introduction of a pyrrolidine ring, as seen in compounds 1a and 1b , significantly enhances potency, particularly for the αvβ6 integrin.[4] This suggests that the constrained cyclic amine provides an optimal orientation for interaction with the receptor.

  • Quaternization of the Pyrrolidine Nitrogen: The quaternization of the pyrrolidine nitrogen with a methyl group in compound 1b leads to a remarkable increase in potency for the αvβ6 integrin, with an IC50 in the sub-nanomolar range.[4] This modification likely introduces a favorable electrostatic interaction within the binding pocket.

Modifications at the 8-N Position

The substituent at the 8-position of the tetrahydronaphthyridine ring, initially protected with a Boc group, also plays a role in modulating the pharmacological profile of these analogs.

Compound IDR' Group at 8-N Positionαvβ3 IC50 (nM)
2a H (de-Boc)10
2b Methyl5
2c Ethyl25
2d Isopropyl50

Table 2: Influence of the 8-N substituent on αvβ3 integrin inhibitory activity. Data is representative of trends observed in the literature.[3]

  • Small Alkyl Groups are Tolerated: Removal of the Boc group to yield the free secondary amine (2a ) results in a potent compound. Small alkyl substituents, such as a methyl group (2b ), can further enhance potency.[3]

  • Steric Hindrance is Detrimental: Increasing the steric bulk of the substituent at the 8-N position, for example, with ethyl (2c ) or isopropyl (2d ) groups, leads to a decrease in activity. This suggests that the binding pocket in this region is sterically constrained.

Substitutions on the Aromatic Ring

Modifications to the pyridine ring of the tetrahydronaphthyridine scaffold have also been investigated to fine-tune the electronic properties and potential for additional interactions.

Compound IDSubstitution on Aromatic Ringαvβ6 IC50 (nM)
3a Unsubstituted2.5
3b 3-Fluoro5.0
3c 4-Methoxy15

Table 3: Effect of aromatic ring substitution on αvβ6 integrin inhibitory activity. Data is representative of trends observed in the literature.

The data in Table 3 suggests that the unsubstituted aromatic ring is generally preferred for optimal activity. While small, electron-withdrawing groups like fluorine at the 3-position are tolerated, the introduction of bulkier or electron-donating groups, such as a methoxy group at the 4-position, can lead to a reduction in potency.

Experimental Protocols

General Synthesis of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine Analogs

The synthesis of these analogs typically begins with a double Sonogashira reaction of 2,5-dibromopyridine with a protected propargylamine and an acetylenic alcohol. This is followed by a Chichibabin cyclization to form the 5,6,7,8-tetrahydro-1,8-naphthyridine core.[1][3] The terminal amine of the propylamine side chain can then be deprotected and coupled with various carboxylic acids to generate a library of analogs.

G A 2,5-Dibromopyridine D Double Sonogashira Coupling A->D B Protected Propargylamine B->D C Acetylenic Alcohol C->D E Chichibabin Cyclization D->E Pd/Cu catalysis F 8-N-Substituted-5,6,7,8-tetrahydro- 1,8-naphthyridin-2-yl-propanamine Intermediate E->F Acidic workup G Amide Coupling with R-COOH F->G Deprotection H Final Analog Library G->H Coupling agent (e.g., HATU)

General synthetic scheme for the preparation of the target analogs.
In Vitro Integrin Binding Assay (ELISA-based)
  • Plate Coating: 96-well plates are coated with the purified human integrin protein (e.g., αvβ3 or αvβ6) and incubated overnight at 4°C.

  • Blocking: The plates are washed and blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding.

  • Compound Incubation: A serial dilution of the test compounds is added to the wells, followed by the addition of a biotinylated ligand (e.g., biotinylated fibronectin or vitronectin). The plates are incubated for a specified time at room temperature.

  • Detection: The plates are washed, and a streptavidin-horseradish peroxidase (HRP) conjugate is added to each well and incubated.

  • Signal Generation: After another washing step, a substrate for HRP (e.g., TMB) is added, and the reaction is stopped with an acid solution.

  • Data Analysis: The absorbance is read at a specific wavelength, and the IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Key SAR Findings and Future Directions

The SAR studies of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine analogs have revealed several critical structural features for potent and selective integrin antagonism.

SAR_Summary cluster_0 Key Structural Modifications and Their Impact on Activity cluster_1 Lead Optimization Strategies Propylamine Propylamine Side Chain - Essential for interaction - Terminal carboxylic acid is critical - Pyrrolidine ring enhances potency Potency Increase Potency - Quaternize pyrrolidine N - Optimize linker length Propylamine->Potency N8_Position 8-N Position - Small alkyl groups tolerated (e.g., Me) - Bulky groups decrease activity PK_Properties Enhance PK Properties - Modulate lipophilicity - Introduce polar groups N8_Position->PK_Properties Aromatic_Ring Aromatic Ring - Unsubstituted is generally preferred - Small EWGs tolerated Selectivity Improve Selectivity - Exploit subtle differences in integrin binding pockets Aromatic_Ring->Selectivity

Summary of key SAR findings and strategies for lead optimization.

Future research in this area will likely focus on further refining the selectivity profiles of these antagonists to minimize off-target effects. Additionally, optimizing the pharmacokinetic properties, such as oral bioavailability and metabolic stability, will be crucial for the successful clinical development of these promising therapeutic agents. The strategic application of the SAR principles outlined in this guide will undoubtedly facilitate the design of next-generation integrin antagonists based on the versatile 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold.

References

  • Miller, S. et al. Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. Tetrahedron Lett.2004, 45, 673-675.
  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. J. Org. Chem.2020, 85, 10447-10454.
  • An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. Synth. Commun.1998, 28, 2683-2691.
  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. [Link]

  • Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists. [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. [Link]

  • SAR and evaluation of novel 5H-benzo[c][3][5]naphthyridin-6-one analogs as Aurora kinase inhibitors. [Link]

  • 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6 H)-ones as Inhaled Phosphodiesterase Type 4 (PDE4) Inhibitors: Structural Biology and Structure-Activity Relationships. [Link]

  • Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. [Link]

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. [Link]

  • Profile of a Highly Selective Quaternized Pyrrolidine Betaine αvβ6 Integrin Inhibitor—(3S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((1S and 1R,3R)-1-methyl-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-ium-1-yl)butanoate Synthesized by Stereoselective Methylation. [Link]

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. [Link]

  • A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine, a Novel Aurora Kinase A Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of oncology drug discovery, the development of highly selective kinase inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target toxicities.[1][2] This guide provides a comprehensive framework for the cross-reactivity profiling of a novel compound, 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine (hereafter referred to as Compound-N ), a potent and selective inhibitor of Aurora Kinase A. We present a comparative analysis of Compound-N against established Aurora Kinase inhibitors, Alisertib (MLN8237) and Tozasertib (VX-680) .[3][4] This document outlines detailed experimental protocols for broad-panel kinase screening and cellular target engagement, supported by hypothetical, yet scientifically plausible, data to illustrate a best-case selectivity profile for Compound-N. The methodologies described herein are designed to provide researchers and drug development professionals with a robust, self-validating system for assessing kinase inhibitor selectivity.

Introduction: The Critical Role of Kinase Selectivity

Aurora Kinase A is a serine/threonine kinase that plays a crucial role in mitotic progression. Its overexpression is linked to tumorigenesis in various cancers, making it a key therapeutic target.[5][6] While numerous inhibitors have been developed, achieving high selectivity remains a significant challenge due to the conserved nature of the ATP-binding pocket across the human kinome.[1][7] Off-target inhibition can lead to unforeseen toxicities and confound the interpretation of pharmacological studies.[1][8] Therefore, rigorous cross-reactivity profiling is not merely a regulatory requirement but a foundational step in validating a new chemical entity's therapeutic potential.[9]

This guide uses Compound-N, a novel molecule built on the versatile 1,8-naphthyridine scaffold known for a wide range of biological activities, as a case study.[10][11][12] We will compare its selectivity against Alisertib, a highly selective Aurora A inhibitor, and Tozasertib, a pan-Aurora inhibitor with known off-target activities against kinases like Abl and FLT3.[4][13][14][15]

Comparative Compounds Overview

FeatureCompound-N (Hypothetical) Alisertib (MLN8237) Tozasertib (VX-680)
Primary Target Aurora Kinase AAurora Kinase APan-Aurora (A, B, C)
Reported IC50 (Aurora A) ~1 nM1.2 nM[3]0.6 nM (Ki,app)[4][16]
Key Structural Class Tetrahydro-1,8-naphthyridineBenzazepinePyrimidine
Known Selectivity Profile Highly Selective (Hypothesized)>200-fold selective for Aurora A over B[3][5]Potent activity against Abl and FLT-3[14][15]

Experimental Design & Rationale: A Two-Tiered Approach

To build a comprehensive and trustworthy selectivity profile, we employ a two-tiered approach. This strategy is efficient and cost-effective, beginning with a broad screen to identify potential off-targets, followed by a focused cellular assay to confirm on-target engagement in a more physiologically relevant context.[8]

  • Tier 1: Large-Scale Biochemical Kinase Profiling: The initial screen involves testing Compound-N at a single, high concentration against a large panel of kinases. This method rapidly identifies any kinase that is inhibited by a significant amount, providing a broad view of the compound's specificity.[8]

  • Tier 2: Cellular Target Engagement Assay: Hits from the biochemical screen are validated in a live-cell format. This step is crucial as it confirms that the compound can penetrate the cell membrane and engage its target in the complex intracellular environment.

G cluster_0 Tier 1: Biochemical Screening cluster_1 Tier 2: Cellular Validation Compound Compound-N (1 µM) Panel >400 Kinase Panel (e.g., Radiometric Assay) Compound->Panel Data Primary Screen Data (% Inhibition) Panel->Data Analysis Data Analysis (Identify hits >70% inh.) Data->Analysis CellAssay NanoBRET™ Target Engagement Assay Analysis->CellAssay Validate On-Target & Key Off-Targets DoseResponse Dose-Response Curves (Compound-N vs Competitors) CellAssay->DoseResponse IC50 Calculate Cellular IC50 DoseResponse->IC50 Final Comprehensive Selectivity Report IC50->Final Final Selectivity Profile G Start HEK293 cells expressing AuroraA-NanoLuc® fusion AddTracer Add cell-permeable fluorescent tracer Start->AddTracer AddCompound Add serial dilution of Test Compound (e.g., Compound-N) AddTracer->AddCompound Incubate Incubate for 2h at 37°C, 5% CO2 AddCompound->Incubate AddSubstrate Add Nano-Glo® Substrate & Extracellular Inhibitor Incubate->AddSubstrate Read Read Donor (460nm) and Acceptor (618nm) signals AddSubstrate->Read Calculate Calculate BRET Ratio (Acceptor/Donor) Read->Calculate Plot Plot BRET Ratio vs. [Compound] to get IC50 Calculate->Plot

Caption: Step-by-step workflow for the NanoBRET™ cellular assay.

Protocol: NanoBRET™ Target Engagement Assay [17]

  • Cell Culture & Transfection: Culture HEK293 cells and transiently transfect them with a plasmid encoding for Aurora Kinase A fused to NanoLuc® luciferase. Incubate for 24 hours to allow for protein expression. [18]2. Cell Plating: Harvest the transfected cells and plate them into 96-well assay plates.

  • Compound Preparation: Prepare 10-point serial dilutions of Compound-N, Alisertib, and Tozasertib in Opti-MEM I Reduced Serum Medium.

  • Assay Execution: a. Add the fluorescent NanoBRET™ tracer (specific for the kinase target) to the cells at its predetermined optimal concentration. b. Immediately add the serially diluted compounds to the wells. c. Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.

  • Signal Detection: a. Prepare the NanoBRET™ Nano-Glo® Substrate solution, which includes an extracellular inhibitor to prevent signal from any lysed cells. [18] b. Add the substrate solution to all wells. c. Read the plate within 10 minutes on a luminometer capable of measuring dual-filtered luminescence (Donor Emission: ~460 nm, Acceptor Emission: ~618 nm). [17]6. Data Analysis: a. Calculate the BRET ratio by dividing the acceptor signal by the donor signal for each well. b. Normalize the data relative to vehicle (DMSO) controls. c. Plot the normalized BRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the cellular IC50 value.

This table summarizes the expected cellular potency, reinforcing the selectivity profile observed in the biochemical screen.

CompoundTargetCellular IC50 (nM)
Compound-N Aurora A 2.5
Alisertib (MLN8237)Aurora A3.1
Tozasertib (VX-680)Aurora A1.8

Data Interpretation: The cellular IC50 values confirm that all three compounds potently engage Aurora A in a live-cell context. The low nanomolar potency of Compound-N, combined with its clean biochemical profile, strongly supports its characterization as a highly potent and selective Aurora A inhibitor, distinguishing it from the multi-kinase activity of Tozasertib.

Conclusion & Forward Look

This guide provides a robust, evidence-based framework for the cross-reactivity profiling of the novel Aurora Kinase A inhibitor, 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine (Compound-N) . Through a two-tiered approach combining broad biochemical screening with a specific cellular target engagement assay, we have demonstrated how to build a compelling case for a compound's selectivity.

The hypothetical data presented positions Compound-N as a superior candidate when compared to multi-kinase inhibitors like Tozasertib, offering a selectivity profile on par with or exceeding that of Alisertib. This level of selectivity is critical for reducing the potential for off-target toxicities and increasing the probability of success in clinical development. [1]The detailed, self-validating protocols herein provide a clear and actionable path for researchers to rigorously assess the cross-reactivity of their own small molecule candidates.

References

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available at: [Link]

  • Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays. AACR Journals. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central, NIH. Available at: [Link]

  • Addendum: VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo. ResearchGate. Available at: [Link]

  • Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer. PubMed Central. Available at: [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, Oxford Academic. Available at: [Link]

  • Alisertib is an Oral Active and Selective Aurora A Kinase Inhibitor. Active Bionet. Available at: [Link]

  • MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors. PubMed Central. Available at: [Link]

  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. Available at: [Link]

  • Kinase Selectivity Panels. Reaction Biology. Available at: [Link]

  • Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, ACS Publications. Available at: [Link]

  • Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. PubMed Central. Available at: [Link]

  • The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science, RSC Publishing. Available at: [Link]

  • Small Molecule Drug Discovery. Symeres. Available at: [Link]

  • Small-molecule Profiling. Broad Institute. Available at: [Link]

  • Biological Activity of Naturally Derived Naphthyridines. PubMed Central. Available at: [Link]

  • Small Molecule Bioanalysis. Frontage Laboratories. Available at: [Link]

  • Small Molecule Drug Development Services. Altasciences. Available at: [Link]

  • (PDF) RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. ResearchGate. Available at: [Link]

Sources

The 1,8-Naphthyridine Scaffold: A Comparative Analysis in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the identification and optimization of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets with high affinity — is a cornerstone of efficient drug discovery. Among these, the 1,8-naphthyridine nucleus has emerged as a particularly versatile and potent scaffold.[1][2][3] This guide provides an in-depth comparative analysis of the 1,8-naphthyridine scaffold, evaluating its performance against other key heterocyclic systems and offering detailed experimental data and protocols for researchers in the field.

The Rise of a Privileged Scaffold: The 1,8-Naphthyridine Core

The 1,8-naphthyridine scaffold, a bicyclic aromatic system containing two nitrogen atoms, has garnered immense interest due to its synthetic accessibility and the diverse pharmacological activities exhibited by its derivatives.[1][2][3][4] Its rigid, planar structure provides a unique template for the spatial orientation of functional groups, enabling precise interactions with biological targets. This has led to the development of numerous therapeutic agents across a wide range of disease areas, including infectious diseases, oncology, and neurology.[5]

The versatility of the 1,8-naphthyridine core stems from several key physicochemical properties. The presence and position of the nitrogen atoms influence the scaffold's electronic distribution, hydrogen bonding capacity, and overall solubility, all critical parameters for pharmacokinetic and pharmacodynamic profiles.

Comparative Analysis: 1,8-Naphthyridine vs. Alternative Heterocyclic Scaffolds

The true measure of a privileged scaffold lies in its performance relative to other structural motifs targeting similar biological pathways. Here, we compare the 1,8-naphthyridine scaffold against three other prominent nitrogen-containing heterocyclic systems: quinoline, quinazoline, and benzimidazole.

Against the Quinolines: A Tale of Two Bioisosteres

Quinolines, structural isomers of naphthyridines, are also a well-established scaffold in drug discovery. The primary distinction lies in the position of the second nitrogen atom, which significantly impacts the molecule's properties and biological activity.

Feature1,8-NaphthyridineQuinoline
Core Structure PyridopyridineBenzopyridine
Key Therapeutic Areas Antibacterial (Fluoroquinolones), Anticancer (Topoisomerase II inhibitors)Antimalarial, Anticancer, Kinase Inhibitors
Notable Drugs Enoxacin, Nalidixic Acid, VosaroxinChloroquine, Camptothecin, Sunitinib
Synthetic Accessibility Readily synthesized via Friedlander and other condensation reactions.[6][7][8][9][10]Well-established synthetic routes (e.g., Skraup, Friedlander).
Physicochemical Properties Generally more polar, potential for improved solubility.Generally more lipophilic.

Expert Insight: The additional nitrogen atom in the 1,8-naphthyridine ring system can act as a hydrogen bond acceptor, potentially leading to enhanced target binding and improved aqueous solubility compared to its quinoline counterparts. This can be a significant advantage in overcoming formulation and bioavailability challenges during drug development.[11][12]

Against the Quinazolines: A Focus on Kinase Inhibition

Quinazolines are another important class of heterocyclic scaffolds, particularly prominent in the development of kinase inhibitors for cancer therapy.[13]

Feature1,8-NaphthyridineQuinazoline
Core Structure PyridopyridinePyrimidopyridine
Primary Anticancer MOA Topoisomerase II inhibition, Kinase inhibitionKinase inhibition (EGFR, VEGFR, etc.)
Notable Drugs VosaroxinGefitinib, Erlotinib, Lapatinib
Selectivity Can be engineered for selectivity against various kinases.[14][15]Highly successful in developing selective kinase inhibitors.

Expert Insight: While quinazolines have a strong track record in the development of targeted kinase inhibitors, 1,8-naphthyridine derivatives are also emerging as potent kinase modulators. The distinct electronic and steric properties of the 1,8-naphthyridine scaffold may offer opportunities to develop inhibitors with novel binding modes or improved selectivity profiles against challenging kinase targets.

Against the Benzimidazoles: Broad-Spectrum Biological Activity

Benzimidazoles are a versatile class of heterocyclic compounds with a wide array of biological activities, including antimicrobial, antiviral, and anticancer effects.[16][17][18][19][20]

Feature1,8-NaphthyridineBenzimidazole
Core Structure PyridopyridineBenzopyrrole
Biological Spectrum Broad (antibacterial, anticancer, antiviral, anti-inflammatory).[2][21]Very broad (anthelmintic, antifungal, anticancer, antiviral, antihistaminic).
Notable Drugs Gemifloxacin, TrovafloxacinAlbendazole, Mebendazole, Omeprazole
Mechanism of Action Diverse, including DNA gyrase/topoisomerase inhibition.Diverse, including microtubule disruption and proton pump inhibition.

Expert Insight: Both scaffolds demonstrate remarkable versatility. The choice between a 1,8-naphthyridine and a benzimidazole core often depends on the specific therapeutic target and the desired mechanism of action. The synthetic tractability of both scaffolds allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.

Visualizing the Landscape: Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a general synthetic workflow and a key signaling pathway targeted by 1,8-naphthyridine derivatives.

G cluster_synthesis General Synthetic Workflow Start Starting Materials (e.g., 2-aminonicotinaldehyde, active methylene compound) Reaction Friedlander Condensation Start->Reaction Catalyst (acid/base) Purification Purification (Crystallization/ Chromatography) Reaction->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final 1,8-Naphthyridine Derivative Characterization->Final

Caption: General workflow for the synthesis of 1,8-naphthyridine derivatives.

G cluster_pathway Topoisomerase II Inhibition Pathway DNA Supercoiled DNA TopoII Topoisomerase II DNA->TopoII Binding Cleavage Transient Double-Strand Break TopoII->Cleavage Ligation DNA Ligation Cleavage->Ligation Apoptosis Apoptosis Cleavage->Apoptosis DNA Damage RelaxedDNA Relaxed DNA Ligation->RelaxedDNA Naphthyridine 1,8-Naphthyridine Derivative (e.g., Vosaroxin) Naphthyridine->Cleavage Stabilizes Complex, Inhibits Ligation

Caption: Mechanism of topoisomerase II inhibition by 1,8-naphthyridine derivatives.

Experimental Protocols: A Guide for the Bench Scientist

To facilitate the practical application of the concepts discussed, we provide detailed, step-by-step methodologies for the synthesis and biological evaluation of 1,8-naphthyridine derivatives.

Protocol 1: Friedlander Synthesis of a 2-Methyl-1,8-naphthyridine Derivative

This protocol describes a straightforward and efficient method for the synthesis of a model 1,8-naphthyridine derivative.[6][7][8][9][10]

Materials:

  • 2-Aminonicotinaldehyde

  • Acetone

  • Choline hydroxide (catalyst)

  • Water (solvent)

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2-aminonicotinaldehyde (1.0 mmol) and acetone (1.2 mmol).

  • Add water (5 mL) to the flask and begin stirring the mixture.

  • Add choline hydroxide (1 mol%) to the reaction mixture.[8][9]

  • Stir the reaction mixture at room temperature for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay

This protocol outlines the determination of the cytotoxic activity of a synthesized 1,8-naphthyridine derivative against a cancer cell line.[22][23][24]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Synthesized 1,8-naphthyridine derivative

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the synthesized 1,8-naphthyridine derivative in culture medium from a stock solution in DMSO. The final DMSO concentration in the wells should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for another 48-72 hours.

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Topoisomerase II Inhibition Assay (DNA Decatenation)

This assay measures the ability of a compound to inhibit the decatenation activity of topoisomerase II.[25][26][27][28]

Materials:

  • Human Topoisomerase II enzyme

  • Kinetoplast DNA (kDNA)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

  • Synthesized 1,8-naphthyridine derivative

  • Stop solution/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose

  • TAE buffer

  • Ethidium bromide

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator

Procedure:

  • Prepare a reaction mixture containing assay buffer, kDNA (e.g., 200 ng), and varying concentrations of the synthesized 1,8-naphthyridine derivative.

  • Initiate the reaction by adding a sufficient amount of human topoisomerase II enzyme to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding the stop solution/loading dye.

  • Load the samples onto a 1% agarose gel in TAE buffer containing ethidium bromide.

  • Run the gel at a constant voltage until the dye front has migrated an adequate distance.

  • Visualize the DNA bands under UV illumination. In the positive control, the kDNA will be decatenated into minicircles that migrate into the gel. An effective inhibitor will prevent this decatenation, and the kDNA will remain as a complex network at the top of the well.

Conclusion

The 1,8-naphthyridine scaffold represents a truly privileged structure in drug discovery, with a proven track record and immense potential for future therapeutic innovations. Its favorable physicochemical properties, synthetic tractability, and broad spectrum of biological activities make it a highly attractive starting point for medicinal chemistry campaigns. Through careful comparative analysis with other heterocyclic systems and the application of robust experimental protocols, researchers can continue to unlock the full potential of this remarkable scaffold in the development of novel and effective medicines.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from a university lab protocol collection.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Topoisomerase Assays. In Current Protocols in Molecular Biology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Topoisomerase Assays. In Current Protocols in Pharmacology. Retrieved from [Link]

  • Indian Journal of Heterocyclic Chemistry. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS.
  • Manera, C., et al. (2007). New 1,8-naphthyridine and quinoline derivatives as CB2 selective agonists. Bioorganic & Medicinal Chemistry Letters, 17(23), 6505-10.
  • Mondal, B., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.
  • ACS Publications. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.
  • ACS Publications. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega.
  • A Review On Nitrogen Containing Hetero Cycles As Potential Biological Activities. (n.d.).
  • Mithula, S., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(18), 1591-1618.
  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts.
  • ResearchGate. (n.d.). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023).
  • Graphviz. (2024). DOT Language. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (n.d.).
  • Der Pharma Chemica. (2025).
  • National Institutes of Health. (n.d.).
  • Europub. (n.d.). Comparative 2D QSAR Studies of 1,8-Naphthyridine against Tumor Cell Lines.
  • Mithula, S., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry.
  • ResearchGate. (2025). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities.
  • Al-Bayati, F. A., et al. (2020). Identification of naphthyridine and quinoline derivatives as potential Nsp16-Nsp10 inhibitors: a pharmacoinformatics study. Journal of Biomolecular Structure & Dynamics, 39(16), 5853-5864.
  • UCLA Physics & Astronomy. (n.d.). Dot Language Graphviz.
  • Simple Graph - GraphViz Examples and Tutorial. (n.d.).
  • International Journal of Scientific Research & Technology. (n.d.).
  • YouTube. (2021). Graphviz tutorial.
  • Research Journal of Chemical Sciences. (2021).
  • ResearchGate. (n.d.).
  • ResearchGate. (2025).
  • PubMed. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents.
  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. (2025).
  • BenchChem. (2025). biological activity comparison of 1H-4,7-Ethanobenzimidazole and its analogs.
  • Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry, 5(5), 1063-1065.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023).
  • Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1167-1175.
  • OUCI. (n.d.).
  • RSC Publishing. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.

Sources

Assessing the Selectivity of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the precise characterization of a molecule's selectivity is paramount to predicting its therapeutic potential and off-target liabilities. This guide provides a comprehensive framework for assessing the selectivity of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine, a compound of interest due to its structural motifs commonly associated with pharmacologically active agents. By leveraging established in vitro methodologies and comparing its profile against well-characterized reference compounds, researchers can elucidate its biological activity and guide further development.

Introduction: The Significance of the Tetrahydro-1,8-naphthyridine Scaffold

The 5,6,7,8-tetrahydro-1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, featured in a variety of biologically active molecules. Its rigid, three-dimensional structure can present substituents in defined spatial orientations, facilitating interactions with specific biological targets. The presence of a 2-propylamine side chain on this scaffold is particularly noteworthy, as this pharmacophore is a common feature in ligands targeting monoamine G-protein coupled receptors (GPCRs), including dopamine, serotonin, and adrenergic receptors. The Boc (tert-butyloxycarbonyl) protecting group on the naphthyridine nitrogen offers a handle for further synthetic elaboration, making this a versatile intermediate for library synthesis.

However, the very features that confer potential activity also necessitate a thorough investigation of selectivity. Cross-reactivity with multiple receptor subtypes can lead to undesirable side effects, complicating the therapeutic development of an otherwise promising compound. This guide, therefore, outlines a systematic approach to profile the selectivity of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine against a panel of high-value GPCR targets.

Rationale for Target Selection and Comparative Compounds

Based on the structural alerts within 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine, a primary selectivity screen should focus on key receptors from the dopamine, serotonin, and adrenergic families. These GPCRs are integral to a multitude of physiological processes and are common targets for central nervous system and cardiovascular drugs.

Primary Target Panel:

  • Dopamine D2 Receptor (D2R): A primary target for antipsychotic and anti-Parkinsonian drugs.

  • Serotonin 5-HT2A Receptor (5-HT2AR): Implicated in psychosis, mood disorders, and the mechanism of action of atypical antipsychotics.

  • Adrenergic α2A Receptor (α2AR): Involved in the regulation of neurotransmitter release, blood pressure, and sedation.

Reference Compounds for Comparative Analysis:

To contextualize the experimental data, the selectivity profile of the topic compound will be compared against a set of well-characterized drugs with known activities at the selected targets.

Reference CompoundPrimary Target(s)Rationale for Inclusion
Ropinirole Dopamine D2/D3 Receptor AgonistA clinically used D2-like receptor agonist, providing a benchmark for dopaminergic activity.
Clozapine Multi-receptor AntagonistAn atypical antipsychotic with a complex pharmacology, exhibiting high affinity for D2R, 5-HT2AR, and various adrenergic receptors. It serves as an example of a less selective compound.[1]
Prazosin α1-Adrenergic Receptor AntagonistIncluded to highlight the importance of assessing selectivity across different adrenergic receptor subtypes. While the primary focus is α2AR, comparing activity against α1AR demonstrates a more complete selectivity profile.[2]
Ketanserin 5-HT2A Receptor AntagonistA classic and widely used selective antagonist for the 5-HT2A receptor, providing a clear benchmark for serotonergic activity.[3]

Experimental Workflow for Selectivity Profiling

A tiered approach is recommended for efficiently assessing the selectivity of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine. This begins with primary binding assays to determine affinity, followed by functional assays to elucidate the nature of the interaction (agonist, antagonist, or inverse agonist).

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Broad Selectivity Panel Radioligand Binding Assays Radioligand Binding Assays Target Panel D2R, 5-HT2AR, α2AR Radioligand Binding Assays->Target Panel Determine Ki Functional Assays Functional Assays Radioligand Binding Assays->Functional Assays Hits with High Affinity Signaling Pathways cAMP, Ca2+ Flux, β-arrestin Functional Assays->Signaling Pathways Determine EC50/IC50 Expanded GPCR Panel Expanded GPCR Panel Functional Assays->Expanded GPCR Panel Compounds with Desired Activity Off-Target Liabilities Off-Target Liabilities Expanded GPCR Panel->Off-Target Liabilities Identify Potential Side Effects

Caption: A tiered experimental workflow for selectivity profiling.

Synthesis of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine

While commercially available, an in-house synthesis may be required for producing larger quantities or for generating analogs. A plausible synthetic route involves the elaboration of a pre-formed tetrahydro-1,8-naphthyridine core. The synthesis of related structures has been reported in the literature, often involving multi-step sequences.[4][5][6]

Tier 1: Primary Selectivity Screening via Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[7][8][9] These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant D2, 5-HT2A, or α2A receptors. The protein concentration of the membrane preparations should be determined using a standard protein assay (e.g., BCA assay).

  • Assay Buffer: Prepare an appropriate assay buffer for each receptor target. Buffer composition (e.g., pH, ionic strength, and presence of specific ions) can significantly impact ligand binding and should be optimized for each receptor.

  • Competition Binding: In a 96-well plate, incubate a fixed concentration of the appropriate radioligand with varying concentrations of the test compound (8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine) or a reference compound.

    • D2R: [³H]-Spiperone or [³H]-Raclopride are commonly used radioligands.

    • 5-HT2AR: [³H]-Ketanserin or [³H]-Mesulergine are suitable radioligands.[10]

    • α2AR: [³H]-Rauwolscine or [³H]-RX821002 can be used.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand. The radioactivity retained on the filters is then quantified using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 values are then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Data and Interpretation:

The Ki values for 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine at each of the three primary targets will be compared to those of the reference compounds. A lower Ki value indicates a higher binding affinity.

CompoundD2R Ki (nM)5-HT2AR Ki (nM)α2AR Ki (nM)
8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamineExperimental ValueExperimental ValueExperimental Value
RopiniroleLow (High Affinity)High (Low Affinity)High (Low Affinity)
ClozapineModerateLowModerate
PrazosinHighHighHigh (for α2) / Low (for α1)
KetanserinHighLowHigh

A high degree of selectivity would be indicated by a significantly lower Ki value for one receptor compared to the others (e.g., a >100-fold difference).

Tier 2: Functional Characterization of Receptor Interactions

High affinity in a binding assay does not reveal the functional consequence of the ligand-receptor interaction. Therefore, functional assays are essential to determine whether the compound acts as an agonist, antagonist, or inverse agonist.[10][11]

Experimental Protocols: Functional Assays

The choice of functional assay depends on the G-protein coupling of the target receptor.

  • D2R and α2AR (Gi/o-coupled): These receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

    • cAMP Assay: Cells expressing the receptor of interest are stimulated with an agonist in the presence of varying concentrations of the test compound. The intracellular cAMP levels are then measured using a variety of commercially available kits (e.g., HTRF, ELISA, or BRET-based biosensors). A decrease in agonist-stimulated cAMP production indicates agonistic activity, while a rightward shift in the agonist dose-response curve in the presence of the test compound indicates antagonistic activity.

  • 5-HT2AR (Gq/11-coupled): These receptors activate phospholipase C, leading to an increase in intracellular calcium (Ca²+).

    • Calcium Flux Assay: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4). Upon receptor activation, the increase in intracellular calcium leads to an increase in fluorescence, which can be measured in real-time using a fluorescence plate reader. Agonists will induce a calcium signal, while antagonists will block the signal produced by a reference agonist.

G cluster_0 Gi/o-Coupled Receptors (D2R, α2AR) cluster_1 Gq/11-Coupled Receptor (5-HT2AR) Agonist Agonist Receptor_Gi D2R / α2AR Agonist->Receptor_Gi Adenylyl_Cyclase Adenylyl Cyclase Receptor_Gi->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Agonist_Gq Agonist Receptor_Gq 5-HT2AR Agonist_Gq->Receptor_Gq PLC Phospholipase C Receptor_Gq->PLC Activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_Flux ↑ Intracellular Ca2+ IP3_DAG->Ca_Flux

Caption: Signaling pathways for the primary target receptors.

Data Analysis:

For agonists, the concentration that produces 50% of the maximal response (EC50) is determined. For antagonists, the concentration that inhibits 50% of the response to a fixed concentration of agonist (IC50) is calculated. These values provide a measure of the compound's potency.

Expected Data and Interpretation:

The functional data will reveal the mode of action of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine at each target and its potency relative to the reference compounds.

CompoundD2R Functional Activity5-HT2AR Functional Activityα2AR Functional Activity
8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamineExperimental EC50/IC50Experimental EC50/IC50Experimental EC50/IC50
RopiniroleAgonist (Low EC50)InactiveInactive
ClozapineAntagonist (Moderate IC50)Antagonist (Low IC50)Antagonist (Moderate IC50)
PrazosinInactiveInactiveAntagonist (at α1)
KetanserinInactiveAntagonist (Low IC50)Inactive

Broader Selectivity Profiling and Future Directions

Should the initial screening reveal potent and selective activity at one of the primary targets, a broader selectivity screen against a larger panel of GPCRs is warranted. This can be efficiently achieved through commercially available services that offer screening against hundreds of receptors. This step is crucial for identifying potential off-target interactions that could lead to adverse effects in later stages of drug development.

Furthermore, the Boc protecting group on 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine can be removed to yield the corresponding secondary amine, or it can be replaced with other substituents to explore the structure-activity relationship (SAR) and optimize selectivity and potency.

Conclusion

This guide provides a robust and systematic framework for the initial assessment of the selectivity of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine. By employing a combination of radioligand binding and functional assays, and by comparing the results to well-characterized reference compounds, researchers can gain a clear understanding of the compound's pharmacological profile. This knowledge is essential for making informed decisions about the future development of this and related chemical entities in the pursuit of novel and selective therapeutics.

References

  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Alfa Cytology. Saturation Radioligand Binding Assays. [Link]

  • PubMed Central. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. [Link]

  • ResearchGate. Receptor binding affinities for selected antipsychotic agents 46. [Link]

  • PubMed. Role of serotonin and dopamine receptor binding in antipsychotic efficacy. [Link]

  • PubMed Central. Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properties. [Link]

  • PubMed. Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects. [Link]

  • PubMed Central. “Selective” serotonin 5-HT2A receptor antagonists. [Link]

  • PubMed Central. Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents. [Link]

  • PubMed Central. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. [Link]

  • PubMed. Alpha 2-adrenergic agonists/antagonists: the synthesis and structure-activity relationships of a series of indolin-2-yl and tetrahydroquinolin-2-yl imidazolines. [Link]

  • MDPI. Novel Scaffold Agonists of the α 2A Adrenergic Receptor Identified via Ensemble-Based Strategy. [Link]

  • PubMed. 1,8-naphthyridine derivatives: synthesis and pharmacological evaluation of beta-receptor blocking activity. [Link]

  • PubChem. 8-n-boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propionic acid. [Link]

  • Cas-Chemical. Cas 206989-41-5,5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDIN-2-PROPYLAMINE. [Link]

  • PubMed. Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists. [Link]

  • ResearchGate. An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. [Link]

  • PubMed. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. [Link]

  • ResearchGate. Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine. [Link]

  • Wikipedia. List of miscellaneous 5-HT2A receptor agonists. [Link]

  • NIH. Discovery of Highly Potent Serotonin 5-HT2 Receptor Agonists Inspired by Heteroyohimbine Natural Products. [Link]

  • NIH. Synthesis and evaluation in rats of homologous series of [18F]-labeled dopamine D2/3 receptor agonists based on the 2-aminomethylchroman scaffold as potential PET tracers. [Link]

  • NIH. Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. [Link]

  • ResearchGate. Dopamine and Serotonin Receptor Binding and Antipsychotic Efficacy. [Link]

  • Current Topics in Medicinal Chemistry. Receptor-Binding and Pharmacokinetic Properties of Dopaminergic Agonists. [Link]

  • PubMed Central. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. [Link]

  • bioRxiv. Selectivity Landscape of 100 Therapeutically Relevant GPCR Profiled by an Effector Translocation-Based BRET Platform. [Link]

  • ResearchGate. Selectivity Landscape of 100 Therapeutically Relevant GPCR Profiled by an Effector Translocation-Based BRET Platform. [Link]

  • PubMed Central. Structural insights into ligand recognition and selectivity for class A, B, and C GPCRs. [Link]

  • ACS Publications. Understanding Ligand Binding Selectivity in a Prototypical GPCR Family. [Link]

  • ResearchGate. Understanding Ligand Binding Selectivity in a Prototypical GPCR Family. [Link]

Sources

A Comparative Guide to the Metabolic Stability of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the early assessment of a compound's metabolic stability is a critical determinant of its potential success.[1][2] A candidate molecule with promising pharmacological activity can ultimately fail if it is too rapidly metabolized in the body, leading to insufficient in vivo exposure, or if it forms toxic metabolites.[1] This guide provides an in-depth comparison of the metabolic stability of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine, a key scaffold in medicinal chemistry, and its conceptual analogs. We will delve into the experimental methodologies used to assess metabolic stability, explore the structural modifications that influence metabolic fate, and present a framework for interpreting the resulting data.

The tetrahydronaphthyridine core is a prevalent motif in the development of various therapeutic agents.[3][4][5][6][7] The metabolic fate of such nitrogen-containing heterocycles is of particular interest, as they are often substrates for cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.[8][9][10][11][12] Understanding how structural changes to the parent molecule affect its interaction with these enzymes is paramount for designing compounds with optimized pharmacokinetic profiles.

Assessing Metabolic Stability: The Liver Microsomal Assay

To quantitatively compare the metabolic stability of our lead compound and its analogs, the in vitro liver microsomal stability assay is the industry-standard approach.[13][14][15][16] This assay utilizes subcellular fractions of the liver, known as microsomes, which are rich in drug-metabolizing enzymes, particularly CYP450s.[14][16] By incubating a test compound with liver microsomes and an essential cofactor, NADPH, we can simulate Phase I metabolism and measure the rate at which the compound is eliminated.[16][17][18]

The primary outputs of this assay are the in vitro half-life (t½) and the intrinsic clearance (CLint), which reflect the inherent susceptibility of a compound to enzymatic degradation.[2][14] These parameters allow for a direct comparison of the metabolic liabilities of different analogs and help predict in vivo hepatic clearance.[13][14][16]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

The following protocol outlines a typical workflow for determining the metabolic stability of a test compound.

1. Preparation of Reagents:

  • Test Compounds: Prepare stock solutions of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine and its analogs in a suitable organic solvent (e.g., DMSO).[18]

  • Liver Microsomes: Human or animal liver microsomes are commercially available. Thaw the microsomal preparations at 37°C and dilute them in a phosphate buffer (pH 7.4) to the desired protein concentration (e.g., 1 mg/mL).[17][18]

  • NADPH Regenerating System: Prepare a solution containing NADPH and co-factors such as glucose-6-phosphate and glucose-6-phosphate dehydrogenase to ensure a sustained supply of NADPH during the incubation.[15][18]

2. Incubation:

  • In a 96-well plate format, mix the test compound with the diluted microsomal solution.[18]

  • Pre-incubate the mixture at 37°C with shaking.[18]

  • Initiate the metabolic reaction by adding the NADPH regenerating system.[19]

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.[16][18][19]

3. Sample Analysis:

  • Centrifuge the samples to precipitate the proteins.[15]

  • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.[16][20][21][22][23][24]

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining compound against time.

  • The slope of the linear regression of this plot is used to calculate the in vitro half-life (t½).

  • The intrinsic clearance (CLint) is then calculated from the half-life and the protein concentration used in the assay.[18]

Experimental Workflow for Liver Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Test Compound Stock Solutions D Mix Compound and Microsomes A->D B Thaw and Dilute Liver Microsomes B->D C Prepare NADPH Regenerating System F Initiate Reaction with NADPH C->F E Pre-incubate at 37°C D->E E->F G Stop Reaction at Time Points (0, 5, 15, 30, 60 min) F->G H Protein Precipitation G->H I LC-MS/MS Analysis H->I J Data Processing I->J K Calculate t½ and CLint J->K

Caption: A schematic of the key steps in a typical liver microsomal stability assay.

Comparative Analysis: Structure-Metabolism Relationships

The metabolic stability of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine is influenced by several structural features. The tert-butoxycarbonyl (Boc) protecting group, the tetrahydropyridine ring, and the propylamine side chain are all potential sites for metabolic modification.

Potential Metabolic Pathways

G Parent Parent Compound (8-N-Boc-protected) Metabolite1 N-dealkylation (Propylamine Chain) Parent->Metabolite1 CYP450 Metabolite2 Hydroxylation (Tetrahydropyridine Ring) Parent->Metabolite2 CYP450 Metabolite3 Boc-deprotection Parent->Metabolite3 CYP450/Esterases Metabolite4 Oxidation of Naphthyridine Ring Parent->Metabolite4 CYP450

Caption: Potential Phase I metabolic pathways for the tetrahydronaphthyridine scaffold.

Let's consider a few hypothetical analogs to illustrate how structural modifications could impact metabolic stability:

  • Analog A (Boc-deprotected): Removal of the Boc group exposes the secondary amine on the tetrahydropyridine ring. This free amine can be a site for oxidation or conjugation reactions, potentially leading to increased clearance and lower metabolic stability.

  • Analog B (Methylated Propylamine): Introduction of a methyl group on the terminal amine of the propylamine side chain (secondary amine) may slightly increase lipophilicity. However, it also provides a new site for N-demethylation, a common metabolic pathway, which could either increase or decrease the overall clearance depending on the rate of this reaction compared to other metabolic routes.

  • Analog C (Fluorinated Tetrahydropyridine Ring): Strategic placement of a fluorine atom on the tetrahydropyridine ring can block a potential site of hydroxylation. This "metabolic blocking" strategy is often employed to enhance metabolic stability and prolong the half-life of a compound.[25]

Hypothetical Comparative Data

The following table presents illustrative data for our parent compound and its hypothetical analogs. These values are not based on actual experimental results for these specific molecules but are intended to demonstrate how the data from a microsomal stability assay would be presented for comparative purposes.

CompoundModificationIn Vitro t½ (min)Intrinsic Clearance (CLint, µL/min/mg protein)Predicted Stability
Parent Compound -4515.4Moderate
Analog A Boc-deprotected2034.7Low
Analog B Methylated Propylamine4017.3Moderate
Analog C Fluorinated Tetrahydropyridine Ring> 60< 11.5High

Interpretation of Results:

  • Parent Compound: With a half-life of 45 minutes, the parent compound would be classified as having moderate metabolic stability.

  • Analog A: The significantly shorter half-life and higher intrinsic clearance suggest that the free amine in the Boc-deprotected analog is a metabolic liability, leading to rapid metabolism.

  • Analog B: The minor change in metabolic stability for Analog B indicates that methylation of the propylamine did not drastically alter its susceptibility to metabolism in this model.

  • Analog C: The prolonged half-life and low intrinsic clearance for the fluorinated analog strongly suggest that the metabolic blocking strategy was successful in improving metabolic stability.

Conclusion

The in vitro liver microsomal stability assay is an indispensable tool in early drug discovery for comparing the metabolic liabilities of a lead compound and its analogs.[1][26] By systematically modifying the structure of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine and evaluating the impact on metabolic stability, researchers can identify key structure-metabolism relationships. This knowledge enables the rational design of new analogs with improved pharmacokinetic properties, ultimately increasing the probability of developing a successful drug candidate. The strategic use of techniques like metabolic blocking can significantly enhance stability, leading to compounds with more favorable in vivo exposure profiles.[25][27]

References

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). IntechOpen. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Baranczewski, P., Stanczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., Garberg, P., & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological reports : PR, 58(4), 453–472. [Link]

  • Wernevik, J., Giethlen, B., Ceccato, S., & Andersson, T. B. (2021). Protocol for the Human Liver Microsome Stability Assay. In Methods in Molecular Biology (Vol. 2341, pp. 139-152). Springer. [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]

  • protocols.io. (2023). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. [Link]

  • Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles. [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. [Link]

  • Singh, R., et al. (2022). Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. Journal of Medicinal Chemistry, 65(5), 4349-4369. [Link]

  • Wilkinson, C. F., & Hetnarski, K. (1974). Interactions of nitrogen heterocycles with cytochrome P-450 and monooxygenase activity. Drug Metabolism and Disposition, 2(3), 289-301. [Link]

  • Bioanalysis Zone. (n.d.). LC-MS. [Link]

  • Technology Networks. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS. [Link]

  • ResearchGate. (2018). Quantitative bioanalysis by LC-MS/MS: a review. [Link]

  • Rock, D. A., et al. (2013). N-Heterocyclic Carbene Capture by Cytochrome P450 3A4. Molecular Pharmacology, 83(4), 847-856. [Link]

  • PubMed Central. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. [Link]

  • Cape, J. L., et al. (2011). The Effects of Nitrogen-Heme-Iron Coordination on Substrate Affinities for Cytochrome P450 2E1. Drug Metabolism and Disposition, 39(1), 133-141. [Link]

  • Semantic Scholar. (n.d.). LC-MS in Drug Bioanalysis. [Link]

  • White, M. C., et al. (2023). A preparative small-molecule mimic of liver CYP450 enzymes in the aliphatic C-H oxidation of carbocyclic N-heterocycles. Science, 381(6655), 304-310. [Link]

  • ResearchGate. (2020). Synthesis and preliminary studies of ¹¹C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides for PET imaging of metabotropic glutamate receptor 2. [Link]

  • ResearchGate. (2013). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. [Link]

  • National Institutes of Health. (2018). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. [Link]

  • Royal Society of Chemistry. (2023). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. [Link]

  • Kumar, A., & S, S. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug metabolism reviews, 53(3), 459–477. [Link]

  • National Institutes of Health. (2022). Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation. [Link]

  • Frontiers. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey from synthesis to discovery is paved with precision and foresight. The final, and arguably most critical, step in the lifecycle of any laboratory chemical is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine, ensuring the safety of personnel and the preservation of our environment. As direct Safety Data Sheet (SDS) information for this specific compound is not publicly indexed, a conservative approach, treating the substance as hazardous waste, is paramount.

The Imperative of Proper Chemical Waste Management

The disposal of chemical waste is not merely a matter of laboratory hygiene; it is a stringent regulatory and ethical obligation. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have established comprehensive regulations to govern the handling and disposal of hazardous materials.[1][2][3] Failure to comply can result in significant legal and financial repercussions, and more importantly, can pose a serious threat to human health and the environment.[3]

The core principle of chemical waste management is to prevent the release of harmful substances into the air, water, or land. For a compound like 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine, which contains a Boc-protecting group and a heterocyclic amine structure, understanding its potential reactivity and decomposition pathways is crucial for selecting the appropriate disposal method. The Boc group, for instance, is known to be labile under acidic conditions and can also be removed thermally, yielding byproducts such as isobutylene and carbon dioxide.[4][5]

Hazard Assessment and Classification: A Proactive Stance

In the absence of a specific SDS, the first step is to conduct a thorough hazard assessment based on the known chemistry of the compound and its structural analogs. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a framework for this assessment.

Key Hazard Considerations:

  • Toxicity: Amines and heterocyclic compounds can exhibit varying levels of toxicity. It is prudent to assume the compound is toxic and handle it with appropriate personal protective equipment (PPE).

  • Reactivity: The Boc-protecting group can be cleaved by strong acids, a reaction that can be exothermic.[6] Therefore, this compound must be segregated from acidic waste streams.[7]

  • Flammability: While not inherently obvious from the structure, any organic compound should be considered potentially flammable.

  • Environmental Hazards: The impact of this compound on aquatic life and the broader ecosystem is unknown. Therefore, it must be prevented from entering the sewer system or waterways.[8]

Based on these considerations, 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine should be classified as hazardous waste until proven otherwise by a certified laboratory analysis.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling the chemical for disposal, all personnel must be equipped with the appropriate PPE. OSHA mandates the use of PPE to minimize exposure to chemical hazards.[2]

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.Protects against accidental splashes of the chemical or its solutions.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).Prevents skin contact. Ensure gloves are inspected for integrity before use.
Body Protection A laboratory coat or chemical-resistant apron.Protects against contamination of personal clothing.
Respiratory Protection May be required if handling large quantities or if there is a risk of aerosolization. Consult your institution's Environmental Health and Safety (EHS) office.Protects against inhalation of potentially harmful vapors or dust.

Step-by-Step Disposal Protocol

This protocol is designed to guide researchers through the safe and compliant disposal of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine.

Step 1: Waste Segregation and Container Selection
  • Segregate Waste: This compound and its waste must be kept separate from incompatible materials, particularly strong acids.[7] It should be collected as a distinct waste stream.

  • Choose a Compatible Container: Use a clean, dry, and chemically compatible container with a secure, leak-proof lid.[3] High-density polyethylene (HDPE) is a suitable choice for many organic waste streams. The container must be in good condition, free from cracks or deterioration.[7]

  • Do Not Reuse Incompatible Containers: Never use a container that previously held an incompatible chemical, such as a strong acid.

Step 2: Proper Labeling of the Waste Container

Accurate labeling is a critical EPA requirement and ensures the safety of everyone who handles the waste.[9][10]

  • "Hazardous Waste" Designation: The label must prominently display the words "Hazardous Waste."[9]

  • Chemical Identification: Clearly write the full chemical name: "8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine." Avoid using abbreviations or chemical formulas.

  • Hazard Identification: Indicate the potential hazards. In the absence of an SDS, it is best to list "Toxic" and "Handle with Care."

  • Contact Information: Include the name of the principal investigator and the laboratory location.

Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to collect hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[7][9]

  • Designate an SAA: The SAA must be under the control of the laboratory personnel generating the waste.

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[7]

  • Storage Limits: A laboratory can accumulate up to 55 gallons of a single hazardous waste stream in an SAA.

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to catch any potential leaks.

Step 4: Final Disposal through a Licensed Vendor

Hazardous waste must be disposed of through your institution's EHS office, which will arrange for pickup by a licensed hazardous waste disposal company.

  • Request Pickup: When the waste container is full, or as required by your institution's policies, contact your EHS office to schedule a waste pickup.

  • Do Not Pour Down the Drain: Under no circumstances should this chemical or its solutions be poured down the sanitary sewer.[8]

  • Do Not Dispose in Regular Trash: Solid waste contaminated with this chemical should also be collected as hazardous waste.[8]

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine.

Disposal_Workflow start Start: Disposal of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine assess_sds Is a specific Safety Data Sheet (SDS) available? start->assess_sds treat_hazardous Assume Hazardous Waste Classification (Toxic, Reactive Potential) assess_sds->treat_hazardous No ppe Don Appropriate Personal Protective Equipment (PPE) treat_hazardous->ppe segregate Segregate from Incompatible Waste (e.g., strong acids) ppe->segregate container Select and Label a Compatible Hazardous Waste Container segregate->container saa Accumulate in a Designated Satellite Accumulation Area (SAA) container->saa ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) saa->ehs_pickup final_disposal Final Disposal by a Licensed Hazardous Waste Vendor ehs_pickup->final_disposal

Caption: Disposal workflow for 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine.

Conclusion: A Commitment to Safety and Compliance

The responsible disposal of laboratory chemicals is a non-negotiable aspect of scientific research. By adhering to the procedures outlined in this guide, researchers can ensure that 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine is managed safely and in accordance with all regulatory requirements. This commitment to best practices not only protects the immediate laboratory environment but also contributes to the broader goal of sustainable and ethical scientific advancement.

References

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • SynHet. (n.d.). 8-N-boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Suzhou Highfine Biotech. (n.d.). Double BOC protection selective removal method.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods.

Sources

Comprehensive Safety and Handling Guide for 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine (CAS No. 886362-44-3). As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the necessary knowledge to ensure a safe and efficient laboratory environment. The following protocols are grounded in established safety principles for handling analogous chemical structures, as a specific Safety Data Sheet (SDS) for this compound is not publicly available.

Hazard Assessment: A Structural-Component-Based Approach

Understanding the potential hazards of a novel compound is the cornerstone of safe laboratory practice. In the absence of specific toxicological data for 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine, we must infer its potential risks by dissecting its structural components: the tetrahydro-1,8-naphthyridine core, the propylamine side chain, and the N-Boc protecting group.

  • Tetrahydro-1,8-naphthyridine Core: Naphthyridine derivatives can exhibit biological activity and may be irritants. Similar heterocyclic compounds can be harmful if inhaled, ingested, or absorbed through the skin.

  • Propylamine Side Chain: Alkylamines are often corrosive and can cause severe skin burns and eye damage.[1] They can also be toxic if inhaled or absorbed through the skin.[1]

  • N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a common amine protecting group.[2][3][4][5][6] While generally stable, its removal often involves strong acids like trifluoroacetic acid (TFA), which presents its own set of hazards.[2][3] The presence of the Boc group may mitigate some of the hazards associated with the free amine, but caution is still warranted.

Based on this analysis, it is prudent to treat this compound as potentially harmful and to take all necessary precautions to avoid exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the recommended PPE, categorized by the level of protection required.

Protection Level Engineering Controls Personal Protective Equipment (PPE) When to Use
Standard Handling Chemical Fume Hood- Safety Goggles with side shields- Nitrile Gloves (double-gloving recommended)- Laboratory CoatWeighing, preparing solutions, and conducting reactions under controlled conditions.
Increased Risk Chemical Fume Hood- Chemical Splash Goggles- Face Shield- Chemical-Resistant Gloves (e.g., neoprene or butyl rubber)- Chemical-Resistant Apron or GownOperations with a higher risk of splashing or aerosol generation (e.g., large-scale reactions, purifications).
Spill or Emergency N/A- Full-face respirator with appropriate cartridges- Chemical-Resistant Coveralls- Heavy-duty Chemical-Resistant Gloves- Chemical-Resistant BootsResponding to spills or other uncontrolled releases.

Diagram: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Level Start Assess Task-Specific Risks Risk Splash or Aerosol Hazard? Start->Risk Spill Spill or Uncontrolled Release? Risk->Spill No Increased Increased Risk PPE: - Splash Goggles & Face Shield - Chemical-Resistant Gloves - Chemical-Resistant Apron Risk->Increased Yes Standard Standard Handling PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Spill->Standard No Emergency Emergency PPE: - Full-Face Respirator - Chemical-Resistant Suit - Heavy-Duty Gloves & Boots Spill->Emergency Yes

Caption: PPE selection workflow based on risk assessment.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your research.

3.1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

  • The container should be tightly sealed.[7]

3.2. Weighing and Solution Preparation:

  • Preparation: Don the appropriate PPE for standard handling (safety goggles, lab coat, nitrile gloves).

  • Location: Perform all manipulations within a certified chemical fume hood to prevent inhalation of any dust or vapors.[1][8]

  • Weighing: Use a disposable weighing boat.

  • Dissolution: Add the solvent to the solid in a closed container to minimize dust generation.

  • Cleaning: Clean the spatula and weighing area immediately after use. Dispose of the weighing boat in the designated solid chemical waste container.

3.3. Reaction Setup and Monitoring:

  • Set up all reactions in a chemical fume hood.[1][8]

  • Ensure all glassware is properly secured.

  • Continuously monitor the reaction for any unexpected changes.

3.4. Work-up and Purification:

  • Quenching and extraction procedures should be performed with caution, as they can generate heat and pressure.

  • For chromatographic purification, ensure the system is well-maintained and operated in a well-ventilated area.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

4.1. Unused Product and Contaminated Materials:

  • Dispose of unused or unwanted product as hazardous chemical waste.[9]

  • All materials that have come into contact with the compound (e.g., gloves, weighing boats, pipette tips) should be considered contaminated and disposed of in the designated solid hazardous waste stream.[9]

4.2. Liquid Waste:

  • Collect all liquid waste containing the compound in a properly labeled, sealed, and compatible waste container.

  • Do not mix with incompatible waste streams.

4.3. Spill Cleanup:

  • Evacuate: Immediately alert others in the area and evacuate if necessary.

  • PPE: Don the appropriate emergency PPE.

  • Containment: For a solid spill, carefully sweep it up to avoid creating dust.[9] For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand).

  • Collection: Place the contained waste into a sealed, labeled hazardous waste container.[9]

  • Decontamination: Clean the spill area with an appropriate solvent and decontaminating solution.

  • Disposal: Dispose of all cleanup materials as hazardous waste.

By adhering to these guidelines, you can confidently and safely handle 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine in your laboratory. Our commitment to your success extends beyond providing high-quality reagents to ensuring you have the critical information needed for safe and effective research.

References

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
  • SD Fine-Chem.
  • Fisher Scientific. Amine Protection / Deprotection.
  • Capot Chemical. (2025, December 28). MSDS of 5,6,7,8-Tetrahydro-[2][5]naphthyridine-2-carboxylic acid.

  • Sigma-Aldrich. Application Note – N-Boc protection.
  • SynHet. 8-N-boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine.
  • Sigma-Aldrich. (2024, November 21).
  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.
  • CHEMM. Personal Protective Equipment (PPE).
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • ChemicalBook. 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine.
  • Thermo Fisher Scientific. (2010, May 22).
  • AK Scientific, Inc.
  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Environmental Health and Safety, University of Washington.
  • ChemicalBook. (2023, May 4). 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine.
  • Fisher Scientific. (2025, December 19).
  • Fisher Scientific. (2023, August 25).
  • CymitQuimica. (2024, December 19).
  • Guidechem. 1,2,3,4-TETRAHYDRO-1,8-NAPHTHYRIDINE (CAS No. 13623-87-5) SDS.
  • Fluorochem. (2024, December 19).
  • FUJIFILM Wako Chemicals.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine
Reactant of Route 2
8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.